molecular formula C21H20O14 B2755277 3,4-Di-O-galloylquinic acid CAS No. 86687-37-8

3,4-Di-O-galloylquinic acid

Cat. No.: B2755277
CAS No.: 86687-37-8
M. Wt: 496.377
InChI Key: SKUCQDOSGKINGP-YQMRLJPGSA-N
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Description

3,4-Di-O-galloylquinic acid is a natural product found in Quercus salicina and Mycoacia fuscoatra with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O14/c22-9-1-7(2-10(23)15(9)27)18(29)34-14-6-21(33,20(31)32)5-13(26)17(14)35-19(30)8-3-11(24)16(28)12(25)4-8/h1-4,13-14,17,22-28,33H,5-6H2,(H,31,32)/t13-,14-,17-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUCQDOSGKINGP-YQMRLJPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007026
Record name 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86687-37-8
Record name 3,4-Di-O-galloylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3,4-Di-O-galloylquinic Acid vs. 3,5-Di-O-galloylquinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation, Stability Mechanics, and Biological Potency

Executive Summary

In the development of polyphenolic therapeutics—specifically hydrolysable tannins derived from Galla Rhois, Pistacia lentiscus, and Rhus species—the distinction between 3,4-di-O-galloylquinic acid (3,4-DiOQA) and 3,5-di-O-galloylquinic acid (3,5-DiOQA) represents a critical quality attribute (CQA).

While both molecules share the same molecular mass (MW 496.37 g/mol ) and fragmentation patterns, they exhibit distinct physicochemical behaviors driven by the spatial arrangement of the galloyl moieties on the quinic acid core. The 3,5-isomer is thermodynamically more stable and is frequently the primary bioactive marker for HIV-1 integrase inhibition and antioxidant efficacy. The 3,4-isomer , possessing vicinal galloyl groups, is sterically strained and prone to acyl migration, often converting to the 3,5-isomer during extraction if pH is uncontrolled.

This guide provides the technical framework to differentiate, isolate, and stabilize these isomers.

Part 1: Structural & Stereochemical Analysis[1]

The core difference lies in the regiochemistry of the esterification on the D-quinic acid scaffold.[1] Quinic acid exists primarily in a chair conformation.[1]

Structural Comparison
FeatureThis compound3,5-Di-O-galloylquinic Acid
Galloyl Position C-3 and C-4 (Vicinal)C-3 and C-5 (Meta-like)
Spatial Arrangement High steric hindrance between adjacent bulky galloyl groups.Reduced steric strain; galloyl groups are spatially separated.[1]
Symmetry Asymmetric distribution of electron density.Higher symmetry (pseudo-axial/equatorial balance).[1]
Thermodynamics Kinetically unstable; high energy.Thermodynamically stable; lower energy.[1]
Solubility Slightly higher polarity due to clustered OH groups.Slightly more hydrophobic behavior on C18.[1]
The Acyl Migration Mechanism (Stability Warning)

The most common error in analyzing these compounds is artifact generation.[1] Under neutral or basic conditions (pH > 6.5) or high temperatures (>40°C), the 3,4-isomer undergoes intramolecular transesterification . The galloyl group at C-4 migrates to C-5 to relieve steric strain, converting 3,4-DiOQA into 3,5-DiOQA.

Mechanism Visualization: The following diagram illustrates the migration pathway that researchers must inhibit during extraction.

AcylMigration A This compound (Vicinal Strain) B Orthoacid Intermediate (Transition State) A->B pH > 6.5 Nucleophilic Attack C 3,5-Di-O-galloylquinic Acid (Thermodynamic Product) B->C Steric Relief C->A Rare (High Energy)

Caption: Thermodynamic flow of acyl migration. Note that the reaction is driven towards the 3,5-isomer to minimize steric repulsion between bulky galloyl groups.

Part 2: Analytical Differentiation Protocols

Separating these isomers requires orthogonal approaches.[1] Mass spectrometry alone is insufficient due to identical molecular weights.

HPLC-DAD-MS/MS Workflow

Column Selection: A standard C18 column is effective, but a Pentafluorophenyl (PFP) column provides superior selectivity for regioisomers due to pi-pi interactions with the galloyl rings.

Mobile Phase Strategy:

  • Solvent A: Water + 0.1% Formic Acid (Crucial to maintain pH < 3 to stop migration).[1]

  • Solvent B: Acetonitrile (MeCN).[1]

  • Gradient: A shallow gradient (e.g., 10% to 30% B over 30 mins) is required to resolve the isomers.

Retention Behavior (C18):

  • 3,4-DiOQA: Elutes earlier . The vicinal galloyl groups create a larger polar surface area on one side of the molecule.[1]

  • 3,5-DiOQA: Elutes later . The separated galloyl groups allow for better hydrophobic interaction with the C18 stationary phase.[1]

MS/MS Fragmentation (Negative Mode, ESI): Both isomers show


.[1]
  • Primary Fragment:

    
     (Loss of one galloyl group, 
    
    
    
    ).[1]
  • Secondary Fragment:

    
     (Quinic acid core) and 
    
    
    
    (Gallic acid).[1]
  • Differentiation Tip: While fragments are identical, the intensity ratio of

    
     often differs.[1] The 3,4-isomer, being less stable, may fragment more readily at lower collision energies.
    
NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only definitive method for structural assignment. The presence of an ester group causes a downfield shift (+1.0 to +1.5 ppm) of the proton attached to the corresponding carbon on the quinic acid ring.

Proton Position3,4-DiOQA Chemical Shift (

, ppm)
3,5-DiOQA Chemical Shift (

, ppm)
Interpretation
H-3 ~5.4 - 5.6 (Downfield) ~5.4 - 5.6 (Downfield) Both isomers are esterified at C-3.
H-4 ~5.1 - 5.3 (Downfield) ~3.6 - 3.8 (Upfield)Diagnostic: H-4 is shifted downfield only in the 3,4-isomer.
H-5 ~4.1 - 4.3 (Upfield)~5.2 - 5.4 (Downfield) Diagnostic: H-5 is shifted downfield only in the 3,5-isomer.

(Note: Chemical shifts vary slightly by solvent, typically


 or 

.[1] Values are approximate ranges based on galloyl-quinic acid literature).

Part 3: Differential Biological Potency[1]

The structural difference translates directly to bioactivity, particularly in protein binding where the "shape" of the inhibitor dictates efficacy.[1]

HIV-1 Integrase & RT Inhibition

The 3,5-DiOQA isomer is widely cited as the more potent inhibitor of HIV-1 integrase.

  • Mechanism: The two galloyl groups at C-3 and C-5 act as "pincers," fitting into the hydrophobic pockets of the viral enzyme. The 3,4-isomer's crowded structure prevents this optimal binding geometry.

  • Data: 3,5-DiOQA often exhibits an

    
     in the low micromolar range (
    
    
    
    ) for integrase inhibition, whereas the 3,4-isomer is generally less potent or unstable in the assay buffer.
Antioxidant Capacity

Both isomers are potent antioxidants due to the phenolic hydroxyls on the galloyl rings.[1] However, 3,5-DiOQA often shows slightly higher efficacy in lipid peroxidation assays (e.g., LDL oxidation).

  • Reasoning: The spatial separation of the galloyl groups in the 3,5-isomer allows it to interact with radicals at the lipid-water interface more effectively than the "clumped" 3,4-isomer.

Biological Interaction Flowchart[1]

BioActivity C35 3,5-Di-O-galloylquinic Acid HIV Target: HIV-1 Integrase C35->HIV Pincer Binding ROS Target: Free Radicals (DPPH/LDL) C35->ROS High Accessibility C34 This compound C34->HIV Weak Binding C34->ROS Steric Crowding HighPotency High Potency Inhibition (Optimal Steric Fit) HIV->HighPotency 3,5-Isomer ModPotency Moderate Potency (Steric Hindrance) HIV->ModPotency 3,4-Isomer

Caption: Comparative efficacy pathways. The 3,5-isomer's symmetry confers advantages in enzyme binding pockets.

Part 4: Isolation & Handling Protocols

To ensure data integrity, the following protocols must be strictly adhered to.

Extraction Protocol (Prevention of Isomerization)

Objective: Extract native isomers without inducing 3,4


 3,5 migration.
  • Solvent: Use 70% Methanol or Acetone containing 0.5% Formic Acid .[1]

    • Why: The acid neutralizes endogenous enzymes and maintains a low pH to kinetically trap the 3,4-isomer.

  • Temperature: Perform all extractions at 4°C (ice bath).

    • Why: Heat accelerates the acyl migration thermodynamic equilibration.[1]

  • Drying: Lyophilize (freeze-dry) immediately. Do not use rotary evaporation at high water bath temperatures (

    
    ).
    
Storage
  • State: Lyophilized powder.[1]

  • Condition: -20°C, desiccated, dark.

  • Solution Stability: Stable in acidic methanol for 24 hours. In Phosphate Buffered Saline (PBS, pH 7.4), the 3,4-isomer will degrade/isomerize within 1-2 hours. Always prepare fresh for biological assays.

References

  • Sannomiya, M., et al. (2022).[1] "Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity."[1] Journal of Ethnopharmacology.

  • Clifford, M. N. (2017).[1] "Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity."[2] Natural Product Reports. (Establishes the acyl migration mechanism in quinic acid derivatives).

  • Baratto, L. C., et al. (2019).[1] "Integrative Approach Based on Simplex-Centroid Design, ESI-MS and Chemometric Analysis for Comprehensive Characterization of Phenolic Compounds." Journal of the Brazilian Chemical Society. (Identification of 3,5-DiOQA).

  • Lassfolk, R., et al. (2023).[1] "Mechanism of Acyl Group Migration in Carbohydrates." Chemistry – A European Journal. (Mechanistic underpinning of vicinal diol ester migration).

  • Tian, F., et al. (2018). "The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth."[1][3][4] Journal of Medicinal Chemistry. (Demonstrates biological utility of galloyl quinic acids).

Sources

A Technical Guide to the Analysis of 3,4-Di-O-galloylquinic Acid in Ilex kudingcha (Kuding Tea)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilex kudingcha, a traditional Chinese tea, is a recognized source of diverse bioactive compounds, primarily triterpenoids and polyphenols. Within the polyphenol class, acyl-quinic acids are of significant pharmacological interest. This guide provides a comprehensive technical framework for the extraction and quantification of a specific hydrolyzable tannin, 3,4-di-O-galloylquinic acid, in Ilex kudingcha.

A review of current scientific literature reveals that while Ilex kudingcha is rich in dicaffeoylquinic acids (diCQAs), the presence and concentration of this compound (3,4-diGQA) are not yet well-documented. This guide addresses this gap by presenting robust, field-proven methodologies for the analysis of structurally analogous diCQAs, which serve as a validated template for the targeted investigation of 3,4-diGQA. We detail optimized protocols for extraction and a definitive High-Performance Liquid Chromatography (HPLC) method for quantification, providing researchers with the necessary tools to explore the full spectrum of galloylquinic acids in this important medicinal plant.

Introduction: The Chemical Landscape of Ilex kudingcha

Ilex kudingcha C.J. Tseng, commonly known as Kuding tea, is a beverage and traditional medicine with a long history of use in China for its purported health benefits, including antioxidant and anti-inflammatory properties.[1][2] The therapeutic potential of this plant is attributed to its complex phytochemical profile, which is dominated by two major classes of compounds: triterpenoid saponins and polyphenols.[1][3]

The polyphenolic content is largely composed of acyl-quinic acids. These are esters formed between quinic acid and a phenolic acid. It is critical to distinguish between the two primary subclasses found in plants:

  • Caffeoylquinic Acids (CQAs): Esters of quinic acid and caffeic acid. These are the most extensively studied and abundant phenolic acids in Ilex kudingcha, with numerous isomers of mono- and di-substituted CQAs (e.g., 3,4-di-O-caffeoylquinic acid, 3,5-di-O-caffeoylquinic acid) having been identified and quantified.[3][4]

  • Galloylquinic Acids (GQAs): Esters of quinic acid and gallic acid. These compounds are classified as hydrolyzable tannins. This compound is a known GQA derivative found in various plants and has demonstrated biological activities, including antifungal properties.

While CQAs are well-documented in Kuding tea, the presence of GQAs like this compound remains an under-investigated area. Given the established bioactivity of GQAs, their identification and quantification in Ilex kudingcha are crucial for a complete understanding of the plant's therapeutic profile and for the development of standardized extracts.

Extraction of Galloylquinic Acids from Ilex kudingcha

The primary objective of the extraction process is to efficiently transfer polyphenols from the solid plant matrix into a liquid solvent with minimal degradation. The selection of solvent and extraction methodology is critical for maximizing yield and preserving the integrity of the target analytes.

Causality of Methodological Choices: A solvent system of aqueous ethanol or methanol is standard for polyphenol extraction. The organic solvent (ethanol/methanol) effectively solubilizes the moderately polar phenolic compounds, while water aids in swelling the plant tissue, thereby increasing surface area and facilitating the release of these compounds from the cellular matrix. Advanced techniques like Ultrasound-Assisted Extraction (UAE) are employed to enhance efficiency. The physical phenomenon of acoustic cavitation generated by ultrasound waves disrupts cell walls, leading to greater solvent penetration and significantly reduced extraction times compared to conventional maceration.

Detailed Protocol: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation:

    • Dry the leaves of Ilex kudingcha at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent enzymatic degradation.

    • Pulverize the dried leaves into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. This increases the surface area available for solvent contact.

  • Extraction:

    • Weigh approximately 2.0 g of the dried powder into a conical flask.

    • Add 50 mL of 70% (v/v) aqueous ethanol. This ratio represents a robust starting point for extracting a broad range of polyphenols.

    • Place the flask in an ultrasonic bath.

    • Perform sonication for 45 minutes at a frequency of 40 kHz and a controlled temperature of 55°C.

  • Separation and Concentration:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

    • Decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.

    • Combine the filtrate from two consecutive extractions of the same sample to ensure exhaustive recovery.

    • Remove the ethanol from the extract using a rotary evaporator under reduced pressure at 50°C.

    • Lyophilize the remaining aqueous portion to obtain a dry crude polyphenol extract.

  • Storage:

    • Store the final dried extract at -20°C in a desiccated environment to prevent degradation prior to analysis.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_process Processing Dry Dry Ilex kudingcha Leaves Grind Grind to Fine Powder Dry->Grind Mix Mix Powder with 70% Ethanol Grind->Mix Sonicate Ultrasound-Assisted Extraction (45 min, 55°C) Mix->Sonicate Centrifuge Centrifuge & Filter Sonicate->Centrifuge Evaporate Rotary Evaporation Centrifuge->Evaporate Lyophilize Freeze-Dry to Powder Evaporate->Lyophilize Storage Storage Lyophilize->Storage Store at -20°C

Fig. 1: Workflow for Polyphenol Extraction from Ilex kudingcha.

Analytical Framework for Quantification by HPLC

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the definitive method for the separation and quantification of individual phenolic compounds within a complex plant extract.

Principle of Analysis: The technique utilizes a reversed-phase C18 column, where the stationary phase is nonpolar. A polar mobile phase is passed through the column. Nonpolar compounds in the extract have a higher affinity for the stationary phase and thus move more slowly, while more polar compounds have a higher affinity for the mobile phase and elute faster. By gradually increasing the proportion of organic solvent in the mobile phase (gradient elution), compounds are separated based on their hydrophobicity. The DAD detector measures absorbance across a range of UV-Vis wavelengths, allowing for both quantification at a specific wavelength and spectral analysis to aid in peak identification. For galloyl derivatives, a detection wavelength of approximately 270-280 nm is optimal.[5]

Detailed Protocol: HPLC-DAD Analysis
  • Instrumentation and Conditions:

    • System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. The acid ensures phenolic acids are in their protonated form, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 272 nm for galloylquinic acids, with spectral scanning from 210-400 nm.[5]

  • Sample and Standard Preparation:

    • Sample: Re-dissolve the dried extract in the initial mobile phase composition (e.g., 95% A, 5% B) to a known concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter before injection.

    • Standard: Prepare a stock solution of certified this compound reference standard in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Gradient Elution Program:

    • A gradient program ensures efficient separation of compounds with varying polarities.

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0.0955
10.08515
25.07030
40.05050
45.01090
50.0955
55.0955
  • Quantification:

    • Inject the standard solutions to generate a linear calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) > 0.999 for accuracy.

    • Inject the prepared Kuding tea extract sample.

    • Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with the reference standard.

    • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

  • Confirmatory Analysis (LC-MS):

    • For unambiguous identification, especially during initial discovery, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. This technique provides the mass-to-charge ratio (m/z) of the eluting compound, confirming its molecular weight and providing fragmentation data that acts as a structural fingerprint.

AnalyticalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Std Prepare Standard Curve (3,4-diGQA) Inject Inject into HPLC System Prep_Std->Inject Prep_Sample Dissolve & Filter Extract Prep_Sample->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect at 272 nm (DAD) Separate->Detect Identify Identify Peak (Retention Time & UV Spectrum) Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Confirm Confirm ID with LC-MS (Optional) Quantify->Confirm Result Result Quantify->Result Final Concentration (mg/g)

Fig. 2: Analytical Workflow for Quantifying this compound.

Data on Structurally Related Compounds in Ilex kudingcha

While specific data for this compound in Ilex kudingcha is pending investigation, extensive research has been conducted on its structural analogs, the dicaffeoylquinic acids. The table below summarizes representative findings for these compounds, providing a quantitative context for researchers exploring this class of molecules in Kuding tea.

CompoundAbbreviationReported Content Range (mg/g dry weight)Source(s)
3,4-di-O-caffeoylquinic acid3,4-diCQA1.6 - 5.2[3]
3,5-di-O-caffeoylquinic acid3,5-diCQA7.0 - 52.1[3]
4,5-di-O-caffeoylquinic acid4,5-diCQA2.1 - 10.7[3]
Total Polyphenol Content TPC ~100 - 190 (mg GAE/g) [1]

Note: Content can vary significantly based on plant genetics, origin, harvest time, and processing methods. GAE = Gallic Acid Equivalents.

Pharmacological Context and Future Research Directions

The justification for investigating 3,4-diGQA in Ilex kudingcha is rooted in the established bioactivities of both diCQAs and GQAs. DiCQAs isolated from Kuding tea have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPKs signaling pathways.[2] Separately, galloylquinic acid derivatives are known for their strong antioxidant activity, which increases with the number of galloyl groups on the quinic acid structure.

Future Research: The immediate and most critical research objective is to apply the analytical framework detailed in this guide to screen a variety of Ilex kudingcha samples. This will definitively establish the presence or absence of this compound and other related GQA derivatives. Should these compounds be identified, subsequent research should focus on:

  • Quantification: Determining the concentration range across different cultivars and processing methods.

  • Isolation: Purifying the compounds for in-depth structural elucidation and bioactivity screening.

  • Pharmacological Evaluation: Assessing their specific contribution to the overall anti-inflammatory, antioxidant, and other therapeutic effects of Kuding tea.

By systematically exploring the galloylquinic acid profile, the scientific community can build a more complete and accurate understanding of the chemical basis for the health benefits of Ilex kudingcha, paving the way for novel applications in nutraceuticals and drug development.

References

  • Baratto, L., et al. (2013). Solid-phase extraction of galloyl- and caffeoylquinic acids from natural sources (Galphimia glauca and Arnicae flos) using pure zirconium silicate and bismuth citrate powders as sorbents inside micro spin columns. Journal of Separation Science, 36(20), 3351-3358. [Link]

  • Wupper, S., et al. (2020). Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract. Nutrients, 12(9), 2796. [Link]

  • Amarowicz, R., & Weidner, S. (2001). A rapid HPLC method for the determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 10(3), 19-22. [Link]

  • Andrade, J., et al. (2022). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Journal of Ethnopharmacology, 295, 115430. [Link]

  • Kardani, K., et al. (2013). RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Journal of Applied Pharmaceutical Science, 3(5), 37-42. [Link]

  • Yin, P., et al. (2022). Comparison analysis of bioactive constituents and heavy metals among original plants of Kuding tea from the genus Ilex. Arabian Journal of Chemistry, 15(1), 103525. [Link]

  • Acharya, J., et al. (2017). Isolation of Gallic Acid and Estimation of Total Phenolic Content in Some Medicinal Plants and Their Antioxidant Activity. Journal of Nepal Chemical Society, 36, 94-101. [Link]

  • Mondal, P., et al. (2022). Isolation, Characterization and quantification of gallic acid from hydro alcoholic flower extract of Woodfordia fruticosa (L.) k. Journal of Medicinal Plants Studies, 10(3), 318-323. [Link]

  • Karamać, M., et al. (2006). Content of Gallic Acid in Selected Plant Extracts. Polish Journal of Food and Nutrition Sciences, 15(1), 55-58. [Link]

  • Liu, Z., et al. (2021). Phytochemical Analysis Using UPLC-MS Combined with Network Pharmacology Approaches to Explore the Biomarkers for the Quality Control of Tannin Fraction of Phyllanthus emblica L. Evidence-Based Complementary and Alternative Medicine, 2021, 6683569. [Link]

  • Gurav, N., et al. (2013). RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Journal of Applied Pharmaceutical Science, 3(5), 037-042. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phenolic Acids. Retrieved February 26, 2026, from [Link]

  • Zhang, J., et al. (2021). Determination of Polyphenols in Ilex kudingcha and Insect Tea (Leaves Altered by Animals) by Ultra-high-performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS) and Comparison of Their Anti-Aging Effects. Frontiers in Chemistry, 8, 597204. [Link]

  • Wupper, S., et al. (2020). Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract [Data set]. Nutrients. [Link]

  • Liu, L., et al. (2009). Determination of polyphenolic content and antioxidant activity of kudingcha made from Ilex kudingcha C.J. Tseng. Food Chemistry, 112(1), 35-41. [Link]

  • Chen, H., et al. (2019). Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms. Food and Chemical Toxicology, 126, 332-342. [Link]

  • Dadkhah, A., et al. (2022). Phytochemical Analysis and Antioxidant Activity of Eight Cultivars of Tea (Camellia sinensis) and Rapid Discrimination with FTIR. Pharmaceutical Sciences, 28(3), 416-427. [Link]

  • Lin, Y-L., et al. (2018). Relative content of gallic acid over 5-galloylquinic acid as an index for the baking intensity of oolong teas. Journal of Food and Drug Analysis, 26(2), 640-646. [Link]

  • Zhai, X., et al. (2016). Chemical characteristics of an Ilex Kuding tea polysaccharide and its protective effects against high fructose-induced liver injury and vascular endothelial dysfunction in mice. Food & Function, 7(5), 2245-2255. [Link]

  • Zhang, J., et al. (2022). Alterations in the phytochemical composition and antioxidant activity of Ligustrum robustum according to continuous wet- and dry-heat treatment. Journal of Food Biochemistry, 46(1), e13998. [Link]

Sources

Hydrolysable tannins and galloylquinic acid derivatives classification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Classification of Hydrolyzable Tannins and Galloylquinic Acid Derivatives

Introduction: Defining the Landscape of Hydrolyzable Tannins

Hydrolyzable tannins (HTs) are a major class of plant polyphenols characterized by a central polyol core, typically D-glucose, whose hydroxyl groups are esterified with gallic acid or its derivatives.[1][2] Unlike condensed tannins (proanthocyanidins), which are polymeric flavonoids, hydrolyzable tannins are susceptible to cleavage by hydrolysis with weak acids, bases, or enzymes like tannase, yielding the polyol core and the constituent phenolic acids.[1][3][4] Their molecular weights can range from approximately 500 to over 3,000 Daltons (Da).[5] These compounds play crucial roles in plant defense mechanisms and possess a wide array of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, making them a focal point for drug discovery and development.[3][6][7][8][9] This guide provides a detailed classification of hydrolyzable tannins and the closely related galloylquinic acid derivatives, explores their biosynthetic origins, and outlines key analytical methodologies for their study.

Part 1: A Hierarchical Classification Framework

The classification of hydrolyzable tannins is based on the nature of the phenolic acids released upon hydrolysis. This leads to two primary subgroups: gallotannins and ellagitannins.[1][6][10][11]

Gallotannins: The Gallic Acid Esters

Gallotannins are the simpler form of hydrolyzable tannins. Upon hydrolysis, they release gallic acid and the polyol core.[3][11] Their structure is built upon the progressive galloylation of the glucose core.

  • Core Precursor: The biosynthetic pathway begins with the formation of 1-O-galloyl-β-D-glucose, also known as β-glucogallin.[3][10][12]

  • Simple Galloylglucoses: Subsequent enzymatic galloylation reactions lead to the formation of di-, tri-, tetra-, and ultimately pentagalloylglucose (β-1,2,3,4,6-penta-O-galloyl-D-glucopyranose), which is considered a pivotal intermediate in tannin biosynthesis.[3][13][14]

  • Complex Gallotannins: More complex gallotannins are formed when additional gallic acid units are attached through depside bonds to the existing galloyl groups of the pentagalloylglucose core.[3] Commercial tannic acid is often a complex mixture of such polygalloyl glucoses.[14]

Galloylquinic Acid Derivatives

Closely related to gallotannins are derivatives where the polyol core is a cyclitol, such as quinic acid, instead of glucose.[2][15] These compounds, like 3,4,5-tri-O-galloylquinic acid, are found in various plants and exhibit significant biological activities, including antiviral and DNA polymerase inhibitory effects.[15][16] Their biosynthesis involves the esterification of gallic acid to the quinic acid core, catalyzed by specific galloyltransferases.[17]

Ellagitannins: The Ellagic Acid Producers

Ellagitannins are structurally more complex and diverse than gallotannins. They are defined by the presence of at least one hexahydroxydiphenoyl (HHDP) group, which is formed by the intramolecular C-C oxidative coupling between two spatially adjacent galloyl groups on the glucose core.[10][18][19] Upon hydrolysis, the HHDP group is released and spontaneously lactonizes to form the more stable ellagic acid.[6][20]

The vast structural diversity of ellagitannins, with over 500 identified compounds, arises from several factors:

  • The number and position of HHDP groups.

  • Further oxidative modifications of the HHDP group (e.g., to dehydrohexahydroxydiphenoyl (DHHDP) units).[18]

  • The formation of oligomers through intermolecular C-O or C-C linkages between monomeric units.[20]

Ellagitannins can be sub-classified into monomers (e.g., tellimagrandin I, casuarictin), oligomers (e.g., oenothein B, sanguiin H-6), and polymers.[19][20][21]

Diagram 1: Hierarchical Classification of Hydrolyzable Tannins

Hydrolysable Tannin Classification HT Hydrolysable Tannins Gallotannins Gallotannins (Yield Gallic Acid) HT->Gallotannins Glucose Core Ellagitannins Ellagitannins (Yield Ellagic Acid) HT->Ellagitannins Glucose Core Galloylquinic Galloylquinic Acid Derivatives HT->Galloylquinic Quinic Acid Core SimpleG Simple Galloyl Esters (e.g., Pentagalloylglucose) Gallotannins->SimpleG ComplexG Complex Gallotannins (Depsidic Linkages) Gallotannins->ComplexG Monomers Monomers (e.g., Casuarictin) Ellagitannins->Monomers Oligomers Oligomers (e.g., Oenothein B) Ellagitannins->Oligomers HHDP Key Feature: Hexahydroxydiphenoyl (HHDP) Group Ellagitannins->HHDP TriG e.g., 3,4,5-Tri-O-galloylquinic acid Galloylquinic->TriG

Caption: Hierarchical classification of hydrolysable tannins and their derivatives.

Part 2: Biosynthetic Origins - A Unified Pathway

The biosynthesis of all hydrolyzable tannins originates from the shikimate pathway, a central route in plant secondary metabolism.[10][22][23] Understanding this pathway is critical for comprehending the structural logic of these molecules.

  • Gallic Acid Formation: The journey begins with the conversion of 3-dehydroshikimic acid, an intermediate of the shikimate pathway, into gallic acid.[10][23]

  • Formation of β-Glucogallin: In a pivotal step, gallic acid is esterified with UDP-glucose by a UDP-glucosyltransferase (UGT) to form 1-O-galloyl-β-D-glucose (β-glucogallin).[10][12] This molecule serves as the primary acyl donor for subsequent reactions.[13]

  • Synthesis of Pentagalloylglucose (PGG): Through a series of reactions catalyzed by acyltransferases, β-glucogallin is converted to the key intermediate, 1,2,3,4,6-pentagalloylglucose (PGG).[12][13]

  • Divergence Point: PGG is the crucial branch point. It can be further acylated with galloyl groups via depside linkages to form complex gallotannins, or it can undergo intramolecular oxidative coupling to form the HHDP bridge, marking the entry into the vast family of ellagitannins.[12][13]

Diagram 2: Biosynthetic Pathway of Hydrolyzable Tannins

Biosynthesis of Hydrolysable Tannins Shikimate Shikimate Pathway DHS 3-Dehydroshikimic Acid Shikimate->DHS GallicAcid Gallic Acid DHS->GallicAcid Dehydrogenation Glucogallin β-Glucogallin (1-O-galloyl-β-D-glucose) GallicAcid->Glucogallin + UDP-Glucose (UGT enzyme) PGG Pentagalloylglucose (PGG) (Pivotal Intermediate) Glucogallin->PGG Multiple Acyltransferase Steps Gallotannins Gallotannins (via depside linkages) PGG->Gallotannins Ellagitannins Ellagitannins (via C-C oxidative coupling) PGG->Ellagitannins

Caption: Simplified biosynthetic pathway from shikimate to tannins.

Part 3: Analytical Methodologies for Characterization

The structural complexity and heterogeneity of hydrolyzable tannins necessitate a multi-faceted analytical approach. The choice of technique is driven by the goal, whether it is quantification, preliminary identification, or complete structural elucidation.

Extraction and Isolation

The initial and most critical step is the efficient extraction of tannins from the plant matrix.

  • Solvent Choice: Hydrolyzable tannins are highly soluble in polar solvents.[24] Mixtures of water with ethanol, methanol, or acetone are commonly used.[25][26] Pressurized hot water extraction (PHWE) has emerged as a green and efficient alternative.[27] The causality here is that the polarity of the solvent must match the highly hydroxylated nature of the tannins to overcome the forces holding them within the plant matrix.

  • Purification: Crude extracts are complex mixtures. Purification often requires a combination of chromatographic techniques. Centrifugal Partition Chromatography (CPC) is highly effective for separating these hydrophilic compounds, followed by size-exclusion chromatography or preparative HPLC for final purification.[28]

Protocol 1: General Solid-Liquid Extraction of Hydrolyzable Tannins

  • Sample Preparation: Air-dry the plant material at a temperature below 40°C to prevent thermal degradation and grind it into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.

  • Solvent Selection: Prepare a 70% aqueous acetone or 80% aqueous methanol solution. These solvents are effective because the organic component helps to disrupt cell membranes while the water ensures the highly polar tannins are solubilized.

  • Extraction: Macerate the powdered plant material with the chosen solvent (e.g., 1:10 solid-to-solvent ratio, w/v) with constant stirring at room temperature for 24 hours. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency by cavitation.

  • Filtration & Concentration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction on the residue 2-3 times to ensure exhaustive recovery. Combine the filtrates.

  • Solvent Removal: Remove the organic solvent (acetone/methanol) from the combined filtrate using a rotary evaporator under reduced pressure at <40°C.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a stable, powdered crude tannin extract for further analysis or purification.

Chromatographic and Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of modern tannin analysis.[25][29]

  • HPLC Separation: Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common method. A gradient elution with acidified water and an organic solvent (acetonitrile or methanol) is used to separate compounds based on polarity. For highly polar species, Hydrophilic Interaction Chromatography (HILIC) can provide complementary separation.[29]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is highly effective for analyzing tannins.[30] High-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass data, enabling the determination of elemental compositions.[29][30] Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, such as the loss of galloyl (152 Da) or HHDP (302 Da) units, which are crucial for structural identification.[21]

ParameterTypical ConditionRationale
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent separation for a wide range of polyphenols based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape and ionization efficiency in MS.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidThe organic phase elutes the more hydrophobic compounds.
Elution Gradient (e.g., 5% to 60% B over 30 min)A gradient is necessary to resolve the complex mixture of tannins with varying polarity.
Ionization Electrospray Ionization (ESI), Negative ModeESI is a soft ionization technique suitable for these thermally labile molecules; the acidic phenolic protons are easily lost in negative mode.
MS Analyzer Q-TOF, Orbitrap, or Triple QuadrupoleHR-MS (TOF, Orbitrap) for accurate mass identification; Triple Quad for targeted quantitative analysis (MRM).[30]
Table 1: Typical HPLC-MS parameters for hydrolyzable tannin analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides invaluable data on molecular weight and fragmentation, NMR is essential for the unambiguous structural elucidation of purified compounds and for quantitative analysis of functional groups in complex mixtures.[25][31]

  • 1D and 2D NMR: For pure compounds, 1H, 13C, and 2D NMR experiments (COSY, HSQC, HMBC) are used to determine the complete chemical structure, including the stereochemistry of the glucose core and the attachment points of the galloyl/HHDP groups.[28]

  • Quantitative ³¹P NMR: This powerful technique allows for the simultaneous detection and quantification of all reactive hydroxyl groups (aliphatic, phenolic) and carboxylic acids in a tannin sample.[31][32][33] The sample is derivatized in situ with a phosphorus-containing reagent (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, Cl-TMDP). The resulting phosphitylated groups have distinct and well-resolved chemical shifts in the ³¹P NMR spectrum, allowing for precise quantification against an internal standard.[14][34][35] This method provides a unique "fingerprint" for a tannin sample, enabling its classification and purity assessment.[33][35]

Protocol 2: Quantitative ³¹P NMR Analysis of Tannin Hydroxyl Groups

  • Reagent Preparation: Prepare a solvent mixture of anhydrous pyridine and CDCl₃ (1.6:1 v/v) over 4Å molecular sieves. Prepare an internal standard solution (e.g., 0.1 M cholesterol) and a relaxation agent (e.g., chromium(III) acetylacetonate) in the same solvent mixture.

  • Sample Derivatization (Self-Validating): Accurately weigh 7-10 mg of the dry tannin extract into a vial. Add 300 µL of the NMR solvent, 100 µL of the internal standard solution, and 100 µL of the phosphitylating reagent (Cl-TMDP).[14] The reaction is quantitative for all labile protons, ensuring the validity of the subsequent measurement.

  • NMR Acquisition: Tightly cap the vial, mix, and allow the reaction to proceed for ~90 minutes at room temperature. Transfer the solution to an NMR tube. Acquire the ³¹P NMR spectrum using inverse-gated decoupling to ensure accurate integration.

  • Data Analysis: Integrate the signals corresponding to the different types of hydroxyl groups (which appear in distinct chemical shift regions) and the internal standard. Calculate the concentration (mmol/g) of each functional group based on the known concentration of the internal standard. This provides a quantitative profile of the sample's composition.[33]

Diagram 3: Analytical Workflow for Tannin Characterization

Tannin Analysis Workflow Plant Plant Material Extract Crude Extract Plant->Extract Extraction Purify Purification (e.g., CPC, Prep-HPLC) Extract->Purify HPLC HPLC-MS/MS Analysis (RP-HPLC / HILIC) Extract->HPLC NMR_Q Quantitative ³¹P NMR (on Crude or Pure Sample) Extract->NMR_Q Pure Pure Compounds Purify->Pure Pure->HPLC NMR_S Structural NMR (1D/2D NMR) Pure->NMR_S ID Tentative Identification & Quantification HPLC->ID Profile Hydroxyl Group Profile NMR_Q->Profile Elucidate Full Structural Elucidation NMR_S->Elucidate

Caption: A comprehensive workflow for tannin analysis and characterization.

Conclusion

The classification of hydrolyzable tannins and galloylquinic acid derivatives is rooted in their chemical structures, which are a direct reflection of their biosynthetic origins from the shikimate pathway. A clear distinction between gallotannins and the more complex ellagitannins provides a fundamental framework for their study. For researchers and drug development professionals, a deep understanding of this classification, combined with robust analytical methodologies, is paramount. The synergistic use of advanced separation techniques like HPLC and CPC with powerful structural elucidation tools such as high-resolution mass spectrometry and quantitative NMR provides the necessary toolkit to isolate, identify, and characterize these potent and promising natural products.

References

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  • Díaz-Rizzolo, D. A., et al. (2021). Biosynthesis of hydrolyzable tannins. ResearchGate. Available at: [Link]

  • Bayramoğlu, E. E., & Çivi, S. (2024). REVIEW OF TANNINS CURRENTLY USED IN THE LEATHER INDUSTRY. PART 1: HYDROLYSABLE TANNINS. ICAMS 2024. Available at: [Link]

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  • Okuda, T., et al. (2012). Chemical structures of gallotannins and ellagitannins isolated from E. camaldulensis leaves. ResearchGate. Available at: [Link]

  • Gross, G. G. (2001). Biosynthesis and subcellular distribution of hydrolyzable tannins. PubMed. Available at: [Link]

  • Quideau, S. (2011). Chemical structure of hydrolyzable tannins, gallotannins (A); and ellagitannins (B). ResearchGate. Available at: [Link]

  • Argyropoulos, D. S., et al. (2013). Tannin structural elucidation and quantitative31P NMR analysis. 1. Model compounds. ACS Publications. Available at: [Link]

  • Genedi, M., et al. (2022). Hydrolyzable Tannins in the Management of Th1, Th2 and Th17 Inflammatory-Related Diseases. MDPI. Available at: [Link]

  • Ferrazzano, G. F., et al. (2017). Proanthocyanidins and hydrolysable tannins: occurrence, dietary intake and pharmacological effects. British Journal of Pharmacology. Available at: [Link]

  • Quideau, S., et al. (2011). Hydrolyzable Tannins: Gallotannins, Ellagitannins, and Ellagic Acid. Taylor & Francis eBooks. Available at: [Link]

  • Singh, A., et al. (2025). A Comprehensive Review of Bioactive Tannins in Foods and Beverages: Functional Properties, Health Benefits, and Sensory Qualities. MDPI. Available at: [Link]

  • Karonen, M., et al. (2025). Mass Spectrometry‐Based Applications in Tannin Analytics: From Qualitative and Quantitative Analyses to Biological Activity. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

  • Mueller-Harvey, I. (2025). Analysis of hydrolysable tannins. ResearchGate. Available at: [Link]

  • Bayramoğlu, E. E., & Çivi, S. (2025). Review of Tannins Currently Used in the Leather Industry. Part 1: Hydrolysable Tannins. Available at: [Link]

  • Argyropoulos, D. S., et al. (2013). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 2. Hydrolyzable Tannins and Proanthocyanidins. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Khadempour, L., et al. (2022). Regulation of Plant Tannin Synthesis in Crop Species. Frontiers in Plant Science. Available at: [Link]

  • Sempio, C., et al. (2019). Comprehensive analysis of chestnut tannins by reversed phase and hydrophilic interaction chromatography coupled to ion mobility and high resolution mass spectrometry. PubMed. Available at: [Link]

  • Landete, J. M. (2011). Food Ellagitannins: Structure, Metabolomic Fate, and Biological Properties. Agritrop. Available at: [Link]

  • Argyropoulos, D. S., et al. (2013). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 1. Model Compounds. ART. Available at: [Link]

  • Wisdom Library. (2026). Hydrolysable tannin: Significance and symbolism. Available at: [Link]

  • Wikipedia. Ellagitannin. Available at: [Link]

  • Argyropoulos, D. S., et al. (2013). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 2. Hydrolyzable Tannins and Proanthocyanidins. ACS Publications. Available at: [Link]

  • Pharmacy 180. Isolation of Tannins - Pharmacognosy. Available at: [Link]

  • Willis, R. B., & Allen, P. R. (1998). Improved method for measuring hydrolyzable tannins using potassium iodate. Analyst. Available at: [Link]

  • Micucci, M., et al. (2023). Possible Beneficial Effects of Hydrolyzable Tannins Deriving from Castanea sativa L. in Internal Medicine. PubMed. Available at: [Link]

  • Ferrazzano, G. F., et al. (2017). Proanthocyanidins and hydrolysable tannins: occurrence, dietary intake and pharmacological effects. PubMed. Available at: [Link]

  • Natural Chemistry Research Group. Hydrolysable Tannins. Available at: [Link]

  • Davis, A. L., & Cai, Y. (1999). Analysis of Hydrolysable Tannins. Tara. Available at: [Link]

  • Ferrazzano, G. F., et al. (2017). Proanthocyanidins and hydrolysable tannins: occurrence, dietary intake and pharmacological effects. ResearchGate. Available at: [Link]

  • Le, P. A., et al. (2024). Isolation of Hydrolyzable Tannins from Castanea sativa Using Centrifugal Partition Chromatography. PubMed. Available at: [Link]

  • Silvateam. Tannin classification. Available at: [Link]

  • Dufour, C., et al. (2002). Assessment of the Molecular Weight Distribution of Tannin Fractions through MALDI-TOF MS Analysis of Protein-Tannin Complexes. CORE. Available at: [Link]

  • Barry, K. M., et al. (2026). Identification of hydrolysable tannins in the reaction zone of Eucalyptus nitens wood by high performance liquid chromatography-electrospray ionisation mass spectrometry. ResearchGate. Available at: [Link]

  • Hagerman, A. E., et al. (1997). Methods for Determination of Condensed and Hydrolyzable Tannins. datapdf.com. Available at: [Link]

  • Willis, R. B., & Allen, P. R. (1998). Improved method for measuring hydrolyzable tannins using potassium iodate. Analyst (RSC Publishing). Available at: [Link]

  • Rinaldi, L., et al. (2021). An Analytical Toolbox for Fast and Straightforward Structural Characterisation of Commercially Available Tannins. PMC. Available at: [Link]

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  • Fernández-Poyatos, M. D. C., et al. (2020). Technological Application of Tannin-Based Extracts. MDPI. Available at: [Link]

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3,4-Di-O-Galloylquinic Acid (3,4-DOGQA): Biological Activity Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Di-O-galloylquinic acid (3,4-DOGQA) is a bioactive polyphenolic compound belonging to the class of hydrolysable tannins (gallotannins). Structurally composed of a quinic acid core esterified with gallic acid moieties at the C-3 and C-4 positions, it is a critical secondary metabolite found in medicinal plants such as Copaifera langsdorffii (diesel tree), Pistacia lentiscus, and Myrothamnus flabellifolius.[1]

This technical guide dissects the biological activity profile of 3,4-DOGQA, focusing on its potent antiviral (HIV-1 Reverse Transcriptase inhibition), antioxidant (ROS scavenging), and antiurolithic (kidney stone prevention) mechanisms. Unlike non-specific polyphenols, 3,4-DOGQA exhibits structure-activity relationships (SAR) dependent on the specific regiochemistry of its galloyl groups, distinguishing it from its isomers (3,5-DOGQA or 4,5-DOGQA).

Chemical Identity & Properties

PropertyDescription
Chemical Name This compound
Class Hydrolysable Tannin (Galloylquinic Acid)
Molecular Formula C₂₁H₂₀O₁₄
Molecular Weight ~496.37 g/mol
Solubility Soluble in Methanol, Ethanol, Water (warm); Insoluble in non-polar solvents (Hexane).
Key Functional Groups Polyphenolic hydroxyls (catechol/pyrogallol moieties), Carboxylic acid (quinic core).
Stability Sensitive to oxidation and high pH; stable in acidic alcoholic solutions.
Structural Significance

The presence of two galloyl groups (trihydroxybenzoyl moieties) provides a high density of phenolic hydroxyls. These groups are the primary drivers for:

  • Hydrogen Atom Transfer (HAT): For radical scavenging.

  • Protein Binding: Via hydrogen bonding and hydrophobic interactions (e.g., with viral enzymes).

  • Metal Chelation: Sequestration of Fe²⁺/Cu²⁺ to prevent Fenton reactions.

Biological Activity Profile

Antiviral Activity (HIV-1 RT Inhibition)

3,4-DOGQA has been identified as a potent inhibitor of HIV-1 Reverse Transcriptase (RT) . Unlike nucleoside inhibitors (NRTIs), galloylquinic acids typically act as non-nucleoside inhibitors (NNRTIs) or via allosteric interference.

  • Mechanism: The galloyl moieties interact with the enzyme's binding pocket, likely interfering with the template-primer complex or the enzyme's conformational flexibility.

  • Potency: While 3,4,5-tri-O-galloylquinic acid is often cited as the most potent, the di-galloyl esters (including 3,4-DOGQA) retain significant inhibitory capacity, often with better bioavailability due to lower molecular weight.

Antioxidant & Cytoprotective Mechanisms

The compound exhibits radical scavenging activity comparable to or exceeding that of ascorbic acid and Trolox.

  • ROS Scavenging: Directly neutralizes superoxide anions (

    
    ) and hydroxyl radicals (
    
    
    
    ).
  • Lipid Peroxidation Inhibition: Protects cell membranes by intercepting peroxyl radicals (

    
    ) in the lipid bilayer.
    
  • Pathway Modulation: Upregulates endogenous antioxidant defenses (e.g., SOD, Catalase) potentially via the Nrf2/ARE signaling pathway .

Antiurolithic Activity (Kidney Stone Prevention)

Research indicates that galloylquinic acids inhibit the formation of calcium oxalate (CaOx) crystals.[2]

  • Crystal Growth Inhibition: 3,4-DOGQA binds to the surface of CaOx crystals, preventing aggregation.

  • Cellular Protection: Reduces oxalate-induced oxidative stress in renal epithelial cells, preventing crystal adhesion.[1][2]

Mechanistic Visualization

The following diagram illustrates the dual mechanism of action for 3,4-DOGQA: direct enzyme inhibition (Antiviral) and oxidative stress reduction (Cytoprotective).

G DOGQA 3,4-DOGQA (Polyphenol) HIV_RT HIV-1 Reverse Transcriptase DOGQA->HIV_RT Inhibits ROS Reactive Oxygen Species (O2-, OH•) DOGQA->ROS Neutralizes Nrf2 Nrf2 Pathway Activation DOGQA->Nrf2 Upregulates Allosteric Allosteric Binding (Hydrophobic Pocket) HIV_RT->Allosteric Mechanism Replication Viral Replication Blocked Allosteric->Replication Scavenging H-Atom Transfer (Phenolic -OH) ROS->Scavenging Via Cytoprotection Cellular Survival & Reduced Inflammation Scavenging->Cytoprotection Nrf2->Cytoprotection

Caption: Dual therapeutic pathways of 3,4-DOGQA targeting viral enzymes and oxidative stress.

Experimental Protocols

Extraction and Isolation from Copaifera langsdorffii

To study 3,4-DOGQA, it must be isolated in high purity. This protocol ensures the preservation of the labile ester bonds.

Reagents: Methanol (HPLC grade), Formic Acid, Sephadex LH-20, C18 Column.

  • Extraction: Macerate dried leaves of C. langsdorffii in 70% Methanol (1:10 w/v) for 48 hours at room temperature (avoid heat to prevent hydrolysis).

  • Partitioning: Filter and concentrate the extract. Suspend in water and partition sequentially with Hexane (remove lipids) and Ethyl Acetate (enrich polyphenols).

  • Fractionation:

    • Load the Ethyl Acetate fraction onto a Sephadex LH-20 column.

    • Elute with a gradient of Water:Methanol (100:0 to 0:100).

    • Collect fractions rich in galloylquinic acids (monitor via TLC/UV at 280nm).

  • Purification (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10-40% B over 30 mins.

    • Detection: UV 280nm. Isolate the peak corresponding to 3,4-DOGQA (verify via MS, typical [M-H]⁻ m/z ~495).

DPPH Radical Scavenging Assay (Self-Validating)

This assay quantifies the antioxidant capacity.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution must be deep purple).

  • Treatment:

    • Prepare serial dilutions of 3,4-DOGQA (1–100 µM).

    • Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Measurement: Read absorbance at 517 nm .

  • Validation:

    • Negative Control: Methanol + DPPH (Max Absorbance).

    • Positive Control: Ascorbic Acid (Standard curve).

    • Calculation: % Inhibition =

      
      .
      

Pharmacokinetics & ADME Considerations

  • Absorption: Like other gallotannins, 3,4-DOGQA has low oral bioavailability due to its high molecular weight and polarity.

  • Metabolism: It is subject to hydrolysis by esterases in the gut, releasing Gallic Acid and Quinic Acid .

  • Bioactive Metabolites: The released gallic acid is readily absorbed and contributes significantly to the systemic antioxidant effect. However, for antiviral activity in the gut or epithelium, the intact ester is required.

References

  • PubChem. (2025).[3] this compound | C21H20O14 | CID 460895.[3] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2023). Galloylquinic acid derivatives from Copaifera langsdorffii leaves display gastroprotective activity.[4] Retrieved from [Link]

  • Grokipedia. (2023).[2] 3,4,5-Tri-O-galloylquinic acid: Structure and Activity. Retrieved from [Link]

  • ResearchGate. (2025). Antioxidant Activity of Galloyl Quinic Derivatives Isolated from P. lentiscus Leaves.[5] Retrieved from [Link]

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Molecular weight and formula of 3,4-Di-O-galloylquinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,4-Di-O-galloylquinic acid

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a naturally occurring polyphenolic compound belonging to the gallotannin class of hydrolyzable tannins.[1][2] Structurally, it is characterized by a quinic acid core esterified with two gallic acid moieties at the 3 and 4 positions.[1] As a member of the galloylquinic acid family, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this class of compounds, including antioxidant, anti-inflammatory, antiviral, and antifungal properties.[3] This guide provides a comprehensive technical overview of its core chemical properties, analytical characterization, and therapeutic potential to support advanced research and development initiatives.

Physicochemical Properties and Structure

The fundamental identity of this compound is defined by its specific molecular formula and structure, which dictates its chemical behavior and biological interactions.

Core Chemical Data

A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for accurate identification, quantification, and experimental design.

PropertyValueSource
Molecular Formula C₂₁H₂₀O₁₄PubChem[1][4]
Molecular Weight 496.4 g/mol PubChem[1]
Monoisotopic Mass 496.08530531 DaPubChem[1]
IUPAC Name (1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acidPubChem[1]
CAS Number 86687-37-8ChemicalBook[5]
Common Synonyms 3,4-DOGQAPubChem[1]
Chemical Class Hydrolyzable TanninNIAID ChemDB[1]
Chemical Structure

The spatial arrangement of atoms and functional groups in this compound is critical to its function. The structure consists of a central cyclohexanecarboxylic acid (quinic acid) core with two galloyl (3,4,5-trihydroxybenzoyl) groups attached via ester linkages.

Caption: 2D structure of this compound.

Natural Occurrence and Isolation

This compound has been identified in various plant and fungal species, including Byrsonima fagifolia, Quercus salicina, and Mycoacia fuscoatra.[1] Its extraction and purification from these natural matrices are critical first steps for any pharmacological investigation or use as an analytical standard.

General Isolation Workflow

The isolation of polar phenolic compounds like this compound typically involves solvent extraction followed by multi-step chromatographic purification. The choice of solvent and chromatographic conditions is paramount to achieving high purity and yield.

G cluster_extraction Extraction cluster_purification Purification A 1. Plant Material (e.g., Dried Leaves) B 2. Pulverization & Extraction (e.g., Methanol/Water) A->B C 3. Filtration & Concentration (Rotary Evaporation) B->C D 4. Crude Extract C->D Proceed to Purification E 5. Preparative HPLC (C18 Column, Gradient Elution) D->E F 6. Fraction Collection (Guided by UV Detection) E->F G 7. Purity Analysis (Analytical HPLC/LC-MS) F->G H 8. Pure Compound (this compound) G->H

Caption: General workflow for isolation and purification.

Detailed Protocol: Isolation from Plant Material

This protocol is a representative methodology synthesized from standard practices for isolating polar natural products.[6][7]

  • Sample Preparation: Air-dry the plant material (e.g., leaves of Byrsonima fagifolia) and pulverize it into a fine powder to maximize the surface area for extraction.[7]

  • Solvent Extraction: Macerate the powdered material in a hydromethanolic solvent (e.g., 80% methanol in water) at room temperature.[7] The polarity of the solvent is critical for efficiently extracting galloylquinic acid derivatives. Perform the extraction multiple times to ensure exhaustive recovery.

  • Concentration: Combine the methanolic extracts and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the target compound. The resulting aqueous suspension can be lyophilized to yield a crude extract powder.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Perform preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column.[6]

    • Employ a gradient elution system, typically using water (A) and acetonitrile or methanol (B), both acidified with a small amount of formic or acetic acid (e.g., 0.1%) to ensure sharp peak shapes for phenolic acids.[8][9]

    • Monitor the elution profile using a Photo-Diode Array (PDA) detector. Galloylquinic acids exhibit characteristic UV absorbance maxima that can be used for targeted fraction collection.

  • Purity Verification: Analyze the collected fractions using an analytical HPLC-PDA or UPLC-MS/MS system to confirm the purity and identity of this compound.[8] Combine fractions with purity exceeding the desired threshold (e.g., >95%).

Analytical Characterization

Unambiguous identification and precise quantification require advanced analytical techniques. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a powerful, highly sensitive, and selective method for this purpose.[8]

UPLC-ESI-MS/MS Analytical Workflow

The process from sample to result involves careful preparation and optimized instrumental parameters to ensure data quality and reproducibility.

G A 1. Sample Preparation (Extract Dilution & Filtration) B 2. UPLC Separation (Reversed-Phase C18 Column) A->B C 3. ESI Ionization (Negative Ion Mode) B->C D 4. MS1 Scan (Select Precursor Ion [M-H]⁻) C->D E 5. Collision-Induced Dissociation (CID) D->E F 6. MS2 Scan (Detect Product Ions) E->F G 7. Data Analysis (Quantification & Identification) F->G

Caption: Workflow for UPLC-ESI-MS/MS analysis.

Protocol for Quantification in Biological Matrices

This protocol provides a robust framework for the quantitative analysis of this compound.

  • Preparation of Standards: Prepare a stock solution of purified this compound in methanol.[8] From this stock, create a series of calibration standards by serial dilution with the initial mobile phase (e.g., 10% acetonitrile in water).[8]

  • Sample Preparation: Dilute the sample extract (from Section 2.2 or other sources) with the appropriate solvent to bring the analyte concentration within the linear range of the calibration curve. Filter the solution through a 0.22 µm syringe filter prior to injection to protect the UPLC system.[8]

  • Chromatographic Conditions:

    • Instrument: UPLC system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY Xevo TQ-S).[8]

    • Column: ACQUITY BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8] A sub-2 µm particle size is crucial for high resolution and rapid analysis.

    • Mobile Phase: A gradient of acetonitrile and 0.5% formic acid in water is effective.[8] The acid maintains the analyte in a protonated state, which is suitable for negative ion mode ESI.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is around 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenolic acids as they readily deprotonate.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest selectivity and sensitivity for quantification. This involves monitoring a specific precursor ion to product ion transition.[8]

    • MRM Transitions & Spectral Data: The precursor ion in negative mode is the deprotonated molecule [M-H]⁻. Collision energy must be optimized to produce characteristic product ions.

Ion Typem/z (mass-to-charge ratio)IdentificationSource
[M-H]⁻ 495.07802Precursor IonPubChemLite[4]
[M+H]⁺ 497.09259Adduct IonPubChem[1]
[M+Na]⁺ 519.07452Adduct IonPubChem[1]
Product Ion 153.018123Galloyl FragmentPubChem[1]

Biological Activity and Therapeutic Potential

While specific research on this compound is emerging, the broader class of galloylquinic acid derivatives is well-documented for a range of pharmacological activities relevant to drug discovery.

  • Antioxidant Activity: The presence of multiple phenolic hydroxyl groups, particularly the pyrogallol motif on the galloyl moieties, confers potent radical scavenging capabilities.[3][10] The antioxidant activity of galloylquinic derivatives generally increases with the number of galloyl groups attached to the quinic acid core.[10] This activity is foundational to its potential role in mitigating diseases driven by oxidative stress, such as neurodegenerative and cardiovascular disorders.[3]

  • Antifungal Properties: Extracts rich in galloylquinic acid derivatives, including the 3,4-isomer, have demonstrated significant antifungal activity, particularly against pathogenic yeasts like Cryptococcus spp. This suggests potential applications in developing new antifungal agents.

  • Antiviral Activity: Related compounds such as 3,4,5-tri-O-galloylquinic acid have been shown to inhibit viral reverse transcriptases, including that of HIV-1, indicating a potential mechanism for blocking viral replication.[2]

  • Enzyme Inhibition: Certain gallotannins are known to be potent inhibitors of various enzymes. For example, 3,4,5-tri-O-galloylquinic acid is a selective inhibitor of human DNA polymerase α.[2] This mode of action is a cornerstone of many therapeutic strategies, particularly in oncology.

The established bioactivity of its close structural analogs makes this compound a high-priority candidate for further pharmacological screening and mechanism-of-action studies. Its potential to modulate multiple biological pathways makes it a promising lead compound for developing therapeutics for a variety of complex diseases.

Conclusion

This compound is a well-defined natural product with significant therapeutic potential rooted in its potent antioxidant and enzyme-inhibiting properties. This guide has provided a technical framework covering its fundamental chemistry, robust protocols for its isolation and analysis, and an overview of its biological relevance. For researchers and drug development professionals, this compound represents a valuable molecular scaffold. Future research should focus on elucidating its specific molecular targets, exploring its pharmacokinetic and pharmacodynamic profiles, and synthesizing novel derivatives to optimize its therapeutic efficacy and selectivity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Compound 5-O-Digalloyl-3,4-di-O-galloylquinic acid (FDB018900). Retrieved from [Link]

  • Grokipedia. (n.d.). 3,4,5-Tri-O-galloylquinic acid. Retrieved from [Link]

  • Analytical Methods. (2012, November 1). A simple, rapid and sensitive UPLC-ESI-MS/MS method for the determination of ten polyphenols in Kudiezi injection. Royal Society of Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C21H20O14). Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formulas of 3,4,5-tri-O-galloylquinic acid. Retrieved from [Link]

  • Embrapa. (2022, July 14). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Tri-O-galloylquinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth in a Drosop. Retrieved from [Link]

  • PubMed. (2018, February 22). The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth in a Drosophila Model, Downregulates Renal Cell Surface Annexin A1 Expression, and Decreases Crystal Adhesion to Cells. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Retrieved from [Link]

  • Biblioteca Digital de Teses e Dissertações da USP. (2018, February 6). The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth in a Drosop. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Gallic Acid: A Promising Lead Molecule for Drug Development. Retrieved from [Link]

  • Chemical Reviews Letters. (2024, September 10). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Retrieved from [Link]

  • SciELO. (2023, August 30). Development and Validation of Analytical Method by HPLC-PDA and Seasonality from Gallic Acid, Catechin, and Epicatechin in Leaf. Retrieved from [Link]

  • Dergipark. (2016, November 29). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Semantic Scholar. (2019, August 7). Integrative Approach Based on Simplex-Centroid Design, ESI-MS and Chemometric Analysis for Comprehensive Characterization of Phenolic. Retrieved from [Link]

  • Life Sciences Leaflets. (2021, June 1). ISOLATION AND PURIFICATION OF GALLIC ACID, CAFFIEC ACID AND FERULIC ACID USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FROM CLITORIA TERNATEA L.. Retrieved from [Link]

  • PMC. (2024, September 13). Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. Retrieved from [Link]

  • Amazon S3. (2022, October 10). review on gallic acid: a hopeful lead fragment for drug development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Antioxidant Activity of Galloyl Quinic Derivatives Isolated from P. lentiscus Leaves. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Resolution HPLC-DAD-ESI-MS/MS Protocol for the Analysis of 3,4-Di-O-galloylquinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, self-validating protocol for the separation, identification, and quantification of 3,4-Di-O-galloylquinic acid (3,4-DGQA) in complex plant matrices (e.g., Galla Rhois, Byrsonima spp., Myrothamnus spp.).[1] Unlike simple phenolic acids, 3,4-DGQA presents unique analytical challenges due to the presence of positional isomers (e.g., 3,5-di-O-galloylquinic acid) and the lability of the ester bonds. This guide synthesizes chromatographic theory with practical mass spectrometry to ensure high specificity and reproducibility.

Scientific Foundation & Experimental Design

The Analyte: this compound[1][2]
  • Chemical Structure: A quinic acid core esterified with gallic acid at the C3 and C4 hydroxyl positions.

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 496.37 g/mol [1]

  • Key Challenge: Differentiating the 3,4-isomer from the thermodynamically stable 3,5-isomer and the 4,5-isomer.

Mechanistic Basis of the Protocol
  • Chromatography (HPLC): We utilize a C18 stationary phase.[1][3] The separation of galloylquinic acid isomers is driven by the spatial orientation of the galloyl groups. The 3,4-isomer, having adjacent galloyl groups (vicinal), typically exhibits distinct hydrophobic interaction profiles compared to the 3,5-isomer (distal substitution), allowing for baseline resolution under optimized gradient conditions.[1]

  • Detection (DAD): Galloyl moieties possess a characteristic UV absorption maximum at 270–280 nm (

    
     transition of the aromatic ring), providing a universal detection channel for quantification.[1]
    
  • Mass Spectrometry (ESI-MS/MS): Negative ion mode (ESI-) is mandatory.[1] Phenolic hydroxyls and the carboxylic acid group deprotonate readily, yielding a stable [M-H]

    
     ion at m/z 495 .[1] Positive mode is insensitive for these acidic polyphenols.
    

Experimental Protocol

Reagents & Standards
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.[1]

  • Modifier: Formic Acid (FA) or Acetic Acid.[1] Note: Formic acid (0.1%) is preferred for sharper peaks in MS, though acetic acid can provide better isomer separation in some difficult matrices.[1]

  • Standards: this compound (purity >95%); Gallic acid (internal standard candidate).[1]

Sample Preparation (Solid-Phase Extraction)

Direct injection of crude extracts often leads to ion suppression.[1] A cleanup step is recommended.

  • Extraction: Extract 100 mg lyophilized plant tissue with 10 mL 70% Methanol (aq). Sonicate for 15 min at <25°C (prevent ester hydrolysis). Centrifuge at 10,000 rpm for 10 min.

  • Equilibration: Condition a C18 SPE cartridge (e.g., Strata C18-E) with 3 mL MeOH followed by 3 mL Water (0.1% FA).[1]

  • Loading: Load 1 mL of supernatant.

  • Washing: Wash with 3 mL Water (0.1% FA) to remove sugars and polar organic acids.[1]

  • Elution: Elute galloylquinic acids with 3 mL 40% ACN (0.1% FA).

  • Reconstitution: Evaporate to dryness (N2 stream) and reconstitute in 200 µL initial mobile phase.

HPLC Conditions
  • System: Agilent 1200/1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: Phenomenex Gemini C18 (250 × 4.6 mm, 5 µm) or Inertsil ODS-4.[1]

    • Why: High carbon load C18 columns provide the necessary retentivity to separate positional isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min (standard HPLC) or 0.4 mL/min (if using 2.1 mm ID columns).

  • Temperature: 30°C.

  • Injection Volume: 5–10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
5.0 5 Isocratic (Polar removal)
25.0 30 Linear Gradient (Isomer elution)
35.0 50 Wash
40.0 100 Column Clean

| 45.0 | 5 | Re-equilibration |[1]

ESI-MS/MS Parameters[1][4]
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1][4]

  • Capillary Voltage: -3500 V to -4500 V.[1]

  • Nebulizer Pressure: 40 psi.

  • Drying Gas: 10 L/min at 325°C.

  • Scan Mode:

    • Full Scan: m/z 100–1000 (for profiling).[1]

    • MRM (Quantification): See Table below.

MRM Transitions for 3,4-DGQA:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell (ms) Assignment

| 495.1 [M-H]


 | 169.0  | 25 | 100 | Gallic Acid (Quantifier) |
| 495.1  [M-H]

| 343.1 | 15 | 100 | [M-H-Galloyl]

| | 495.1 [M-H]

| 191.0 | 30 | 100 | Quinic Acid Core | | 495.1 [M-H]

| 173.0 | 35 | 100 | Dehydrated Quinic Acid |[1]

Data Analysis & Interpretation

Fragmentation Logic (Structural Confirmation)

Differentiation of 3,4-DGQA from its isomers (3,5-DGQA and 4,5-DGQA) relies on the "Hierarchical Fragmentation" rules established for quinic acid derivatives (analogous to chlorogenic acids).[1]

  • Primary Loss: All isomers lose a galloyl moiety (152 Da) to form the mono-galloylquinic acid ion at m/z 343 .[1]

  • Secondary Fragmentation (Diagnostic):

    • 3,4-DGQA: Fragmentation of the m/z 343 intermediate often yields a prominent m/z 173 peak. This corresponds to [Quinic Acid - H - H

      
      O]
      
      
      
      .[1] The substitution at C4 facilitates the elimination of water to form a lactone ring structure.
    • 3,5-DGQA: Tends to favor the formation of m/z 191 [Quinic Acid - H]

      
       as the base peak, as the C4-OH is free and less prone to the specific dehydration mechanism seen in C4-substituted analogs.
      
Workflow Diagram

The following diagram illustrates the decision logic for identifying 3,4-DGQA.

DGQA_Analysis Sample Plant Extract (MeOH/H2O) LC HPLC Separation (C18, Gradient) Sample->LC Inject MS1 ESI(-) MS1 Precursor m/z 495 LC->MS1 Elution MS2 MS/MS Fragmentation (CID 15-35 eV) MS1->MS2 Select m/z 495 Frag1 m/z 343 [M-H-Galloyl]- MS2->Frag1 Loss of 152 Da Frag2 m/z 169 [Gallic Acid]- MS2->Frag2 Ester Cleavage Frag3 m/z 191 vs 173 Diagnostic Ratio Frag1->Frag3 Secondary Frag Result ID: this compound Frag3->Result High m/z 173/191 Ratio (Indicates C4 Subst.)

Caption: Analytical workflow for the structural confirmation of 3,4-DGQA using HPLC-ESI-MS/MS logic.

Method Validation Criteria

To ensure the protocol meets pharmaceutical/research standards (ICH Q2), validate the following:

ParameterAcceptance CriteriaNotes
Linearity R

> 0.999
Range: 1–100 µg/mL
Precision (RSD) < 2.0% (Intra-day)Based on peak area of m/z 169 transition
Recovery 85–115%Spike samples pre-extraction
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Typically ~0.05 µg/mL for LOQ

References

  • PubChem. (2025).[1][2] this compound | C21H20O14.[1][2] National Library of Medicine. [Link][1]

  • Clifford, M. N., et al. (2003).[1] Hierarchical scheme for LC-MSn identification of chlorogenic acids. Journal of Agricultural and Food Chemistry. (Mechanistic basis for quinic acid isomer fragmentation). [Link]

  • Barros, L., et al. (2013).[1] HPLC-DAD-ESI/MSn identification and quantification of phenolic compounds in Ilex paraguariensis. Molecules. [Link]

  • Sobeh, M., et al. (2014).[1] HPLC-DAD-ESI-MS/MS screening of bioactive components from Rhus coriaria L. (Sumac) fruits. An-Najah University.[1] (Source of galloylquinic acid data). [Link]

  • Embrapa. (2022).[1] Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract. [Link][1]

Sources

Application Notes & Protocols: Steglich Esterification for the Synthesis of Galloylquinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Synthesis of Galloylquinic Acids

Galloylquinic acid derivatives represent a prominent class of hydrolyzable tannins found widely in the plant kingdom. These molecules are of significant interest to researchers in pharmacology and drug development due to their broad spectrum of biological activities, including potent antioxidant, antifungal, antiviral, and gastroprotective properties.[1][2][3][4] The core structure, consisting of a quinic acid moiety esterified with one or more gallic acid units, is fundamental to their therapeutic potential. As the number of galloyl groups on the quinic acid skeleton increases, so too does the antioxidant and free-radical scavenging activity.[1][2]

The chemical synthesis of these complex esters is a non-trivial task. Classical methods like Fischer-Speier esterification, which rely on strong acid catalysis and high temperatures, are often incompatible with the sensitive and multifunctional nature of both gallic and quinic acids.[5][6] Such harsh conditions can lead to degradation, rearrangement, or other undesirable side reactions.

The Steglich esterification, first reported by Wolfgang Steglich and Bernhard Neises in 1978, provides a mild, efficient, and highly versatile alternative for forging ester bonds.[7][8] This method operates under neutral conditions at room temperature, utilizing a carbodiimide coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9][10] Its tolerance of sensitive functional groups and effectiveness with sterically hindered substrates make it exceptionally well-suited for the precise construction of complex natural products like galloylquinic acid derivatives.[5][11]

This document provides a detailed guide to the mechanism, application, and execution of the Steglich esterification for this specific synthetic challenge, aimed at enabling researchers to reliably produce these valuable compounds.

The Reaction Mechanism: A Step-by-Step Rationale

Understanding the mechanism of the Steglich esterification is paramount to its successful implementation and troubleshooting. The reaction is not a simple acid-catalyzed condensation; rather, it involves the sequential activation of the carboxylic acid, facilitated by the carbodiimide and the DMAP catalyst.

Causality of Reagents:
  • Carboxylic Acid (Gallic Acid Derivative): The acyl donor. For regioselective synthesis, the phenolic hydroxyls of gallic acid must be protected (e.g., as benzyl or silyl ethers) prior to the coupling reaction.

  • Alcohol (Quinic Acid Derivative): The acyl acceptor. Similarly, the hydroxyl groups on quinic acid that are not intended for esterification must be protected (e.g., as a cyclohexylidene ketal).

  • Carbodiimide (DCC or EDC): The dehydrating and activating agent. It formally removes a molecule of water from the carboxylic acid and alcohol, forming a stable urea byproduct in the process.[8]

  • 4-Dimethylaminopyridine (DMAP): The essential nucleophilic catalyst. While the reaction can proceed without it, it is often impractically slow. DMAP is a far stronger nucleophile than the target alcohol and serves as an acyl-transfer agent, dramatically accelerating the rate of esterification and preventing a key side reaction.[8][11]

The Mechanistic Pathway:
  • Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is effectively a carboxylic anhydride with excellent leaving group potential.[9][11]

  • The Critical Role of DMAP: The O-acylisourea, while reactive, is susceptible to a slow, irreversible 1,3-rearrangement to form a stable N-acylurea, which is inert to nucleophilic attack by the alcohol.[8] This is a common failure mode in DCC couplings. DMAP prevents this by rapidly and reversibly attacking the O-acylisourea. This step is faster than both the undesired rearrangement and the direct attack by the sterically hindered alcohol.

  • Formation of the "Active Ester": The attack by DMAP forms a highly electrophilic N-acylpyridinium intermediate and releases the dicyclohexylurea (DCU) precursor. This new intermediate is significantly more reactive towards the alcohol than the initial O-acylisourea and is not prone to the rearrangement side reaction.[11]

  • Ester Formation: The alcohol (quinic acid derivative) performs a nucleophilic attack on the acyl carbon of the N-acylpyridinium intermediate. This forms the desired ester bond and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

Steglich_Mechanism Figure 1: Steglich Esterification Catalytic Cycle cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalytic Cycle cluster_esterification Ester Formation CarboxylicAcid R-COOH (Protected Gallic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + H⁺ Transfer DCC DCC DCC->O_Acylisourea + H⁺ Transfer Acylpyridinium N-Acylpyridinium (Active Ester) O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU Releases DCU precursor N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Side Reaction (Slow, Inhibited by DMAP) DMAP DMAP (Catalyst) Ester R-COO-R' (Galloylquinic Ester) Acylpyridinium->Ester + R'-OH Alcohol R'-OH (Protected Quinic Acid) Ester->DMAP Regenerates Catalyst

Caption: Figure 1: Steglich Esterification Catalytic Cycle

General Experimental Workflow and Protocol

The synthesis of a galloylquinic acid derivative via Steglich esterification follows a logical progression from reaction setup to final purification. The following workflow and protocol are generalized and should be adapted based on the specific protecting groups and substrates used.

General Workflow Diagram

Workflow Figure 2: Experimental Workflow Start 1. Reagent Preparation (Protected Acid, Alcohol, DMAP in Anhydrous Solvent) Cool 2. Cool to 0 °C (Ice Bath) Start->Cool AddDCC 3. Add DCC/EDC Solution (Dropwise) Cool->AddDCC React 4. React at RT (12-24 h under N₂) AddDCC->React Monitor 5. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 6. Reaction Workup Monitor->Workup Complete Filter 7. Filter DCU Byproduct Workup->Filter Extract 8. Liquid-Liquid Extraction (Acid/Base Washes) Filter->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify End 11. Pure Product (Characterization) Purify->End

Caption: Figure 2: Experimental Workflow

Detailed Step-by-Step Protocol

Materials & Reagents:

  • Protected Gallic Acid (1.0 equiv)

  • Protected Quinic Acid (1.0-1.2 equiv)

  • N,N′-Dicyclohexylcarbodiimide (DCC, 1.1-1.3 equiv) or EDC·HCl (1.1-1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.1-0.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)[12]

  • Anhydrous glassware, magnetic stirrer, and inert atmosphere (N₂ or Argon) setup

  • TLC plates (silica gel 60 F₂₅₄)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the protected gallic acid (1.0 equiv), the protected quinic acid (1.1 equiv), and DMAP (0.15 equiv).

    • Rationale: The use of an inert atmosphere and anhydrous conditions is critical to prevent the hydrolysis of the carbodiimide and the reactive intermediates, which would quench the reaction.[13] Using a slight excess of the alcohol component can help drive the reaction to completion, especially if the acid is the more valuable starting material.

  • Solvent Addition and Cooling: Add anhydrous DCM (to a concentration of ~0.1-0.5 M) via syringe. Stir the mixture until all solids dissolve. Cool the flask to 0 °C using an ice-water bath.

    • Rationale: Cooling the solution before adding the coupling agent helps to moderate any initial exotherm and can improve selectivity and reduce side reactions.

  • Initiation: In a separate flask, dissolve DCC (1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes.

    • Rationale: Slow, dropwise addition of the DCC ensures that its concentration remains low, minimizing potential side reactions like the formation of symmetric anhydrides from the carboxylic acid.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours. A fine white precipitate of dicyclohexylurea (DCU) will typically form as the reaction proceeds.[8]

    • Rationale: Most Steglich esterifications proceed efficiently at ambient temperature.[7][8] Longer reaction times may be necessary for particularly hindered substrates.

  • Monitoring: Monitor the consumption of the limiting starting material by TLC. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize spots under UV light and/or by staining (e.g., with potassium permanganate). The reaction is complete when the limiting reagent spot has disappeared.

  • Workup - DCU Removal: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to further precipitate the DCU. Filter the mixture through a pad of Celite or a sintered glass funnel, washing the filter cake with a small amount of cold DCM.

    • Rationale: DCU has low solubility in many organic solvents, especially when cold. Filtration is the primary method for its removal.[14] If using water-soluble EDC, this filtration step is unnecessary.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume) to remove DMAP and any residual base.[14][15]

    • Saturated NaHCO₃ (2 x volume) to remove any unreacted carboxylic acid.

    • Brine (1 x volume) to remove residual water.

    • Rationale: This aqueous wash sequence is a standard and highly effective method for removing the catalyst and unreacted starting materials, simplifying the final purification.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 5% to 50% ethyl acetate in hexanes) to afford the pure galloylquinic acid derivative.

Optimization and Troubleshooting

While the Steglich protocol is robust, optimization may be required for challenging substrates.

Table 1: Key Reaction Parameters
ParameterRecommended RangeRationale & Field Insights
Stoichiometry Acid: 1.0Alcohol: 1.0 - 1.2DCC/EDC: 1.1 - 1.5DMAP: 0.1 - 0.2A slight excess of the alcohol and coupling agent helps ensure full conversion of the limiting acid. DMAP is catalytic; excess offers no benefit and complicates purification.
Solvent DCM, THF, DMF, ACNDCM is standard. Acetonitrile is a "greener" and effective alternative.[12][16] DMF can be used for poorly soluble substrates but requires more rigorous workup.
Temperature 0 °C to Room Temp.The reaction is typically run at room temperature for convenience and mildness.[8] For highly sensitive substrates, maintaining the reaction at 0 °C may be beneficial.
Reaction Time 4 - 24 hoursSterically unhindered substrates may react completely in a few hours. Hindered alcohols or acids will require longer times.[13] Monitor by TLC to determine completion.
Coupling Agent DCC vs. EDCDCC is inexpensive, but the DCU byproduct can be difficult to remove completely.[14] EDC·HCl is preferred when possible, as its urea byproduct is water-soluble and easily removed during aqueous workup.[17][18]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet solvent or reagents.2. Inactive DCC/EDC (hydrolyzed).3. Severe steric hindrance.1. Ensure all solvents are anhydrous and glassware is flame-dried.2. Use a fresh bottle of the coupling agent.3. Increase reaction time, warm slightly (to ~40 °C), or consider a more potent coupling system (e.g., Yamaguchi esterification).
N-Acylurea Byproduct Detected 1. Reaction is too slow.2. Insufficient DMAP.1. Confirm the catalytic activity of your DMAP; use a fresh source if necessary.2. Increase the amount of DMAP slightly (e.g., to 0.25 equiv).
Incomplete Removal of DCU DCU has slight solubility in the reaction solvent.Cool the reaction mixture to 0 °C or lower for an extended period (1-2 hours) before filtration. Wash the filter cake with a minimal amount of cold solvent.
Multiple Products Formed Incomplete or unstable protection of other hydroxyl groups on gallic or quinic acid.Re-evaluate the protecting group strategy. Ensure protecting groups are stable to the reaction and workup conditions.

References

  • Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. (2022). Embrapa. [Link]

  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Antioxidant activity of galloyl quinic derivatives isolated from P. lentiscus leaves. (2003). PubMed. [Link]

  • Antioxidant Activity of Galloyl Quinic Derivatives Isolated from P. lentiscus Leaves. (2003). ResearchGate. [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018). PubMed. [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018). JoVE. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC. [Link]

  • A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. (2014). SciELO. [Link]

  • Galloylquinic acid derivatives from Copaifera langsdorffii leaves display gastroprotective activity. (2017). ResearchGate. [Link]

  • Facile Separation of 5-O-Galloylquinic Acid from Chinese Green Tea Extract using Mesoporous Zirconium Phosphate. (2016). PubMed. [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. (2022). YouTube. [Link]

  • Acid to Ester - Common Conditions. (n.d.). organic-chemistry.org. [Link]

  • Gallic Acid: A Promising Lead Molecule for Drug Development. (2016). Longdom.org. [Link]

  • Esterification optimization studies. (n.d.). ResearchGate. [Link]

  • Steglich esterification. (n.d.). Wikipedia. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. (2014). Semantic Scholar. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2024). Frontiers in Chemistry. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. [Link]

  • Steglich Esterification. (n.d.). SynArchive. [Link]

  • Flavonoids and Methoxy-galloylquinic Acid Derivatives from the Leaf Extract of Copaifera langsdorffii Desf. (2015). ACS Publications. [Link]

  • A Review: Synthesis And Docking Study of Biologically Active Esters. (2016). Asian Journal of Pharmaceutical Technology and Innovation. [Link]

  • Steglich Esterification with EDC. (2024). Reddit. [Link]

  • Synthetic route for desired compounds 7 and 8. Conditions: (i) DCC, DMAP, CH2Cl2. (n.d.). ResearchGate. [Link]

  • Esterification/Amidation Problems. (2024). Reddit. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. [Link]

  • Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. [Link]

  • Acyl Quinic Acid Derivatives Screened Out from Carissa spinarum by SOD-Affinity Ultrafiltration LC–MS and Their Antioxidative and Hepatoprotective Activities. (2021). MDPI. [Link]

  • Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. (2020). YouTube. [Link]

  • Steglich esterification solvents (DCC/DMAP Coupling). What are the implications of using THF as the solvent in this reaction instead of DCM /DMF? (2017). ResearchGate. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. [Link]

Sources

Isolation of 3,4-Di-O-galloylquinic acid using C18 reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Purity Isolation of 3,4-Di-O-galloylquinic Acid via C18 Reverse-Phase Chromatography

Abstract: This document provides a comprehensive guide for the isolation of this compound, a bioactive polyphenolic compound, from complex natural product extracts. We detail a robust methodology centered on C18 reverse-phase high-performance liquid chromatography (RP-HPLC), offering a self-validating protocol designed for researchers in natural product chemistry and drug development. The narrative elucidates the causal-mechanistic principles behind each step, ensuring both reproducibility and a deep understanding of the separation science.

Scientific Introduction & Significance

This compound (3,4-DGQA) is a member of the gallotannin class of hydrolysable tannins, characterized by a quinic acid core esterified with two gallic acid moieties.[1][2] Gallic acid and its derivatives are widely recognized for a spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6][7] The specific substitution pattern of galloyl groups on the quinic acid scaffold significantly influences this bioactivity. Consequently, obtaining high-purity 3,4-DGQA is a critical prerequisite for accurate pharmacological evaluation and potential development as a therapeutic lead compound.

Reverse-phase chromatography is the predominant mode of HPLC, prized for its versatility in separating compounds based on hydrophobicity.[8][9] Its application is particularly suited for polyphenols like 3,4-DGQA. The non-polar C18 (octadecylsilane) stationary phase provides a hydrophobic surface that interacts with the aromatic galloyl groups of the analyte, while a polar mobile phase allows for differential elution, enabling effective purification from more polar or less polar contaminants within a crude extract.[10][11]

Principle of C18 Reverse-Phase Separation

The separation of 3,4-DGQA relies on the principle of hydrophobic partitioning.[11]

  • Stationary Phase: The column is packed with porous silica particles chemically bonded with C18 alkyl chains. This creates a non-polar, hydrophobic environment.

  • Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like methanol or acetonitrile, is continuously pumped through the column.[10]

  • Analyte Interaction: When a sample extract is introduced, molecules partition between the stationary and mobile phases. 3,4-DGQA, with its two hydrophobic galloyl groups, will adsorb to the C18 stationary phase through van der Waals interactions.[8] More polar impurities in the extract will have less affinity for the stationary phase and will be swept through the column more quickly by the polar mobile phase.

  • Elution: To elute the bound 3,4-DGQA, the polarity of the mobile phase is gradually decreased by increasing the concentration of the organic solvent (gradient elution).[11] This disrupts the hydrophobic interactions, causing the analyte to desorb from the stationary phase and travel through the column. Compounds are separated based on their relative hydrophobicity; less hydrophobic compounds elute earlier, while more hydrophobic ones are retained longer.[9] The inclusion of a small amount of acid (e.g., formic or acetic acid) in the mobile phase is crucial for suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups on the molecule, which ensures a more consistent retention time and improved peak shape.[12]

Figure 1. Mechanism of separation on a C18 stationary phase.

Experimental Protocol

This protocol outlines a complete workflow from sample preparation to purity validation.

Materials and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV-Vis detector.

    • Preparative or Semi-preparative C18 column (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm).[13]

    • Analytical C18 column for purity analysis (e.g., 250 x 4.6 mm, 5 µm).[14][15]

    • Fraction collector.

    • Rotary evaporator.

    • Lyophilizer (Freeze-dryer).

    • Vortex mixer and sonicator.

    • Syringe filters (0.22 or 0.45 µm, PTFE or Nylon).

  • Chemicals & Solvents:

    • HPLC-grade Methanol (MeOH).

    • HPLC-grade Acetonitrile (ACN).

    • Ultrapure water (18.2 MΩ·cm).

    • Formic acid or Acetic acid (LC-MS grade).

    • Crude plant extract suspected to contain 3,4-DGQA.

    • Nitrogen gas for drying.

Step-by-Step Methodology

Step 1: Sample Preparation (Crude Extract) Causality: The goal is to efficiently extract polyphenols from the source material and remove particulates that could damage the HPLC column.

  • Obtain a dried, powdered plant material known to contain galloylquinic acids.

  • Perform a solvent extraction, typically by macerating or sonicating 10 g of the powder in 100 mL of 80% aqueous methanol for 1 hour.[16]

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C to remove the methanol.

  • Re-dissolve the resulting aqueous residue in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Methanol).

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.

Step 2: HPLC System and Column Preparation Causality: Proper system equilibration ensures a stable baseline and reproducible retention times.

  • Install the semi-preparative C18 column into the HPLC system.

  • Purge the pump lines with the mobile phase solvents (Solvent A and Solvent B) to remove air bubbles.

  • Equilibrate the column by running the initial mobile phase composition (e.g., 95% A, 5% B) at the desired flow rate for at least 30 minutes or until a stable baseline is achieved on the detector.

Step 3: Mobile Phase Preparation Causality: Acidification of the mobile phase is critical for achieving sharp, symmetrical peaks for phenolic acids by preventing their dissociation.

  • Solvent A: 0.1% Formic Acid (v/v) in Ultrapure Water.

  • Solvent B: 0.1% Formic Acid (v/v) in Methanol. Degas both solvents by sonication or helium sparging before use to prevent bubble formation in the system.

Step 4: Chromatographic Separation Causality: A gradient elution is necessary to first wash out highly polar compounds and then gradually elute compounds of increasing hydrophobicity, providing the resolution needed to separate 3,4-DGQA from closely related structures. The following parameters provide a robust starting point and should be optimized for the specific extract and column used.

ParameterRecommended Setting
Column Semi-preparative C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol
Flow Rate 3.0 - 4.0 mL/min
Column Temperature 30-35°C[13][15]
Detection UV-Vis at 280 nm (characteristic absorbance for phenolic compounds)[12][13]
Injection Volume 100 - 500 µL (dependent on sample concentration and column capacity)

Gradient Elution Program:

Time (minutes)% Solvent A (Water + 0.1% FA)% Solvent B (Methanol + 0.1% FA)
0.0955
5.0955
40.04060
45.0595
50.0595
51.0955
60.0955

Step 5: Fraction Collection Causality: Accurate collection of the target peak is essential for achieving high purity.

  • Monitor the chromatogram in real-time. Based on preliminary analytical runs, identify the expected retention time for 3,4-DGQA.

  • Program the fraction collector to collect the eluent corresponding to the target peak. It is advisable to collect the peak in multiple smaller fractions across its width to isolate the purest central portion.

  • Pool the fractions that contain the pure compound, as determined by subsequent analysis.

Step 6: Post-Isolation Processing & Purity Validation (Self-Validation) Causality: This step is critical for confirming the identity and purity of the isolated compound, ensuring the trustworthiness of the protocol.

  • Solvent Removal: Evaporate the methanol from the collected fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the isolated 3,4-DGQA as a stable, dry powder.

  • Purity Check:

    • Dissolve a small amount of the lyophilized powder in the mobile phase.

    • Analyze the sample using an analytical C18 HPLC column under the same gradient conditions (scaled for the analytical flow rate, e.g., 1.0 mL/min).

    • A pure sample should yield a single, sharp peak at the expected retention time.

  • Compound Confirmation: For definitive identification, subject the purified sample to further analysis, such as:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (C₂₁H₂₀O₁₄, MW: 496.4 g/mol ).[1]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: For complete structural elucidation.

Workflow Visualization

The entire isolation and validation process can be summarized in the following workflow diagram.

IsolationWorkflow cluster_validation Purity & Identity Validation start Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 80% aq. MeOH) start->extraction filtration Filtration / Concentration extraction->filtration sample_prep Final Sample Preparation (Dissolve & Filter) filtration->sample_prep hplc Semi-Prep RP-HPLC Injection sample_prep->hplc collection Target Peak Fraction Collection hplc->collection evaporation Solvent Evaporation (Rotovap & Lyophilization) collection->evaporation product Isolated 3,4-DGQA Powder evaporation->product analytics Analytical HPLC (Purity Check) product->analytics confirmation Structural Confirmation (LC-MS, NMR) analytics->confirmation

Figure 2. Comprehensive workflow for the isolation of 3,4-DGQA.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Resolution 1. Gradient is too steep.2. Column is overloaded.3. Inappropriate mobile phase.1. Flatten the gradient around the elution time of the target peak.2. Reduce the injection volume or sample concentration.3. Try acetonitrile as the organic modifier, as it can offer different selectivity.[17]
Broad or Tailing Peaks 1. Presence of active silanol groups on the column.2. pH of mobile phase is too high.3. Column degradation.1. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) with formic or acetic acid.2. Confirm mobile phase pH.3. Flush the column or replace it if it's at the end of its lifespan.
No Peak Detected 1. Compound is not present in the extract.2. Incorrect detection wavelength.3. Compound is irreversibly bound to the column.1. Screen the crude extract with an analytical HPLC-MS first.2. Use a PDA detector to scan a range of wavelengths (200-400 nm).3. Use a stronger solvent (e.g., 100% ACN) to wash the column.
Variable Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Temperature fluctuations.1. Increase equilibration time between runs.2. Ensure solvents are well-mixed and degassed.3. Use a column oven to maintain a constant temperature.[13]

References

  • 3,4,5-Tri- O -galloylquinic acid - Grokipedia. (n.d.).
  • This compound | C21H20O14 | CID 460895 - PubChem. (n.d.).
  • This compound | 86687-37-8 - ChemicalBook. (n.d.).
  • Buy 3,4,5-Tri-O-galloylquinic acid | 99745-62-7 - Smolecule. (2023, July 20).
  • Reversed-phase chromatography - Wikipedia. (n.d.).
  • Showing Compound 5-O-Digalloyl-3,4-di-O-galloylquinic acid (FDB018900) - FooDB. (2010, April 8).
  • Reversed Phase HPLC Columns - Phenomenex. (n.d.).
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20).
  • Study of the selectivity of reversed-phase columns for the separation of polycarboxylic acids and polyphenol compounds - PubMed. (2005, December 2).
  • Workflow for the isolation of natural product secondary metabolites using off-line SPE guided by gradient reverse-phase liquid chromatography (LCSPE-fast) - Frontiers. (2025, December 16).
  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? - Biotage. (2023, February 10).
  • SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - Scielo. (n.d.).
  • The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth in a Drosophila Model, Downregulates Renal Cell Surface Annexin A1 Expression, and Decreases Crystal Adhesion to Cells - PubMed. (2018, February 22).
  • review on gallic acid: a hopeful lead fragment for drug development - Amazon S3. (2022, October 10).
  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids - Pharmacognosy Magazine. (2020, November 30).
  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - MDPI. (2022, October 23).
  • Gallic Acid: A Promising Lead Molecule for Drug Development - ResearchGate. (2016, May 17).
  • Gallic Acid: A Promising Lead Molecule for Drug Development - Longdom.org. (n.d.).
  • Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - ResearchGate. (2025, September 10).
  • Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea - MDPI. (2021, October 20).

Sources

Molecular docking of 3,4-Di-O-galloylquinic acid with SARS-CoV-2 RdRp

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of SARS-CoV-2 RdRp Inhibition by 3,4-Di-O-galloylquinic Acid

Abstract & Rationale

The RNA-dependent RNA polymerase (RdRp), a complex of non-structural proteins nsp12, nsp7, and nsp8, is the central engine of the SARS-CoV-2 replication machinery.[1] While nucleotide analogs like Remdesivir target the catalytic site via chain termination, natural polyphenolic compounds offer a complementary allosteric or competitive inhibition mechanism.

This Application Note details the molecular docking of This compound (3,4-DGQA) , a bioactive tannin found in Guiera senegalensis and Copaifera lucens, into the catalytic pocket of SARS-CoV-2 RdRp. 3,4-DGQA possesses a quinic acid core esterified with two galloyl moieties, providing a high density of hydrogen bond donors/acceptors capable of chelating magnesium ions or disrupting the Asp760/Asp761 catalytic dyad.

Key Objective: To quantify the binding affinity and map the atomistic interactions of 3,4-DGQA within the nsp12 active site, validating its potential as a lead scaffold for non-nucleoside RdRp inhibitors.

Computational Materials & Setup

ComponentSpecificationNotes
Ligand This compound PubChem CID: 460895.[2][3] Formula: C₂₁H₂₀O₁₄. MW: 496.4 g/mol .[2]
Target Protein SARS-CoV-2 RdRp (nsp12-nsp7-nsp8) PDB ID: 7BV2 (Resolution 2.50 Å). Chosen for its co-crystallized inhibitor (Remdesivir-TP) state, defining the active conformation.
Software AutoDock Vina 1.2.0 / PyRx 0.9.8Open-source standard for binding affinity prediction.
Visualization PyMOL 2.5 / BIOVIA Discovery StudioFor interaction mapping and RMSD calculation.
Force Field MMFF94 (Ligand) / AMBER14 (Protein)Essential for accurate energy minimization prior to docking.

Experimental Protocol

Phase I: Ligand Preparation (The "Flexible" Variable)

Context: The flexibility of the quinic acid ring and the rotatable ester linkages of the galloyl groups require rigorous conformational sampling.

  • Structure Retrieval: Download the 3D SDF format of 3,4-DGQA from PubChem (CID 460895).

  • Protonation Adjustment: Set protonation state to pH 7.4. The carboxylic acid on the quinic ring (pKa ~3.5) will be deprotonated (

    
    ), while phenolic hydroxyls generally remain protonated.
    
  • Energy Minimization:

    • Perform geometry optimization using the MMFF94 force field (Steepest Descent algorithm, 5000 steps).

    • Critical Step: Generate a low-energy conformer library (up to 50 conformers) to avoid getting trapped in a local minima during the rigid-ligand initiation of some docking algorithms.

  • File Conversion: Convert the optimized structure to .pdbqt format, ensuring Gasteiger partial charges are applied and torsion trees (rotatable bonds) are defined.

Phase II: Protein Preparation (The "Rigid" Variable)

Context: The nsp12 active site contains crucial magnesium ions (


). Standard Vina protocols often remove these, but for high-fidelity docking, their coordinate space must be respected.
  • PDB Cleaning: Load PDB 7BV2 . Remove water molecules.[4]

  • Extraction:

    • Extract the native ligand (Remdesivir monophosphate) and save it as Reference_Ligand.pdb for validation.

    • Decision Point: Remove the

      
       ions for standard Vina docking (as Vina's scoring function is not optimized for metal coordination) but note their coordinates (residues adjacent to Asp760/761) for post-docking analysis.
      
  • Chain Selection: Isolate Chain A (nsp12). Chains B, C, and D (nsp7/8) are structural supports; docking focuses on the nsp12 catalytic tunnel.

  • Grid Box Definition:

    • Center: X: 91.50, Y: 91.50, Z: 104.50 (Approximate coordinates of the catalytic center based on 7BV2).

    • Dimensions:

      
       Å. This covers the Primer strand entry and the NTP uptake channel.
      
Phase III: Docking Execution & Validation
  • Validation Run: Dock the extracted Reference_Ligand back into the defined grid.

    • Success Criterion: RMSD < 2.0 Å between the docked pose and the crystallographic pose.

  • Production Run: Dock 3,4-DGQA using exhaustiveness = 32 (high sampling).

  • Scoring: Generate 9 binding modes. Select the pose with the lowest affinity energy (kcal/mol) that also exhibits logical interactions (e.g., H-bonds with Motif C).

Workflow Visualization

DockingWorkflow cluster_Prep Preparation Phase cluster_Analysis Analysis Phase Start Start: Target Selection Ligand Ligand: this compound (CID: 460895) Start->Ligand Protein Receptor: SARS-CoV-2 RdRp (PDB: 7BV2) Start->Protein LigandOpt MMFF94 Minimization & Protonation (pH 7.4) Ligand->LigandOpt Docking Molecular Docking (AutoDock Vina, Exhaustiveness=32) LigandOpt->Docking ProteinClean Remove Water/Ions Define Active Site (Motif C) Protein->ProteinClean ProteinClean->Docking Binding Binding Affinity Calculation (kcal/mol) Docking->Binding Interaction Interaction Mapping (H-bonds, Hydrophobic) Binding->Interaction Decision Lead Candidate? Interaction->Decision

Figure 1: Step-by-step computational workflow for the molecular docking of 3,4-DGQA with SARS-CoV-2 RdRp.

Data Analysis & Expected Results

The docking results should be tabulated to compare the test ligand against the native inhibitor (Remdesivir) to establish relative potency.

Table 1: Predicted Binding Metrics
LigandBinding Affinity (

)
Key Interacting Residues (Predicted)Interaction Type
Remdesivir (Control) -8.5 to -9.2 kcal/molAsp760, Asp761, Arg555, Lys545H-bond,

-cation
This compound -8.8 to -9.5 kcal/mol *Asp760, Asp761 (Catalytic Dyad)H-Bond (Strong)
Arg555 (Motif F)

-cation / H-bond
Ser759 (Motif C)H-Bond
Lys551 H-Bond

*Note: Polyphenols often exhibit high binding scores due to multiple hydroxyl groups forming extensive H-bond networks. A score < -8.0 kcal/mol is generally considered significant for this target.

Mechanistic Insight

The galloyl moieties of 3,4-DGQA are expected to occupy the NTP entry channel , acting as a "lid" or a competitive blocker. The hydroxyl groups at positions 3, 4, and 5 of the galloyl rings likely form hydrogen bonds with Asp760 and Asp761 (Motif C), preventing the coordination of the incoming nucleotide. The quinic acid core provides a scaffold that orients these rings into the hydrophobic pockets formed by Val557 and Ile589 .

Interaction Pathway Diagram

InteractionMap cluster_Legend Interaction Types Galloyl1 Galloyl Ring A Asp760 Asp760 (Catalytic Dyad) Galloyl1->Asp760 H-Bond Asp761 Asp761 (Catalytic Dyad) Galloyl1->Asp761 H-Bond Galloyl2 Galloyl Ring B Arg555 Arg555 (Motif F) Galloyl2->Arg555 Pi-Cation Ser759 Ser759 (Motif C) Galloyl2->Ser759 H-Bond Quinic Quinic Acid Core (Carboxylate) Lys551 Lys551 (NTP Channel) Quinic->Lys551 Salt Bridge Legend1 Red: Ligand Moiety Legend2 Blue: Catalytic Residues Legend3 Green: Binding Channel

Figure 2: Predicted atomistic interaction map between 3,4-DGQA pharmacophores and RdRp active site residues.

References

  • Yin, W., et al. (2020). Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir. Science, 368(6498), 1499-1504.

  • Pitsillou, E., et al. (2020). Docking of gallic acid derivatives into the SARS-CoV-2 RdRp active site. Molecular Simulation, 46(18).

  • PubChem Database. this compound (CID 460895).[3] National Library of Medicine.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • Abd El-Mordy, F. M., et al. (2023). Bioactive galloylquinic acids from Copaifera lucens as dual inhibitors of SARS-CoV-2 Spike and RdRp proteins.[5] Scientific Reports. (Contextual grounding for GQA class activity).

Sources

In vitro antifungal assay of 3,4-Di-O-galloylquinic acid against Candida albicans

[1][2][3]

Executive Summary & Scientific Rationale

The rapid emergence of azole-resistant Candida albicans strains necessitates the exploration of non-traditional pharmacophores. 3,4-Di-O-galloylquinic acid (3,4-DGQA) , a polyphenolic compound isolated from medicinal flora such as Byrsonima fagifolia and Laggera alata, has emerged as a potent antifungal agent.

Unlike fungistatic azoles that target ergosterol synthesis alone, recent studies suggest 3,4-DGQA acts via a multi-target mechanism :

  • Membrane Disruption: Direct physical perturbation of the fungal plasma membrane.

  • ROS Induction: Triggering mitochondrial dysfunction leading to oxidative stress and apoptosis.

  • Virulence Inhibition: Downregulation of hydrolytic enzymes (SAPs, PLBs) and biofilm-associated genes (ALS1, HWP1).[1][2]

This guide provides a standardized, high-stringency workflow for validating 3,4-DGQA efficacy, ensuring data reproducibility compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Compound Preparation & Handling[1][4][5][6]

Critical Note: Polyphenols like 3,4-DGQA are sensitive to oxidation and light. Proper handling is prerequisite for assay validity.

Physicochemical Properties
  • Molecular Formula: C₂₁H₂₀O₁₄

  • Molecular Weight: 496.37 g/mol

  • Solubility: Soluble in Methanol, Ethanol, DMSO. Poorly soluble in cold water.

  • Stability: Hydrolyzes in high pH (>8.0). Keep stocks acidic or neutral.

Stock Solution Protocol
  • Weighing: Accurately weigh 10 mg of lyophilized 3,4-DGQA powder.

  • Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration master stock (e.g., 10 mg/mL or 20 mM).

    • Why DMSO? It prevents precipitation upon dilution and is non-toxic to Candida at <1% v/v.

  • Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon binds polyphenols).

  • Storage: Aliquot into amber vials (light protection) and store at -20°C. Avoid freeze-thaw cycles.

Experimental Workflow 1: MIC Determination (CLSI M27-A4)

This protocol utilizes the Broth Microdilution Method , the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Materials
  • Test Organism: Candida albicans (ATCC 90028 or clinical MDR isolates).

  • Media: RPMI 1640 medium (w/ L-glutamine, w/o bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

  • Plate: 96-well microtiter plate (U-bottom, sterile polystyrene).

  • Control: Fluconazole (Positive Control).

Inoculum Preparation (The "0.5 McFarland" Standard)
  • Subculture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

  • Pick 5 distinct colonies (>1mm) and suspend in 5 mL sterile saline (0.85%).

  • Vortex for 15s. Adjust turbidity to 0.5 McFarland standard (1–5 × 10⁶ CFU/mL) using a spectrophotometer (Absorbance 0.08–0.13 at 530 nm).

  • Critical Dilution: Dilute this suspension 1:50 and then 1:20 in RPMI 1640 media.

    • Final Inoculum Concentration:0.5 × 10³ to 2.5 × 10³ CFU/mL .

Microdilution Setup
  • Dispense Media: Add 100 µL of RPMI 1640 to columns 2–12.

  • Compound Addition: Add 200 µL of 3,4-DGQA (diluted to 2x highest test concentration, e.g., 128 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat to column 10. Discard 100 µL from column 10.

    • Range: 64 µg/mL to 0.125 µg/mL.

  • Controls:

    • Column 11 (Growth Control): Media + Inoculum + Solvent vehicle (1% DMSO).

    • Column 12 (Sterility Control): Media only.

  • Inoculation: Add 100 µL of the standardized inoculum (from step 3.2) to wells in columns 1–11.

  • Incubation: 35°C for 24 hours (ambient air, no CO₂).

Visualization: MIC Workflow

MIC_WorkflowStock3,4-DGQA Stock(DMSO)DilutionSerial Dilution(96-well Plate)Stock->DilutionAdd to Col 1MediaRPMI 1640+ MOPSMedia->DilutionBufferInoculumC. albicans(0.5 McFarland)Inoculum->DilutionFinal: 1-5x10^3 CFU/mLIncubationIncubation35°C, 24hDilution->IncubationReadoutReadout(Visual/OD530)Incubation->Readout

Figure 1: Step-by-step workflow for CLSI M27-A4 Broth Microdilution assay.

Experimental Workflow 2: Mechanism of Action (ROS & Membrane)

To validate that 3,4-DGQA acts via oxidative stress and membrane disruption (as seen with other GQAs), use the following dual-staining flow cytometry protocol.

Reagents
  • DCFH-DA (2',7'-Dichlorofluorescin diacetate): Detects intracellular Reactive Oxygen Species (ROS).

  • PI (Propidium Iodide): Detects membrane permeabilization (dead cells).

Protocol
  • Treatment: Treat C. albicans (1x10⁶ cells/mL) with 3,4-DGQA at MIC and 2x MIC concentrations for 4 hours at 35°C. Include a H₂O₂ positive control.

  • Washing: Centrifuge (3000 x g, 5 min) and wash cells 2x with PBS.

  • Staining:

    • Resuspend in 500 µL PBS.

    • Add DCFH-DA (Final: 10 µM) and PI (Final: 5 µg/mL).

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Analysis: Analyze via Flow Cytometry.

    • ROS+ Signal: FL1 channel (Green).

    • Membrane Damage Signal: FL3 channel (Red).

Visualization: Mechanistic Pathway

MoA_PathwayCompound3,4-DGQA(Extracellular)MembraneCell MembraneDisruptionCompound->MembraneDirect InteractionEnzymesInhibition ofHydrolytic Enzymes(SAP, PLB)Compound->EnzymesDownregulationMitochondriaMitochondrialDysfunctionMembrane->MitochondriaSignal TransductionDeathFungal CellDeathMembrane->DeathLysisROSROS Accumulation(Oxidative Stress)Mitochondria->ROSLeakageApoptosisApoptosis(Cytochrome c release)ROS->ApoptosisTriggerApoptosis->Death

Figure 2: Proposed multi-target mechanism of action of 3,4-DGQA against C. albicans.

Data Analysis & Interpretation

Determining the MIC

The MIC is the lowest concentration showing prominent inhibition of growth (approx. 50% inhibition for MIC50 or 90% for MIC90) compared to the growth control.

  • Visual Score 0: Optically clear (No growth) -> MIC Endpoint .

  • Visual Score 1: Slightly hazy (Significant inhibition).

  • Visual Score 2: Turbid (Growth).

Data Reporting Template
Concentration (µg/mL)OD₅₃₀ (Replicate 1)OD₅₃₀ (Replicate 2)OD₅₃₀ (Replicate 3)% Inhibition
Growth Control 0.8500.8450.8550%
0.5 0.8200.8300.825~3%
... ............
4.0 0.4200.4100.430~50% (MIC₅₀)
8.0 0.0500.0450.055>90% (MIC₉₀)
Sterility Control 0.0400.0410.039N/A

Calculation:

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).Link

  • Al-Madboly, L. A., et al. (2022).[5] Novel Preclinical Study of Galloylquinic Acid Compounds from Copaifera lucens with Potent Antifungal Activity against Vaginal Candidiasis.[1][2][6] Microbiology Spectrum.[6] Link

  • Sannomiya, M., et al. (2022).[5] Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity.[7][5] Journal of Ethnopharmacology. Link

  • Pfaller, M. A., et al. (2008). Clinical breakpoints for the echinocandins and Candida revisited: integration of molecular, clinical, and microbiological data. Diagnostic Microbiology and Infectious Disease.[3][8] Link

Quantification of 3,4-Di-O-galloylquinic Acid in Plant Extracts Using UV 280 nm: A Validated Spectrophotometric Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, validated protocol for the quantification of 3,4-Di-O-galloylquinic acid (3,4-DOGQA) and related galloylquinic derivatives in plant extracts using UV-Vis spectrophotometry at 280 nm. Recognizing the challenges in analyzing complex botanical matrices, this guide is structured to ensure scientific rigor, reproducibility, and trustworthiness. The methodology is grounded in the fundamental principles of the Beer-Lambert Law and incorporates a comprehensive validation framework based on the International Council for Harmonisation (ICH) guidelines. We offer not just a step-by-step procedure but also the scientific rationale behind key experimental choices, addressing potential interferences and limitations to provide a self-validating system for researchers in natural product chemistry, pharmacology, and drug development.

Principle of the Method: The Beer-Lambert Law

The quantification of chemical compounds using UV-Vis spectrophotometry is governed by the Beer-Lambert Law, a fundamental principle in spectroscopy.[1] This law establishes a linear relationship between the absorbance of light and the concentration of an absorbing species in a solution.[2][3] The governing equation is:

A = εcl

Where:

  • A is the absorbance (a dimensionless quantity).[4]

  • ε (epsilon) is the molar absorptivity or extinction coefficient, a constant unique to the substance at a specific wavelength (units: L mol⁻¹ cm⁻¹).[4]

  • c is the concentration of the absorbing species (units: mol L⁻¹).

  • l is the path length of the light through the sample, typically the width of the cuvette (usually 1 cm).[1]

For a given analyte and a fixed path length, absorbance is directly proportional to concentration.[5] This linear relationship forms the basis for creating a calibration curve with standards of known concentrations, which can then be used to determine the concentration of the analyte in an unknown sample.[4][5]

The choice of 280 nm as the analytical wavelength is based on the strong UV absorbance of the galloyl functional groups present in 3,4-DOGQA and other related phenolic compounds. This wavelength provides a sensitive and reliable signal for quantification, though it is important to acknowledge that other phenolic compounds may also absorb at this wavelength, a key consideration discussed in the limitations section.[6]

BeerLambertLaw cluster_spectrophotometer Spectrophotometer cluster_graph Calibration Curve Light_Source Light Source (I₀) Cuvette Sample in Cuvette Path Length (l) Concentration (c) Light_Source->Cuvette Incident Light Detector Detector (I) Cuvette->Detector Transmitted Light Equation Beer-Lambert Law A = εcl Detector->Equation Plot Absorbance (A)  vs. Concentration (c) Equation->Plot Generates

Caption: The Beer-Lambert Law principle and its application in generating a calibration curve.

Apparatus, Reagents, and Software

2.1 Apparatus

  • UV-Vis Spectrophotometer (double or single beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes (adjustable volume, e.g., 10-100 µL, 100-1000 µL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE or Nylon)

2.2 Reagents and Standards

  • Reference Standard: Gallic acid (≥98% purity). While a certified standard of 3,4-DOGQA is ideal, gallic acid is a practical and widely available surrogate for quantifying total galloylquinic derivatives. Results should be expressed as "gallic acid equivalents" (GAE).

  • Solvents: Methanol (HPLC grade) or Ethanol (95%). Methanol is often preferred for preparing stock solutions.

  • Deionized Water: Type I or equivalent.

  • Plant Material: Dried and finely powdered.

2.3 Software

  • Spectrophotometer control and data acquisition software.

  • Spreadsheet software (e.g., Microsoft Excel, Google Sheets) for data analysis and plotting.

Experimental Protocol

This protocol is divided into four main parts: preparation of standard solutions, extraction from the plant matrix, spectrophotometric measurement, and data analysis.

ExperimentalWorkflow cluster_prep Part A & B: Preparation cluster_analysis Part C & D: Analysis A1 Weigh Gallic Acid Standard A2 Prepare Stock Solution (e.g., 1 mg/mL) A1->A2 A3 Prepare Working Standards (Serial Dilutions) A2->A3 C1 Set Spectrophotometer λ to 280 nm A3->C1 B1 Weigh Powdered Plant Material B2 Add Extraction Solvent (e.g., 80% Methanol) B1->B2 B3 Ultrasonic Extraction & Centrifugation B2->B3 B4 Collect & Filter Supernatant B3->B4 B4->C1 C2 Measure Absorbance of Blank, Standards, & Samples C1->C2 D1 Construct Calibration Curve (Absorbance vs. Concentration) C2->D1 D2 Determine Linear Regression (y=mx+c) D1->D2 D3 Calculate Concentration in Plant Extract D2->D3 Final Result\n(mg GAE / g of plant material) Final Result (mg GAE / g of plant material) D3->Final Result\n(mg GAE / g of plant material)

Caption: Overall experimental workflow from preparation to final quantification result.

Part A: Preparation of Standard Solutions (Gallic Acid)

  • Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of gallic acid and transfer it to a 10 mL volumetric flask. Dissolve in and bring to volume with methanol. This is Stock-I.[7][8]

  • Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of Stock-I into a 10 mL volumetric flask and bring to volume with the chosen analytical solvent (e.g., 80% methanol in water). This is Stock-II.

  • Working Standards: Prepare a series of working standards by diluting Stock-II. For example, to create standards of 5, 10, 15, 20, and 25 µg/mL, pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of Stock-II into separate 10 mL volumetric flasks and bring to volume with the analytical solvent.[7]

Part B: Plant Sample Extraction

The goal is to efficiently extract phenolic compounds. An 80% methanol solution is often effective.[9]

  • Extraction: Accurately weigh approximately 100 mg of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex thoroughly for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.[10]

  • Clarification: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This is the sample extract.

  • Dilution: The sample extract may need to be diluted with the analytical solvent to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 A.U.). A preliminary scan can determine the appropriate dilution factor.

Part C: UV Spectrophotometric Measurement

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength to 280 nm.

  • Blanking: Fill a quartz cuvette with the analytical solvent (e.g., 80% methanol). Place it in the spectrophotometer and zero the absorbance. This is the blank.

  • Standard Measurement: Measure the absorbance of each working standard, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring.

  • Sample Measurement: Measure the absorbance of the diluted plant sample extract(s).

Part D: Data Analysis and Quantification

  • Calibration Curve: Plot a graph of absorbance (Y-axis) versus the concentration of the gallic acid standards (X-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c , where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'c' is the y-intercept. A good calibration curve should have a coefficient of determination (R²) value very close to 1.0 (e.g., ≥ 0.998).[4]

  • Calculate Concentration in Sample: Use the absorbance of your diluted plant extract ('y') and the regression equation to solve for 'x' (concentration in µg/mL). x = (y - c) / m

  • Calculate Final Content: Account for the dilution factor and the initial weight of the plant material to express the final content in mg of Gallic Acid Equivalents per gram of dry plant material (mg GAE/g).

    Content (mg GAE/g) = (C x V x DF) / W

    Where:

    • C = Concentration from the calibration curve (µg/mL)

    • V = Total volume of the extraction solvent (mL)

    • DF = Dilution factor used for the sample measurement

    • W = Initial weight of the dry plant material (mg)

Method Validation Protocol (ICH Guidelines)

To ensure the method is fit for its intended purpose, it must be validated.[11][12] The following parameters are critical for a quantitative analytical procedure.[13][14]

Validation ParameterPurposeAcceptance Criteria
Linearity Confirms a proportional relationship between concentration and absorbance within a specific range.Coefficient of determination (R²) ≥ 0.998.[4]
Precision (Repeatability & Intermediate)Measures the closeness of agreement between a series of measurements from the same sample.Relative Standard Deviation (%RSD) ≤ 2%.[15]
Accuracy (Recovery)Measures the closeness of the test results to the true value.Percent recovery should be within 80-110%.[15]
Specificity Ability to assess the analyte in the presence of other components.Comparison of the UV spectrum of the extract with the standard. A peak at 280 nm in the extract supports specificity.[8]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.LOD = 3.3 * (σ / S)
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.LOQ = 10 * (σ / S)

Where σ = the standard deviation of the response (y-intercepts of regression lines) and S = the slope of the calibration curve.[8]

Protocol for Validation:

  • Linearity: Assessed from the calibration curve prepared with 5-6 concentration levels.[7]

  • Precision:

    • Repeatability (Intra-day): Analyze a single sample solution (e.g., a mid-range concentration) six times on the same day. Calculate the %RSD.

    • Intermediate Precision (Inter-day): Repeat the analysis on two different days with different analysts if possible. Calculate the %RSD.[8]

  • Accuracy: Perform a recovery study. Spike a known amount of gallic acid standard into a pre-analyzed plant extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage of the standard that is recovered.

  • LOD & LOQ: Calculate using the standard deviation of the y-intercept and the slope of multiple calibration curves.

Potential Interferences and Limitations

The primary limitation of this UV spectrophotometric method is its non-specificity .[16] The galloyl moiety is common to many phenolic compounds, including various tannins and other galloylquinic acid isomers (e.g., 3,5-di-O-galloylquinic acid, 3,4,5-tri-O-galloylquinic acid).[17][18] Therefore, the absorbance at 280 nm represents the total contribution of all compounds that absorb at this wavelength .

Causality: The measurement is not specific to 3,4-DOGQA but rather to the chromophore (the galloyl group). For this reason, results are correctly reported as "total galloylquinic derivatives" or "total phenolic content" expressed in Gallic Acid Equivalents (GAE). For specific quantification of 3,4-DOGQA, chromatographic methods like HPLC are required.[9][10][19]

Conclusion

The UV spectrophotometric method detailed in this note provides a simple, rapid, and cost-effective approach for the routine quantification of total galloylquinic derivatives in plant extracts.[20][21] When properly validated according to ICH guidelines, this protocol serves as a reliable tool for quality control, screening of plant materials, and preliminary assessments in drug development. Researchers must remain cognizant of the method's inherent non-specificity and report data appropriately as equivalents of the reference standard used.

References

  • The Beer-Lambert Law and Spectrophotometric Analysis. (2024, August 15). University of British Columbia Blogs. Retrieved from [Link]

  • Belguidoum, A., et al. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Borneo Journal of Pharmacy, 6(3), 193-200.
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2023). Asian Journal of Pharmaceutical Analysis, 13(4), 209-214.
  • FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. Retrieved from [Link]

  • Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. (2025, June 25). International Journal of Pharmaceutical Sciences Review and Research.
  • HINOTEK. (2025, July 4). Beer-Lambert Law Spectrophotometer. Retrieved from [Link]

  • Wroński, W., et al. (2020). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Molecules, 25(21), 5018.
  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. (n.d.). Redalyc. Retrieved from a relevant scientific journal source.
  • Khan Academy. (n.d.). Spectrophotometry and the Beer–Lambert Law (video). Retrieved from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024, December 9). ResearchGate. Retrieved from [Link]

  • Olkowski, A. A., et al. (2002). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 11(52), 53-56.
  • Mocan, A., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(2), 223.
  • Lee, S., et al. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules, 26(20), 6296.
  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3850.
  • Stoleru, V., et al. (2016). Analysis of Phenolic Compounds Composition by HPLC and Assessment of Antioxidant Capacity in Equisetum arvense L. Extracts. Farmacia, 64(2), 208-212.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Prior, R. L., et al. (2010). Quantitation of Flavanols, Proanthocyanidins, Isoflavones, Flavanones, Dihydrochalcones, Stilbenes, Benzoic Acid Derivatives Using Ultraviolet Absorbance after Identification by Liquid Chromatography–Mass Spectrometry.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Pinelli, P., et al. (2007). UV-Vis spectra of four of the main compounds found in the analyzed extracts. (A) Galloylquinic acid; (B) galloyl-HHDP glucose. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C21H20O14). Retrieved from [Link]

  • Andrade, J. M. M., et al. (2022). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Journal of Ethnopharmacology, 296, 115478.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Sneha, K., et al. (2022). Development and Validation of UV-spectrophotometric Method for Estimation of Gallic Acid in Acalypha indica Leaf Extract and its Nanoparticulate Formulation.
  • Wikipedia. (n.d.). 3,4,5-Tri-O-galloylquinic acid. Retrieved from [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. (2021). Molecules, 26(15), 4656.
  • Baratto, M. C., et al. (2003). Antioxidant Activity of Galloyl Quinic Derivatives Isolated from P. lentiscus Leaves. Journal of Agricultural and Food Chemistry, 51(24), 7064-7068.
  • Dobrinas, S., & Soceanu, A. (2021). determination of total phenolic content from plant extracts used in cosmetic purpose. Journal of Science and Arts, 21(1), 245-256.
  • Bezerra, T. K. A., et al. (2023). Development and Validation of Analytical Method by HPLC-PDA and Seasonality from Gallic Acid, Catechin, and Epicatechin in Leaf Extracts of Campomanesia adamantium (Cambess.) O. Berg. Journal of the Brazilian Chemical Society, 34(8), 1667-1678.
  • Soni, A., et al. (2011). Simultaneous Quantitation of Gallic Acid from Fruits of Phyllanthus emblica Linn., Terminalia bellirica (Gaertn.) Roxb. and Terminalia chebula Retz. by HPTLC. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 317-321.

Sources

Cell viability assays (MTT) for 3,4-Di-O-galloylquinic acid on MDCK cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized MTT Viability Assay for 3,4-Di-O-galloylquinic Acid (3,4-DGQA) on MDCK Cells

Abstract

This application note details a rigorous protocol for assessing the cytotoxicity of this compound (3,4-DGQA) on Madin-Darby Canine Kidney (MDCK) cells using the MTT assay. 3,4-DGQA is a potent polyphenolic antiviral candidate (active against Influenza A/B). However, its galloyl moieties possess strong reducing potential that can chemically reduce tetrazolium salts (MTT) independent of cellular metabolism, leading to false-positive viability data. This guide integrates critical washing steps and background subtraction controls to eliminate these artifacts, ensuring data integrity for downstream antiviral screening.

Introduction & Mechanistic Insight

The Model: MDCK cells are the gold standard for influenza virus propagation and antiviral testing due to their susceptibility to various influenza strains and ability to support viral plaque formation.

The Compound: 3,4-DGQA is a quinic acid derivative esterified with two gallic acid groups.[1] While these galloyl groups provide antioxidant and antiviral efficacy, they present a specific challenge in colorimetric assays.

The "False Positive" Trap: Standard MTT protocols assume that only mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium to purple formazan. However, polyphenols like 3,4-DGQA act as exogenous reducing agents. If 3,4-DGQA remains in the well during MTT incubation, it will chemically generate formazan even in dead cells or empty wells, artificially inflating viability calculations.

Mechanism of Interference Visualization:

MTT_Interference MTT MTT Reagent (Yellow Tetrazolium) LiveCell Live MDCK Cell (Mitochondrial Dehydrogenase) MTT->LiveCell Enters Cell DGQA 3,4-DGQA (Residual in Media) MTT->DGQA Chemical Contact Formazan Formazan Product (Purple Crystal) LiveCell->Formazan Enzymatic Reduction (True Viability) DGQA->Formazan Non-Enzymatic Reduction (False Positive Artifact) Signal OD 570nm (Absorbance) Formazan->Signal

Caption: Figure 1. Mechanism of polyphenolic interference. Residual 3,4-DGQA can chemically reduce MTT, mimicking metabolic activity.

Materials & Preparation

Reagent/EquipmentSpecificationCritical Note
MDCK Cells NBL-2 lineage (ATCC CCL-34)Passage < 20 to maintain viral susceptibility.
3,4-DGQA Purity ≥ 98% (HPLC)Store powder at -20°C, desiccated.
MTT Reagent 5 mg/mL in PBSFilter sterilize (0.22 µm). Store at 4°C in dark.
Solvent (DMSO) Cell culture gradeUsed for stock solution and formazan solubilization.
Assay Media DMEM + 10% FBSPhenol Red Free is preferred to reduce background.

Stock Solution Preparation:

  • Dissolve 3,4-DGQA in 100% DMSO to a concentration of 50 mM .

  • Vortex until completely dissolved.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles) as polyphenols oxidize rapidly.

Detailed Experimental Protocol

This protocol includes a Wash Step (Step 4) and a Cell-Free Control to mitigate interference.

Phase 1: Cell Seeding (Day 0)
  • Harvest MDCK cells using Trypsin-EDTA.

  • Count cells using a hemocytometer or automated counter.

  • Dilute cells to 1.5 × 10⁴ cells/well in DMEM (10% FBS).

  • Seed 100 µL/well into a 96-well flat-bottom plate.

    • Edge Effect Mitigation: Fill outer edge wells with sterile PBS, not cells. Use inner 60 wells for data.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Prepare serial dilutions of 3,4-DGQA in assay media (e.g., 200, 100, 50, 25, 12.5, 6.25 µM).

    • Solvent Control: Ensure final DMSO concentration is < 0.5% in all wells.

  • Aspirate old media from the plate.

  • Add 100 µL of treatment media to designated wells (n=3 replicates).

  • Critical Controls:

    • VC (Vehicle Control): Cells + Media + 0.5% DMSO (100% Viability Reference).

    • CC (Compound Control / Cell-Free): No Cells + Media + 3,4-DGQA (at highest concentration). Checks for direct chemical reduction.

    • BLK (Blank): Media only (No cells, no compound).

  • Incubate for 48 hours at 37°C, 5% CO₂.

Phase 3: The Optimized MTT Reaction (Day 3)

Standard protocols fail here. Follow this modified workflow:

  • Observation: Check for precipitation or media discoloration (oxidized polyphenols turn brown).

  • The Wash (Crucial): Carefully aspirate the drug-containing media.

    • Why: This removes extracellular 3,4-DGQA that would otherwise react with MTT.

  • Gently wash cells once with 100 µL warm PBS.

    • Technique: Pipette down the side of the well to avoid detaching MDCK cells.

  • Add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT .

  • Incubate for 2–4 hours at 37°C.

    • Stop point: Look for purple crystals inside the cells.[2][3]

Phase 4: Solubilization & Read
  • Carefully remove the MTT supernatant (do not disturb crystals).

  • Add 100–150 µL of DMSO to each well.

  • Shake plate on an orbital shaker for 10 minutes (protected from light) to solubilize formazan.

  • Measure Absorbance (OD) at 570 nm (reference filter 630 nm).

Data Analysis & Correction

Step 1: Validate Interference Check the OD of the Compound Control (CC) wells.

  • If

    
    , the wash step was successful. Proceed to Step 2.
    
  • If

    
    , residual compound is reducing MTT. You must subtract this value.
    

Step 2: Calculate Viability Use the following formula for each concentration:





Note: If interference was detected in Step 1, subtract


 from 

before calculating percentage.

Step 3: Determine CC₅₀ Plot Log[Concentration] vs. % Viability. Use non-linear regression (Sigmoidal dose-response) to calculate the CC₅₀ (Cytotoxic Concentration 50%).

Workflow Visualization

Protocol_Workflow cluster_interference Critical Interference Check Start Start: MDCK Seeding (1.5x10^4 cells/well) Treat Treatment (24-48h) Serial Dilutions of 3,4-DGQA Start->Treat Wash STEP 3: PBS WASH (Removes extracellular 3,4-DGQA) Treat->Wash Media Removal MTT_Add Add MTT Reagent (0.5 mg/mL in Serum-Free Media) Wash->MTT_Add Incubate Incubate 2-4h (37°C) MTT_Add->Incubate Solubilize Remove Media & Add DMSO (Dissolve Crystals) Incubate->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Figure 2. Optimized workflow emphasizing the PBS wash step to remove reducing agents.

Troubleshooting Guide

IssueProbable CauseSolution
High Background in "No Cell" wells Direct reduction of MTT by 3,4-DGQA.Ensure the PBS wash step (Phase 3, Step 3) is performed thoroughly. If impossible due to cell detachment, use the Compound Control subtraction method.
Low Viability in Controls Cell density too low or DMSO toxicity.Ensure final DMSO < 0.5%.[4] Verify seeding density (MDCK should be ~80-90% confluent at readout).
Precipitation in Wells 3,4-DGQA insolubility at high conc.Check 3,4-DGQA solubility in media. If precipitate forms, it interferes with light path. Centrifuge plate or lower max concentration.
Brown Media Polyphenol oxidation.3,4-DGQA oxidizes over 48h. This changes absorbance.[5] The Wash Step removes this oxidized media before reading, fixing the issue.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Peng, X., et al. (2005). Inhibitory effect of this compound on influenza A virus infection.[6] Acta Pharmacologica Sinica, 26, 1263-1263. (Contextual grounding for antiviral activity).

  • Wisman, T.O., et al. (2008). Polyphenolic interference with the MTT assay. Journal of Agricultural and Food Chemistry. (Establishes the chemical reduction mechanism).
  • Takemura, T., et al. (2012). 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus.[7] Evidence-Based Complementary and Alternative Medicine. Link (Demonstrates similar quinic acid derivative handling).

  • BenchChem. (2025). "2-Methoxy-4-(3-methoxyphenyl)phenol" cell viability and cytotoxicity assay interference.[5] Link (General guide on phenolic interference).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Extraction of 3,4-Di-O-galloylquinic Acid

[1][2][3][4]

Topic: Preventing Isomerization of 3,4-Di-O-galloylquinic Acid (3,4-diGQA) Document ID: TS-GQA-04 Last Updated: February 26, 2026 Audience: Analytical Chemists, Pharmacognosists, Process Engineers[1][2][3][4]

Core Issue: The Acyl Migration Trap

The primary challenge in extracting this compound is intramolecular acyl migration .[1][2][3][4] This is a thermodynamic equilibration process where the galloyl ester groups shift positions on the quinic acid core, typically converting the kinetically favored 3,4-isomer into the thermodynamically more stable 3,5- or 4,5-isomers .[1][2]

This is not a degradation (loss of mass) but a structural rearrangement that ruins isomeric purity and compromises HPLC quantification and bioactivity studies.[3][4]

The Mechanism of Failure

The reaction is driven by a nucleophilic attack of a neighboring free hydroxyl group (vicinal diol) on the ester carbonyl carbon.[3]

  • Key Driver 1 (pH): At neutral or alkaline pH (

    
     5.0), the free hydroxyl groups on the quinic acid ring deprotonate, becoming potent nucleophiles.[1][3][4]
    
  • Key Driver 2 (Temperature): Heat provides the activation energy to overcome the steric hindrance of the chair conformation transition required for migration.

  • Key Driver 3 (Solvent): Protic solvents (water, methanol) facilitate proton transfer.[1][3][4]

Visualization: The Isomerization Pathway

The following diagram illustrates the migration pathway you must prevent.

GStartThis compound(Target Isomer)InterOrthoesterIntermediateStart->Inter pH > 5.0 Heat End13,5-Di-O-galloylquinic acid(Thermodynamic Sink)Inter->End1 Irreversible Rearrangement End24,5-Di-O-galloylquinic acid(Stable Isomer)Inter->End2 Acyl Migration End2->InterSlow

Figure 1: Acyl migration pathway.[1][2][3][4] The 3,4-isomer is highly susceptible to rearrangement into 3,5- and 4,5-isomers under neutral/basic conditions.[1][3]

Troubleshooting Guide

Use this section to diagnose immediate issues in your current workflow.

Symptom A: "My HPLC peaks are splitting or shifting retention times."
Potential CauseThe "Why"Corrective Action
Mobile Phase pH too high Silica silanols or the mobile phase itself (pH > 4) catalyze migration on-column.[1][2][3][4]Acidify Mobile Phase: Ensure both Water and Organic phases contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA).[2][3][4] Target pH

2.5–3.[3]0.
Sample Solvent Mismatch Dissolving the sample in pure Methanol or Water without acid allows migration in the autosampler.Reconstitute Correctly: Dissolve samples in mobile phase or 50% MeOH with 0.5% Formic Acid . Keep autosampler at 4°C.
Symptom B: "I see high levels of 4,5-isomer and low 3,4-isomer in my extract."
Potential CauseThe "Why"Corrective Action
Heat during concentration Rotary evaporation at

40°C accelerates the thermodynamic shift to the 4,5-isomer.[1][3][4]
Switch to Lyophilization: Freeze-dry extracts. If Rotavap is necessary, set bath

and use a high-vacuum pump to reduce boiling point.[1][3]
Extraction Solvent pH Natural plant sap often buffers extraction solvents to pH 5.5–6.5, the "danger zone" for migration.[1][2]Acidify Extraction Solvent: Add 1% Formic Acid or 0.5% TFA directly to the extraction solvent before adding the plant material.[2]
Symptom C: "My standard curve is non-linear."
Potential CauseThe "Why"Corrective Action
Standard Instability The commercial standard has isomerized in the stock solution.[1][2][3][4]Fresh Prep: Prepare standards daily. Store stock solutions in acidified methanol at -80°C. Never store in pure water.

Optimized Protocol: The Acid-Stabilized Cold Extraction

Designed for: Galphimia glauca, Tea, or similar polyphenol-rich matrices.[1][2][3]

This protocol prioritizes isomeric integrity over total yield speed.[3]

Reagents Required[1][4][5][6][7][8][9][10]
  • Extraction Solvent: Ethanol:Water (70:30 v/v) acidified with 1.0% Formic Acid .[1][2][3][4]

  • Wash Solvent: Hexane (for defatting, if necessary).[1][3][4]

  • Equipment: Ultrasonic bath (temperature controlled) or maceration vessel; Lyophilizer.

Step-by-Step Workflow

WorkflowRawRaw Plant Material(Fresh or Frozen)Step11. Flash Freezing& Pulverization(Liquid N2)Raw->Step1Step22. Acidified Extraction70% EtOH + 1% Formic AcidTemp: < 25°CStep1->Step2 Immediate Transfer Step33. ClarificationCentrifuge (4°C, 10,000g)Step2->Step3 30 min Extraction Step44. ConcentrationLyophilization (Freeze Drying)*NO HEAT*Step3->Step4 Supernatant Step55. Analysis/StorageReconstitute in Acidified SolventStore at -80°CStep4->Step5 Dry Powder

Figure 2: The Acid-Stabilized Cold Extraction Workflow.

Protocol Details
  • Preparation: Grind plant material in liquid nitrogen to prevent enzymatic degradation and heat generation.[2][3]

  • Extraction: Add solvent (1:10 w/v ratio).[2][3][4]

    • Critical: The solvent must contain acid (1% Formic Acid) to maintain pH < 3.0 throughout extraction.[3][4]

    • Method: Sonication (15 min, < 25°C) or Maceration (2 hours, 4°C in dark).[1][3][4] Do not reflux.

  • Clarification: Centrifuge at 10,000 x g at 4°C. Filter supernatant through 0.22 µm PTFE.

  • Drying:

    • Preferred: Lyophilize directly.[3]

    • Alternative: If organic solvent removal is required before lyophilization, use a nitrogen stream at room temperature.[3] Avoid rotary evaporators if possible.

  • Storage: Store dry powder at -80°C. Isomerization is paused in the solid state but resumes immediately upon solvation if pH is unregulated.[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Use with caution. While methanol is a good solvent for polyphenols, it carries a higher risk of intermolecular transesterification (forming methyl esters) and nucleophilic attack compared to acetonitrile or ethanol.[3][4] If you must use methanol, ensure it is acidified (0.1% - 1% acid) and kept cold.[1][3][4]

Q: Why does the 3,4-isomer specifically degrade to the 4,5-isomer? A: In the quinic acid chair conformation, the migration from position 3 to 4 and 4 to 5 is facilitated by the specific spatial arrangement of the hydroxyls.[1][2] The 4,5-di-O-galloylquinic acid isomer is often thermodynamically more stable due to reduced steric strain compared to the 3,4-configuration.[1][3][4]

Q: Can I use Solid Phase Extraction (SPE) to purify the 3,4-isomer? A: Yes, but select the sorbent carefully.

  • Recommended: C18 or specialized Zirconium Silicate phases (which show high selectivity for galloyl groups).[1][3][4]

  • Avoid: Unbuffered silica (too acidic/active) or strong anion exchange (SAE) resins (high pH will cause immediate isomerization).[1][3][4]

  • Elution: Always use acidified eluents.[1][3]

Q: Is the isomerization reversible? A: Yes, it is an equilibrium reaction.[1][2] However, because the 3,4-isomer is kinetically favored but thermodynamically less stable, the equilibrium naturally shifts away from your target (3,[1][3][4]4) toward the stable sinks (3,5 or 4,[1][3][4]5) over time. You cannot easily "push" it back to 3,4 without complex synthesis steps.

References

  • Deshpande, S., et al. (2014).[3] Investigation of Acyl Migration in Mono- and Dicaffeoylquinic Acids under Aqueous Basic, Aqueous Acidic, and Dry Roasting Conditions.[1][2][5] Journal of Agricultural and Food Chemistry, 62(37), 9160–9170.[3][4] Link[1][3][4]

    • Core Authority: Establishes the pH-dependent mechanism of acyl migration in quinic acid esters (applicable to both caffeoyl and galloyl deriv
  • Srivastava, A., et al. (2013).[3] Solid-phase extraction of galloyl- and caffeoylquinic acids from natural sources (Galphimia glauca and Arnicae flos) using pure zirconium silicate and bismuth citrate powders.[1][2][3][4][6][7] Journal of Pharmaceutical and Biomedical Analysis, 84, 148-158.[1][3] Link

    • Core Authority: Provides specific extraction and SPE purific
  • Xue, M., et al. (2016).[3] Facile Separation of 5-O-Galloylquinic Acid from Chinese Green Tea Extract using Mesoporous Zirconium Phosphate.[1][2][3][4][8] Phytochemical Analysis, 27(5), 275-283.[1][2][3][4] Link

    • Core Authority: Demonstrates the stability of galloylquinic acids under acidic desorption conditions.
  • Narita, Y., & Inouye, K. (2011).[1][3][4] Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions. Journal of Agricultural and Food Chemistry, 59(10), 5413–5420.[3][4] Link[1][3][4]

    • Core Authority: Validates the kinetic models of degradation and isomerization relevant to the quinic acid backbone.

Technical Support Center: Stability of Galloylquinic Acids (GQAs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Triad

Galloylquinic acids (GQAs), such as Theogallin (3-O-galloylquinic acid) and 3,4,5-tri-O-galloylquinic acid , are polyphenolic esters formed between gallic acid and quinic acid. They are structurally analogous to chlorogenic acids (caffeoylquinic acids) and share similar, often frustrating, instability profiles.

For researchers working with GQAs in drug discovery or metabolomics, stability is governed by three competing degradation pathways:

  • Hydrolysis: Cleavage of the ester bond releasing free Gallic Acid and Quinic Acid.

  • Acyl Migration (Isomerization): The galloyl moiety "hops" to adjacent hydroxyl groups on the quinic acid ring (e.g., 3-O

    
     4-O).
    
  • Oxidation: The electron-rich galloyl moiety oxidizes to quinones, leading to browning and polymerization.

This guide provides the technical scaffolding to prevent these issues during extraction, storage, and analysis.

Module 1: The Solvent Matrix (Aqueous vs. Organic)

The choice of solvent is the single most critical variable in GQA preservation.

Aqueous Systems: The pH Cliff

Water is the natural enemy of GQAs due to hydrolysis, but pH dictates the mechanism of failure.

  • Acidic (pH < 4.0): STABLE.

    • Mechanism:[1][2][3][4] Protonation of the carbonyl oxygen is required for acid-catalyzed hydrolysis, but at ambient temperatures, this reaction is slow.

    • Recommendation: Always acidify aqueous mobile phases with 0.1% Formic Acid or Phosphoric Acid.

  • Neutral to Basic (pH > 7.0): CRITICAL FAILURE.

    • Mechanism 1 (Isomerization): The deprotonated hydroxyl groups on the quinic acid ring act as nucleophiles, attacking the ester carbonyl and causing the galloyl group to migrate. This happens within minutes.

    • Mechanism 2 (Oxidation): Phenolate ions (formed at pH > pKa ~8.5) oxidize rapidly in the presence of dissolved oxygen.

Organic Solvents: Protic vs. Aprotic
Solvent ClassRepresentativeStability ProfileTechnical Notes
Protic Methanol (MeOH) Moderate Risk Risk of Methanolysis: Over prolonged storage (>24h at RT), MeOH can attack the ester bond, forming Methyl Gallate. Risk of Isomerization: Isomerization can occur if the MeOH is not acidified.
Aprotic (Polar) Acetonitrile (ACN) High Stability Preferred for Storage. Lacks hydroxyl groups, preventing solvolysis. However, GQAs have lower solubility in pure ACN than in MeOH.
Aprotic (High BP) DMSO Conditional Excellent solubility but Hygroscopic . DMSO absorbs water from the air, creating a "wet" environment that facilitates hydrolysis. Difficult to remove via evaporation.
Solvent Compatibility Decision Tree

GQA_Solvent_Logic cluster_legend Key Start Select Solvent for GQA Purpose What is the purpose? Start->Purpose LCMS LC-MS / Analysis Purpose->LCMS Storage Long-term Storage Purpose->Storage Extraction Extraction from Plant Purpose->Extraction ACN_Water H2O/ACN + 0.1% Formic Acid (Prevents peak tailing & isomerization) LCMS->ACN_Water Preferred Solid Lyophilized Powder (-20°C, Dark) Storage->Solid Best Liquid 100% Acetonitrile or Acidified Methanol (-80°C) Storage->Liquid If necessary MeOH_Water MeOH:H2O (70:30) + Acid (pH < 4) Extraction->MeOH_Water High Yield Safe Safe Caution Caution Risk High Risk

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the critical requirement for acidification in aqueous and protic organic mixtures.

Module 2: Troubleshooting Guide

Use this section if you observe anomalies in your chromatograms or physical samples.

Issue 1: Peak Splitting or "Ghost" Peaks
  • Symptom: Your single GQA peak (e.g., Theogallin) splits into 2-3 smaller peaks with identical Mass-to-Charge (m/z) ratios but different retention times.

  • Root Cause: Acyl Migration (Isomerization). The galloyl group has moved from position 3 to position 4 or 5 on the quinic acid ring. This is thermodynamically driven and accelerated by water and neutral/high pH.

  • Corrective Action:

    • Check the pH of your aqueous mobile phase. It must be ≤ 3.0.[5]

    • Ensure autosampler temperature is set to 4°C.

    • Protocol Fix: Re-prepare samples in 0.1% Formic Acid in MeOH/Water. Do not store in pure water.

Issue 2: New Early-Eluting Peak
  • Symptom: Appearance of a new peak at the solvent front (very polar) and a decrease in the GQA peak area.

  • Root Cause: Hydrolysis. The ester bond has cleaved.[6] The new peak is likely Gallic Acid (or Quinic Acid, which has weak UV absorbance).

  • Corrective Action:

    • Eliminate excess water from stock solutions.

    • Avoid freeze-thaw cycles which condense moisture into the vial.

    • Verification: Run a standard of Gallic Acid. If retention times match, hydrolysis is confirmed.

Issue 3: Sample Browning / Loss of Signal
  • Symptom: Solution turns yellow/brown; total peak area decreases without new distinct peaks appearing.

  • Root Cause: Oxidative Polymerization. Galloyl groups have oxidized to quinones and cross-linked. These polymers often precipitate or stick to the column guard, becoming invisible to UV/MS.

  • Corrective Action:

    • Degas solvents thoroughly.

    • Protect samples from light (amber vials).

    • Add an antioxidant (e.g., Ascorbic Acid) only if it does not interfere with your assay.

Module 3: Experimental Protocols

Protocol A: Stability-Indicating Sample Preparation

Purpose: To prepare GQA samples for LC-MS that remain stable for >24 hours in an autosampler.

  • Weighing: Weigh GQA standard into an amber glass vial.

  • Dissolution: Dissolve initially in 100% Acetonitrile (if solubility permits) or DMSO (minimal volume).

  • Dilution: Dilute to volume with 0.1% Formic Acid in Water/Acetonitrile (90:10) .

    • Critical Step: The final solvent must be acidic. Never dilute with neutral water.

  • Filtration: Use PTFE filters (hydrophobic) or RC (Regenerated Cellulose). Avoid Nylon filters, which can bind polyphenols.

Protocol B: Forced Degradation Test (Stress Testing)

Purpose: To validate your analytical method's ability to detect degradation products.

Stress ConditionProcedureExpected Result
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hoursFormation of Gallic Acid + Quinic Acid.
Base Hydrolysis 0.1 N NaOH, RT, 5 minsRapid degradation; mixture of isomers and hydrolysis products.
Oxidation 3% H2O2, RT, 1 hourLoss of parent peak; formation of broad "humps" (polymers).
Thermal 60°C in Water (Neutral), 4 hoursIsomerization (peak splitting) followed by hydrolysis.

Module 4: FAQs

Q: Can I store Galloylquinic acids in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic. If the vial is opened frequently while cold, condensation will introduce water. Upon thawing, the water/DMSO mixture can hydrolyze the sample. Best Practice: Aliquot into single-use vials before freezing.

Q: Why does my Theogallin standard have a small shoulder peak immediately upon purchase? A: This is common. Commercial standards often contain small amounts of regio-isomers (e.g., 5-galloylquinic acid) formed during purification or lyophilization. If the shoulder is <2%, it is likely an impurity, not active degradation in your lab.

Q: Is Methanol or Acetonitrile better for extraction? A: Methanol generally provides higher extraction yields for polyphenols due to better penetration of plant matrices. However, for stability, the extract should be immediately acidified (e.g., 1% Formic Acid) and stored at -80°C. If you are doing a quick targeted analysis, Methanol is acceptable.

References

  • Clifford, M. N., et al. (2017). "Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity." Natural Product Reports. (Discusses the fundamental chemistry of acyl-quinic acid isomerization).

  • Xue, M., et al. (2016).[7] "Comparative studies on the stability of chlorogenic acids in aqueous solutions and in simulated gastrointestinal fluids." Food Chemistry. (Provides kinetic data on pH-dependent hydrolysis and isomerization applicable to GQAs).

  • Wang, Y., et al. (2018).[8] "Theogallin-to-Gallic-Acid Ratio as a Potential Biomarker of Pu-Erh Teas." Molecules. (Details extraction solvents and stability markers for galloylquinic acids in tea).

  • Dawidowicz, A. L., & Typek, R. (2011). "The influence of pH on the thermal stability of 5-O-caffeoylquinic acid in aqueous solutions." Food Chemistry. (Establishes the "pH Cliff" mechanism for quinic acid esters).

Sources

Technical Guide: Separation of 3,4-Di-O-galloylquinic Acid from Chlorogenic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical workflow for separating and identifying 3,4-Di-O-galloylquinic acid (3,4-DGQA) from chlorogenic acid (CGA) isomers. It addresses the specific challenges of resolving these structurally related quinic acid esters using chromatography and mass spectrometry.

Core Chemical Distinction

Before attempting separation, it is critical to recognize that 3,4-DGQA and Chlorogenic Acids (CQAs) are not isomers of each other, though they share a quinic acid core. They differ in their acyl substituents (Galloyl vs. Caffeoyl) and molecular mass.

FeatureThis compound (3,4-DGQA)Chlorogenic Acid (5-CQA)3,4-Di-caffeoylquinic Acid (3,4-DiCQA)
Substituent Galloyl (3,4,5-trihydroxybenzoyl)Caffeoyl (3,4-dihydroxycinnamoyl)Caffeoyl (3,4-dihydroxycinnamoyl)
Formula C₂₁H₂₀O₁₄C₁₆H₁₈O₉C₂₅H₂₄O₁₂
MW (Da) 496.37354.31516.45
[M-H]⁻ m/z 495 353 515
Polarity Higher (More Hydrophilic)ModerateLower (More Hydrophobic)

Troubleshooting & FAQs

Q1: My C18 column shows co-elution between galloylquinic acids and mono-caffeoylquinic acids. How do I improve resolution?

Diagnosis: While Di-galloylquinic acids (MW 496) and Mono-caffeoylquinic acids (MW 354) have different masses, their polarities can be surprisingly similar, leading to co-elution in standard water/acetonitrile gradients. Solution:

  • Switch Stationary Phase: Move from C18 to a Phenyl-Hexyl or Biphenyl column. The π-π interactions with the aromatic rings differ significantly between the benzoic acid derivative (galloyl) and the phenylpropanoid (caffeoyl), often enhancing selectivity.

  • Acid Modifier: Ensure your mobile phase pH is < 2.5 using Formic Acid (0.1%) or Phosphoric Acid. Both species are weak acids; suppressing ionization is crucial for retention and peak shape.

  • Gradient Shallowing: Introduce a shallow gradient step (e.g., 5% to 15% B over 20 minutes) rather than a linear ramp. Galloylquinic acids typically elute earlier than Di-caffeoylquinic acids due to the extra hydroxyl groups on the galloyl ring.

Q2: How can I definitively distinguish them using Mass Spectrometry if I don't have standards for all isomers?

Diagnosis: Reliance on retention time alone is risky without standards. Solution: Use Tandem MS (MS/MS) fragmentation patterns. The "fingerprint" ions are distinct:

  • Chlorogenic Acids (CQAs): Produce a characteristic m/z 179 (caffeic acid) and m/z 173 (dehydrated quinic acid) fragment.

  • Galloylquinic Acids (GQAs): Produce a characteristic m/z 169 (gallic acid) and m/z 125 (decarboxylated gallic acid) fragment.

  • The Rule: If you see a neutral loss of 152 Da (galloyl moiety), it is a GQA. If you see a neutral loss of 162 Da (caffeoyl moiety), it is a CQA.

Q3: My 3,4-DGQA peak area decreases over time in the autosampler. Is it unstable?

Diagnosis: Yes, acyl migration (transesterification) is a known issue for quinic acid esters in solution, especially at neutral pH. Solution:

  • pH Control: Maintain sample pH between 2.0 and 3.0.

  • Temperature: Keep the autosampler at 4°C.

  • Solvent: Avoid pure methanol for long-term storage, as metholysis (formation of methyl gallate) can occur. Use water/acetonitrile with 0.1% formic acid.[1][2]

Experimental Protocols

Protocol A: High-Resolution Separation (UHPLC-MS/MS)
  • Column: Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

  • Gradient:

    • 0-2 min: 2% B (Isocratic)

    • 2-15 min: 2% -> 25% B (Separates Galloylquinic acids)

    • 15-25 min: 25% -> 50% B (Elutes Di-caffeoylquinic acids)

    • 25-28 min: 95% B (Wash)

Protocol B: MS/MS Decision Logic (MRM Transitions)

Use the following transitions to program your Triple Quadrupole or Q-TOF:

Target AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
3,4-DGQA 495.1 [M-H]⁻169.0 (Gallic Acid)125.0 (Gallic-CO₂)20-30
5-CQA 353.1 [M-H]⁻191.0 (Quinic Acid)179.0 (Caffeic Acid)15-25
3,4-DiCQA 515.1 [M-H]⁻353.1 (Mono-CQA)173.0 (Quinide)20-30

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: Sample Containing Galloyl- & Caffeoyl- Quinic Acids CheckMass Step 1: Check MS Spectrum (Full Scan Negative Mode) Start->CheckMass Isobaric Are peaks isobaric? CheckMass->Isobaric NoIsobaric No: Distinct Masses (m/z 495 vs 353/515) Isobaric->NoIsobaric Different MW YesIsobaric Yes: Isomers Present (e.g. 3,4-DiCQA vs 3,5-DiCQA) Isobaric->YesIsobaric Same MW DevelopHPLC Step 2: Optimize HPLC Focus on Polarity NoIsobaric->DevelopHPLC YesIsobaric->DevelopHPLC SelectColumn Select Column: Phenyl-Hexyl (Preferred) or C18 DevelopHPLC->SelectColumn CheckFrag Step 3: Verify Fragmentation (MS2) SelectColumn->CheckFrag FragGQA Fragment m/z 169? (Gallic Acid) CheckFrag->FragGQA Target: 3,4-DGQA FragCQA Fragment m/z 179/173? (Caffeic Acid) CheckFrag->FragCQA Target: CQAs ConfirmGQA Confirm: Galloylquinic Acid FragGQA->ConfirmGQA ConfirmCQA Confirm: Chlorogenic Acid FragCQA->ConfirmCQA

Caption: Decision tree for differentiating this compound from chlorogenic acid isomers using MS screening and fragmentation logic.

References

  • Bouchet, N., et al. (1998). "3,4,5-Tri-O-galloylquinic acid ethyl ester from Guiera senegalensis." Pharmaceutical Biology. Link

  • Clifford, M. N., et al. (2003). "Hierarchical Scheme for LC-MSn Identification of Chlorogenic Acids." Journal of Agricultural and Food Chemistry. Link

  • Clifford, M. N., et al. (2007). "Profiling and characterization by LC-MSn of the galloylquinic acids of green tea, tara tannin, and tannic acid." Journal of Agricultural and Food Chemistry. Link

  • PubChem. (2025).[3] "this compound Compound Summary." National Library of Medicine. Link

  • Willems, J. L., et al. (2016). "Analysis of a Series of Chlorogenic Acid Isomers using Differential Ion Mobility and Tandem Mass Spectrometry." Analytica Chimica Acta. Link

Sources

Troubleshooting peak tailing of polyphenols in LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: POLY-LCMS-8492 Subject: Troubleshooting Peak Tailing and Asymmetry (


)
Status:  Open
Assigned Specialist:  Senior Application Scientist
Executive Summary

Peak tailing in polyphenol analysis is rarely a single-variable issue. It typically stems from a "triad of resistance": Secondary Silanol Interactions , Metal Chelation , and Ionization State Mismatch . Because polyphenols contain multiple hydroxyl (-OH) and carboxyl (-COOH) moieties, they act as multidentate ligands that bind to active sites on your column and hardware.

This guide moves beyond generic advice. We will isolate the root cause using a differential diagnosis approach.

Phase 1: Diagnostic Decision Tree

Before modifying your method, use this logic flow to identify the culprit.

TroubleshootingTree Start Peak Tailing (As > 1.2) CheckpH Check Mobile Phase pH (Is pH < pKa - 2?) Start->CheckpH CheckLoad Check Mass Load (Dilute sample 1:10) CheckpH->CheckLoad Yes (pH is low) ResultpH Fix: Acidify Mobile Phase (Use Formic Acid) CheckpH->ResultpH No (pH is high) CheckMetal Check Metal Interaction (Add Medronic Acid or Passivate) CheckLoad->CheckMetal Shape Unchanged ResultLoad Fix: Increase Column Capacity or Reduce Injection CheckLoad->ResultLoad Shape Improves ResultMetal Fix: Use PEEK tubing & Deactivator Additives CheckMetal->ResultMetal Shape Improves ResultSilanol Fix: Change Column (End-capped / Hybrid Particle) CheckMetal->ResultSilanol Shape Unchanged

Figure 1: Diagnostic logic flow for isolating the root cause of peak tailing in polyphenol chromatography.

Phase 2: Technical Q&A & Troubleshooting
Category 1: The Chemistry (Silanols & pH)

Q: I am using a standard C18 column with 0.1% Formic Acid. Why do my catechins still tail? A: Standard C18 columns often possess "free" (residual) silanol groups (


) on the silica surface.[1] Polyphenols are hydrogen bond donors. They form strong hydrogen bonds with these silanols, dragging the peak tail.
  • The Fix: You must use a column with high "end-capping" efficiency or "hybrid" particles (bridged ethyl hybrid silica) which have fewer surface silanols.

  • Validation: Switch to a Pentafluorophenyl (PFP) or a Polar-Embedded C18 column. PFP phases offer unique

    
     interactions that retain polyphenols via the aromatic ring rather than just hydrophobicity, often improving shape significantly [1].
    

Q: Can I increase the acid concentration to fix this? A: Yes, but with caution. Polyphenols are weak acids. To ensure sharp peaks, the mobile phase pH must be at least 2 units below the analyte's pKa (usually pKa ~4 for phenolic acids, ~9 for flavonoids) to keep them fully protonated (neutral).

  • The Trap: While Trifluoroacetic Acid (TFA) provides the best peak shape by ion-pairing and masking silanols, it causes severe ion suppression in MS (signal loss >50%).

  • Recommendation: Use Formic Acid (0.1% - 0.2%) . If tailing persists, consider Ammonium Formate buffer (pH 3) to stabilize ionic strength, which reduces secondary interactions [2].

Category 2: The Hardware (Metal Chelation)

Q: My peak shape degrades over time, specifically for flavonoids like Quercetin and Luteolin. Why? A: This is the hallmark of Metal Chelation . Flavonoids with ortho-dihydroxyl groups (catechol moiety) or 3-hydroxy-4-carbonyl groups act as powerful chelators for Iron (Fe) and stainless steel surfaces in your LC pump, tubing, and column frits.

  • Mechanism: The analyte binds to the wall of the instrument, causing a "shark fin" tailing profile and quantitative loss.

  • The Fix:

    • Replace stainless steel capillaries with PEEK or fused silica where possible (post-column).

    • Use a "Bio-inert" or PEEK-lined LC column.

    • Chemical Passivation: See the protocol below.

Q: Can I add EDTA to the mobile phase to bind the metals? A: Do NOT use EDTA for LC-MS. EDTA is non-volatile and will precipitate in the MS source, causing clogging and severe background noise.

  • Better Alternative: Use Medronic Acid (Methylenediphosphonic acid) at low concentrations (5 µM) in solvent A. It shields metal surfaces without suppressing MS ionization or precipitating [3].

Phase 3: Mechanism Visualization

Understanding how the tailing occurs allows you to predict which compounds will fail.

Mechanisms cluster_0 Mechanism A: Silanol Interaction cluster_1 Mechanism B: Metal Chelation Silica Silica Surface (Si-OH) Polyphenol1 Polyphenol (-OH) Silica->Polyphenol1 Hydrogen Bonding Wall Steel Wall/Frit (Fe2+/Fe3+) Polyphenol2 Flavonoid (Ortho-OH) Wall->Polyphenol2 Coordinate Covalent Bond

Figure 2: The two primary binding mechanisms causing peak tailing. Mechanism B (Chelation) is specific to compounds with adjacent hydroxyl groups.

Phase 4: Experimental Protocols
Protocol A: System Passivation (The "Acid Wash")

Use this if you suspect metal contamination (e.g., older LC systems).

  • Disconnect: Remove the LC column and the MS source. Connect the LC outlet to waste via a union.

  • Solvent Prep: Prepare 30% Phosphoric Acid (

    
    ) in water.
    
  • Flush: Pump this solution through the system (Pump A & B, injector, tubing) at 1.0 mL/min for 60 minutes.

  • Rinse: Flush with HPLC-grade water for 60 minutes until pH is neutral.

  • Validation: Re-connect column/MS and inject a sensitive standard (e.g., Quercetin). If tailing decreases, metal adsorption was the cause.

Protocol B: Mobile Phase Optimization Strategy

Compare these modifiers to balance shape vs. sensitivity.

ModifierpH RangeMS CompatibilityPeak Shape EffectRecommendation
0.1% TFA ~2.0Poor (Suppression)Excellent (Masks silanols)Avoid for MS quantitation.
0.1% Formic Acid ~2.7Excellent GoodStandard starting point.
10mM Amm. Acetate ~6.8GoodPoor for PhenolicspH too high; causes ionization.
5µM Medronic Acid VariesExcellent Excellent (Masks metals)Use for flavonoids/chelators.
References
  • Vallverdú-Queralt, A., et al. (2013). Comprehensive LC-MS/MS analysis of polyphenols. Provides comparative data on column phases and ionization efficiency.

  • Dolan, J. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Authoritative guide on silanol activity and pH management.

  • Hsiao, J. J., et al. (2018). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Analytical Chemistry.[2][3][4][5][6][7][8][9][10][11] Defines the protocol for using medronic acid to solve chelation tailing.

  • Element Lab Solutions.Peak Tailing in HPLC: Causes and Solutions.

    
    ) and basic troubleshooting. 
    

Sources

Effect of temperature on stability of 3,4-Di-O-galloylquinic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3,4-Di-O-galloylquinic Acid

Current Status: Operational Ticket ID: T-34DGQA-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support repository for This compound (3,4-DGQA) . As a researcher working with hydrolyzable tannins and chlorogenic acid analogs, you are likely encountering a common frustration: chromatographic peak shifting or area loss during sample processing.

3,4-DGQA is structurally fragile. Unlike simple phenolics (e.g., Gallic Acid), it possesses two ester linkages on the quinic acid core at the 3 and 4 positions. These bonds are susceptible to acyl migration (isomerization) and hydrolysis , processes driven primarily by temperature and pH .

This guide provides the mechanistic "why" and the procedural "how" to stabilize your solutions.

Module 1: Critical Alerts & Thermal Thresholds

User Issue: "My HPLC peak area for 3,4-DGQA dropped by 20% after leaving the autosampler on overnight."

Diagnosis: Thermal-induced acyl migration. The 3,4-isomer is kinetically unstable and tends to isomerize into the thermodynamically more stable 3,5-Di-O-galloylquinic acid or hydrolyze into free gallic acid.

Thermodynamic Stability Profile

The following table summarizes the estimated stability of di-acyl quinic acid esters in aqueous solution (pH ~5.0).

TemperatureEstimated Half-Life (

)
Primary Degradation ModeRecommended Action
-20°C > 12 MonthsNone (Stable)Long-term Storage (Lyophilized powder preferred).
4°C 1 - 3 MonthsSlow HydrolysisWorking Solution Storage (Max 24h).
25°C 24 - 48 HoursIsomerization (3,4

3,5)
Critical Limit. Analyze immediately.
40°C < 6 HoursRapid IsomerizationAvoid. Do not use heated ultrasonic baths.
>80°C MinutesHydrolysis + OxidationFatal. Compound structure destroyed.

Critical Alert: Never heat 3,4-DGQA solutions above 30°C to aid solubility. Use vortexing or a brief sonication (ice bath) instead.

Module 2: The Mechanism (The "Why")

To troubleshoot effectively, you must understand the molecular behavior. 3,4-DGQA degradation is not random; it follows specific chemical pathways.

  • Acyl Migration (Isomerization): The galloyl group at position 4 is prone to migrating to position 5. This forms 3,5-Di-O-galloylquinic acid , which is often the thermodynamic "sink" (more stable). This results in a new peak appearing at a different retention time, often mistaken for a contaminant.

  • Hydrolysis: Water attacks the ester bonds, releasing Gallic Acid and Quinic Acid .

  • Oxidative Coupling: At high pH (>7.0) or high heat, the galloyl rings oxidize to form quinones, leading to browning.

Degradation Pathway Diagram

G Start This compound (Kinetic Product) Inter Ortho-ester Intermediate Start->Inter Heat / pH > 5 Hydrol Hydrolysis Products (Gallic Acid + Quinic Acid) Start->Hydrol H2O / High Temp Iso35 3,5-Di-O-galloylquinic Acid (Thermodynamic Sink) Inter->Iso35 Acyl Migration (Major Path) Iso45 4,5-Di-O-galloylquinic Acid (Minor Isomer) Inter->Iso45 Minor Path Iso35->Hydrol Prolonged Heat

Figure 1: Thermal degradation pathways of 3,4-DGQA. Note that isomerization to the 3,5-isomer is the dominant rapid reaction, while hydrolysis occurs over longer periods or higher temperatures.

Module 3: Experimental Protocols

User Issue: "How do I validate if my sample has degraded?"

Protocol: High-Performance Liquid Chromatography (HPLC) Stability Check This protocol uses an acidic mobile phase to suppress ionization (preventing peak tailing) and inhibit on-column isomerization.

Sample Preparation
  • Solvent: 0.1% Formic Acid in Methanol/Water (50:50 v/v). Avoid pure water.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE (Do not use Nylon; polyphenols bind to Nylon).

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters Symmetry), 5 µm, 250 x 4.6 mm.

  • Temperature: 25°C (Strictly controlled. Do not run at 40°C).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 mins.

  • Detection: UV 280 nm (Galloyl characteristic absorption).

Self-Validating Workflow

Workflow Prep Sample Prep (Cold Methanol + 0.1% Acid) T0 T0 Injection (Immediate) Prep->T0 Aliquot A Stress Stress Condition (e.g., 24h @ 25°C) Prep->Stress Aliquot B Compare Compare Peak Ratios (3,4- vs 3,5- isomer) T0->Compare T24 T24 Injection Stress->T24 T24->Compare

Figure 2: Stability validation workflow. Always run a T0 (Time Zero) control immediately after dissolution to establish a baseline purity.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to dissolve 3,4-DGQA? A: Yes, DMSO is excellent for solubility, but it is hygroscopic. If your DMSO absorbs water, hydrolysis will occur. Store DMSO stock solutions at -20°C and minimize freeze-thaw cycles.

Q2: Why is my solution turning brown? A: This indicates oxidation , likely due to alkaline pH or trace metal contamination.

  • Fix: Ensure your buffer is pH < 5.0. Add 0.1% Formic Acid or Phosphoric Acid. Consider adding EDTA if metal contamination is suspected.

Q3: Is the 3,5-isomer (the degradation product) biologically active? A: Likely, yes. Isomers of chlorogenic acid derivatives often share antioxidant properties, but their binding affinity to specific protein targets (e.g., viral integrases or enzymes) can differ significantly due to steric changes [5]. You must separate them to claim specific activity for 3,4-DGQA.

Q4: Can I use a heated ultrasonic bath to speed up dissolution? A: Absolutely not. Ultrasonic cavitation generates localized hotspots (>1000°C at the micro-scale) and bulk heating. This will rapidly accelerate the 3,4


 3,5 isomerization. Use a cold water bath if sonication is necessary.

References

  • Clifford, M. N., et al. (2005).[1] Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MSn. Journal of Agricultural and Food Chemistry, 53(10), 3821–3832. Link

    • Mechanism Source: Establishes the fragmentation and isomerization hierarchy of di-acyl quinic acids (1 5 > 3 > 4 stability order).
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds.[2][3] Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Link

    • Mechanism Source: Details the pH-dependent instability of gallic acid and chlorogenic acid deriv
  • Zoric, Z., et al. (2014).[4] Kinetics of the degradation of anthocyanins, phenolic acids and flavonols during heat treatments. Food Technology and Biotechnology, 52(1), 101-108.[4] Link

    • Data Source: Provides first-order kinetic models for phenolic acid thermal degrad
  • Li, Z., et al. (2023).[5] Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. Ultrasonics Sonochemistry, 95, 106364. Link

    • Mechanism Source: Confirming the 3,4- to 3,5- isomerization pathway and the detrimental effect of ultrasound/he
  • Ncube, E. N., et al. (2014). The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme. Evidence-Based Complementary and Alternative Medicine. Link

    • Context Source: Discusses the biological implic

Sources

Purification challenges of galloylquinic acids from tannin-rich fractions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: GQA-PUR-001

Introduction: The "Ghost" in the Matrix

Welcome to the technical support center for Galloylquinic Acids (GQAs) . If you are here, you are likely facing one of three nightmares:

  • Irreversible Adsorption: Your sample goes onto the column but never comes off.

  • The "Hump": Your chromatogram shows a broad, unresolved mound instead of sharp peaks.

  • Peak Hopping: You isolate a pure peak, dry it down, and suddenly it’s a mixture of three isomers again.

GQAs (e.g., Theogallin, 3,5-di-O-galloylquinic acid) are hydrolyzable tannins . Unlike condensed tannins, they possess an ester linkage between gallic acid and a quinic acid core. This structural feature defines both their bioactivity and their fragility.

This guide moves beyond standard protocols to address the mechanistic failures in GQA purification.

Module 1: The "Sticky" Matrix (Pre-fractionation)

User Complaint: "My HPLC column pressure spikes after 5 injections, and my crude extract is a sticky, dark mess."

Root Cause: Crude tannin fractions contain condensed tannins (proanthocyanidins) and polysaccharides . Condensed tannins form irreversible hydrogen bonds with silica-based stationary phases, permanently fouling analytical columns. You must remove them before high-resolution separation.

The Solution: Sephadex LH-20 "Filter" Sephadex LH-20 is unique because it separates based on both molecular size and hydrogen-bonding affinity.

Protocol: The Dual-Solvent Flush
  • Stationary Phase: Sephadex LH-20 (pre-swollen in methanol for 4 hours).

  • Column Dimensions: Wide bore (e.g., 5 cm x 20 cm) to prevent backpressure from sample viscosity.

StepSolvent SystemMechanismWhat Elutes?
1. Load Methanol (MeOH)SolubilizationCrude Extract
2. Wash 100% Ethanol or MeOHHydrophobic/SizeSugars, Simple Phenolics, Flavonoids
3. Elute 70% Acetone (aq) H-Bond DisruptionHydrolyzable Tannins (GQAs) , Condensed Tannins

Critical Insight: Acetone is required to break the hydrogen bonds between the tannin hydroxyls and the Sephadex ether cross-links. Ethanol cannot elute polymeric tannins effectively.

Module 2: The "Ghost" Peaks (Isomer Separation)

User Complaint: "I see a single peak on TLC, but HPLC shows three merging peaks. When I collect one, it re-equilibrates into the others."

Root Cause:

  • Regioisomerism: GQAs exist as isomers (e.g., 3-O-galloyl vs. 4-O-galloyl vs. 5-O-galloyl).

  • Acyl Migration: Under neutral or basic pH, the galloyl group migrates between hydroxyls on the quinic acid ring.

  • Solid Support Adsorption: Silica columns often have active sites that catalyze this migration or irreversibly bind the polyphenols.

The Solution: High-Speed Counter-Current Chromatography (HSCCC) HSCCC uses a liquid stationary phase, eliminating solid-phase adsorption and reducing catalytic isomerization.

Protocol: HSCCC Solvent System Selection

For polar GQAs (like Theogallin), standard non-polar systems fail. You need a HEMWat (Hexane-Ethyl Acetate-Methanol-Water) or Butanol system.

Recommended Biphasic System (Start Here): n-Hexane : Ethyl Acetate : Methanol : Water (1:5:1:5 v/v)

  • Mode: Head-to-Tail (if mobile phase is the lower/aqueous phase).

  • Acidification: Add 0.1% Formic Acid to the system.

    • Why? Acid suppresses the ionization of phenolic hydroxyls (pKa ~9-10) and carboxyl groups (pKa ~3.5), keeping the molecule neutral and preventing acyl migration.

Visualizing the Separation Logic:

GQA_Separation cluster_0 Critical Control Point: pH Raw_Extract Raw_Extract LH20_Fractionation LH20_Fractionation Raw_Extract->LH20_Fractionation Load (MeOH) Waste_Sugars Waste_Sugars LH20_Fractionation->Waste_Sugars Elute EtOH (Remove Simple Phenolics) GQA_Enriched GQA_Enriched LH20_Fractionation->GQA_Enriched Elute 70% Acetone (Release Tannins) HSCCC_Separation HSCCC_Separation GQA_Enriched->HSCCC_Separation Partitioning (Hex:EtOAc:MeOH:H2O + Formic Acid) Pure_Isomer Pure_Isomer HSCCC_Separation->Pure_Isomer Collect Fractions

Caption: Workflow for GQA purification emphasizing the switch from solid-phase (LH-20) to liquid-phase (HSCCC) chromatography to prevent adsorption.

Module 3: Stability & Polishing

User Complaint: "I purified the compound, but after freeze-drying, the powder turned brown and the mass spec shows a peak at m/z 169."

Root Cause:

  • Hydrolysis: The ester bond cleaves, releasing Gallic Acid (m/z 169).

  • Oxidation: The ortho-diphenolic (catechol/galloyl) groups oxidize to quinones, which then polymerize (browning).

Troubleshooting Table: Stability Management
SymptomDiagnosisCorrective Action
Increase in m/z 169 (Gallic Acid) Ester HydrolysispH Control: Ensure all solvents are pH < 4.0. Avoid water storage; lyophilize immediately.
Sample turns brown/black OxidationArgon Shielding: Work under inert gas. Add trace ascorbic acid if compatible with downstream assay.
Broad/Tailing Peaks on HPLC Silanol InteractionAcid Modifier: Use 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid for sharper peaks (stronger ion suppression).
Frequently Asked Questions (FAQs)

Q1: Why can't I just use C18 Preparative HPLC for everything? A: You can, but you risk "column death." High molecular weight tannins precipitate in the pores of C18 silica. If you must use C18, use it only as a final polishing step after Sephadex LH-20 has removed the heavier condensed tannins.

Q2: How do I distinguish between GQA isomers (e.g., 3-O-galloyl vs 4-O-galloyl)? A: NMR is the only definitive method. However, on C18 HPLC, elution order generally follows hydrophobicity.

  • Rule of Thumb: Acylation at the C-4 position of quinic acid usually results in different retention times compared to C-3 or C-5 due to the chair conformation of the quinic acid ring.

  • Tip: Use a shallow gradient (e.g., 5% to 15% Acetonitrile over 40 mins) to resolve these regioisomers.

Q3: Can I use polyamide instead of Sephadex LH-20? A: Yes, but Polyamide binds phenols very strongly via H-bonding. Recovering high-molecular-weight GQAs from polyamide can be difficult, often requiring harsh bases (NaOH) which will hydrolyze your ester bonds. Stick to LH-20.

References
  • Sephadex LH-20 Protocol & Mechanisms: Hagerman, A. E. (2002).[1] Tannin Chemistry: Sephadex LH-20. Miami University. [Link]

  • HSCCC for Polyphenol Isomers: Ito, Y. (2005). Golden rules and pitfalls in selecting solvent systems for high-speed counter-current chromatography. Journal of Chromatography A, 1065(2), 145-168. [Link]

  • Galloylquinic Acid Profiling (LC-MS): Clifford, M. N., et al. (2007).[2][3] Profiling and characterization by LC-MSn of the galloylquinic acids of green tea, tara tannin, and tannic acid. Journal of Agricultural and Food Chemistry, 55(8), 2797-2807. [Link]

  • Acyl Migration in Quinic Acid Esters: Deshpande, S. S., et al. (1984). Acyl migration in chlorogenic acids. Journal of Food Science. [Link]

Sources

Technical Support Center: Minimizing Oxidation of Galloyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with galloyl moiety-containing compounds, such as tannins, catechins (e.g., EGCG), and gallic acid derivatives. The inherent antioxidant properties of these molecules also make them susceptible to oxidation, which can compromise sample integrity, biological activity, and analytical accuracy. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the chemical fidelity of your samples throughout your experimental workflow.

The Challenge: The Double-Edged Sword of Galloyl Moieties

The galloyl group, a tri-hydroxylated phenyl moiety, is a key structural feature responsible for the potent antioxidant and biological activities of many plant-derived polyphenols. However, this same chemical functionality makes these compounds highly susceptible to oxidative degradation. Oxidation can be initiated by a variety of factors commonly encountered in a laboratory setting, including elevated pH, presence of oxygen, exposure to light, and contamination with metal ions. The resulting degradation can lead to the formation of quinones and other undesirable byproducts, altering the structure and function of your molecule of interest.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during sample preparation and provides actionable solutions grounded in chemical principles.

Issue 1: Sample Discoloration (Browning/Yellowing) and Precipitation

Probable Cause: This is a classic sign of significant polyphenol oxidation. At alkaline or even neutral pH, the hydroxyl groups on the galloyl moiety are more easily deprotonated, making them highly susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of colored polymers and insoluble complexes.

Solutions:

  • pH Control is Critical:

    • Maintain an acidic pH (3-6): Gallic acid and its esters are significantly more stable in acidic conditions. Prepare all buffers and solvents in this pH range. For extractions, consider using acidified solvents (e.g., methanol or ethanol with 0.1% formic or acetic acid).

    • Avoid alkaline conditions: Exposure to high pH (>7) can rapidly degrade galloyl-containing compounds. If a protocol requires a brief exposure to alkaline conditions, perform the step quickly, on ice, and immediately re-acidify the sample.

  • Limit Oxygen Exposure:

    • Work under an inert atmosphere: For highly sensitive samples, use a glove box or nitrogen/argon stream to displace oxygen during sample preparation steps like homogenization, extraction, and solvent evaporation.

    • Degas solvents: Before use, sparge all aqueous and organic solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use appropriate storage containers: Fill vials to the top to minimize headspace oxygen and use airtight closures.

  • Chelate Metal Ions:

    • Add a chelating agent: Trace metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺) can catalyze oxidation reactions. Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) at a low concentration (e.g., 0.1-1 mM) into your buffers.

  • Incorporate Antioxidants:

    • Add ascorbic acid or other antioxidants: Ascorbic acid (Vitamin C) can act as a sacrificial antioxidant, preferentially getting oxidized and thus protecting your compound of interest. Other options include thiols like dithiothreitol (DTT), though their compatibility with downstream applications should be verified.

Workflow for Minimizing Oxidation During Extraction

ExtractionWorkflow Start Plant Material Homogenize Homogenize in Acidified Solvent (pH 3-6) + Antioxidant (e.g., Ascorbic Acid) + Chelator (e.g., EDTA) Start->Homogenize Extraction Perform Extraction (e.g., Sonication, Maceration) Under Inert Gas (N2/Ar) Homogenize->Extraction Centrifuge Centrifuge/Filter (Cold, ~4°C) Extraction->Centrifuge Evaporate Solvent Evaporation (Low Temp, Under Vacuum/N2) Centrifuge->Evaporate Store Store Extract (-20°C or -80°C) Under Inert Gas Evaporate->Store

Caption: Optimized extraction workflow to minimize galloyl moiety oxidation.

Issue 2: Loss of Compound and Poor Recovery During Purification

Probable Cause: Oxidation during lengthy purification steps (e.g., chromatography) can lead to sample degradation. High temperatures and exposure to air on column beds can accelerate this process.

Solutions:

  • Optimize Chromatography:

    • Use acidified mobile phases: Maintain a pH between 3 and 6 for all mobile phases to ensure compound stability.

    • Work quickly and at low temperatures: If possible, perform chromatographic separations in a cold room or using a column with temperature control. Minimize the time the sample spends on the column.

    • Degas mobile phases: Continuously sparge mobile phase reservoirs with helium or nitrogen to prevent reintroduction of oxygen.

  • Post-Purification Handling:

    • Immediate analysis or storage: Once fractions are collected, analyze them immediately or add a stabilizer (like a small amount of ascorbic acid) and store them properly (see Issue 3).

    • Evaporate solvents under inert gas: Use a gentle stream of nitrogen or argon for solvent evaporation instead of air.

Issue 3: Sample Instability During Storage

Probable Cause: Long-term degradation due to residual oxygen, light exposure, and elevated temperatures. The freeze-thaw cycle can also introduce oxygen and accelerate degradation.

Solutions:

  • Optimal Storage Conditions:

    • Temperature: Store samples at low temperatures, such as -20°C or ideally -80°C, to slow down chemical reactions. Studies have shown that lower storage temperatures significantly preserve catechin content.

    • Light: Protect samples from light by using amber vials or by wrapping clear vials in aluminum foil. Light, especially UV rays, can induce photo-oxidation.

    • Atmosphere: Before sealing, flush the headspace of the vial with nitrogen or argon.

  • Solvent Choice for Storage:

    • Aqueous solutions: If storing in an aqueous buffer, ensure it is acidic (pH 3-6) and has been degassed. Consider adding a cryoprotectant like glycerol for -80°C storage to prevent ice crystal formation.

    • Organic solvents: Anhydrous organic solvents like acetone or methanol can be a good option for storage as they contain less dissolved oxygen.

  • Handling During Use:

    • Aliquot samples: To avoid multiple freeze-thaw cycles, aliquot the sample into single-use volumes upon initial preparation.

    • Thaw on ice: When you need to use a frozen aliquot, thaw it slowly on ice to minimize thermal stress.

Summary of Key Parameters for Minimizing Oxidation
ParameterRecommended ConditionRationale
pH 3.0 - 6.0Increases the stability of the hydroxyl groups on the galloyl moiety, reducing susceptibility to oxidation.
Temperature Low (4°C for short-term, -20°C to -80°C for long-term)Slows the rate of chemical degradation and enzymatic activity.
Atmosphere Inert (Nitrogen or Argon)Displaces oxygen, a primary driver of oxidation.
Light Dark (Amber vials or foil-wrapped)Prevents photo-oxidation.
Additives Chelators (e.g., EDTA), Antioxidants (e.g., Ascorbic Acid)Sequesters catalytic metal ions and provides a sacrificial substrate for oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of galloyl moiety oxidation?

A: The primary mechanism involves the deprotonation of the hydroxyl groups on the galloyl ring, which is facilitated by a higher pH. This creates a phenoxide ion that is highly susceptible to oxidation, often by molecular oxygen. This process can generate semiquinone radicals and subsequently stable quinone structures, which can then polymerize, leading to discoloration and precipitation. The presence of metal ions can catalytically accelerate this process.

Q2: I have to use a neutral or slightly alkaline buffer for my biological assay. How can I protect my compound?

A: This is a common challenge. Prepare a concentrated, acidic stock solution of your compound. Just before the assay, dilute the stock into your neutral or alkaline assay buffer. This minimizes the time the compound spends in the destabilizing conditions. Also, ensure the assay buffer has been thoroughly degassed and consider including a non-interfering antioxidant or chelating agent if your assay permits.

Q3: Can I use common antioxidants like BHT or BHA?

A: While Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) are effective antioxidants, they are more lipophilic and commonly used in lipid-based systems. For aqueous sample preparations, hydrophilic antioxidants like ascorbic acid or thiols (e.g., thioglycerol, thioglycollic acid) are generally more suitable and effective. Always verify the compatibility of any antioxidant with your downstream analytical methods (e.g., mass spectrometry).

Q4: How can I detect if my sample has been oxidized?

A: Several methods can be used:

  • UV-Vis Spectroscopy: Oxidation often leads to a change in the UV-Vis spectrum, with the appearance of new absorption bands at longer wavelengths corresponding to the formation of colored oxidation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify specific oxidation products. For example, the oxidation of the galloyl moiety in EGCG can result in a product with an increase in mass corresponding to the addition of an oxygen atom and the removal of two hydrogen atoms (a +14 Da shift).

  • Visual Inspection: As mentioned, browning, yellowing, or the formation of a precipitate are strong indicators of oxidation.

Q5: Does the type of galloyl-containing molecule matter for its stability?

A: Yes, the overall structure of the molecule influences the stability of the galloyl moiety. For instance, the ester bond in galloyl esters can be susceptible to hydrolysis, especially at higher pH. In complex molecules like epigallocatechin gallate (EGCG), oxidation can occur on different parts of the molecule, though the galloyl moiety is a frequent site of reaction. The number and position of galloyl groups can also impact the molecule's overall antioxidant capacity and susceptibility to degradation.

Logical Relationship of Factors Leading to Oxidation

OxidationFactors cluster_Catalysts Catalytic Factors cluster_Environment Environmental Conditions Metal Ions (Fe, Cu) Metal Ions (Fe, Cu) Oxidation Oxidation Metal Ions (Fe, Cu)->Oxidation catalyzes Light (UV) Light (UV) Light (UV)->Oxidation induces High Temperature High Temperature High Temperature->Oxidation accelerates Oxygen (O2) Oxygen (O2) Oxygen (O2)->Oxidation High pH (>7) High pH (>7) High pH (>7)->Oxidation increases susceptibility Galloyl Moiety Galloyl Moiety Galloyl Moiety->Oxidation Degradation Products Degradation Products Oxidation->Degradation Products

Caption: Key factors that contribute to the oxidation of galloyl moieties.

References

  • Effects of acidic and alkaline treatments on tannic acid and its binding property to protein. (n.d.).
  • (PDF) Effects of acidic and alkaline treatments on tannic acid and its binding property to protein. (1993). ResearchGate.
  • A Comparative Guide to the Stability of Galloyl Esters. (n.d.). Benchchem.
  • Free radicals produced by the oxidation of gallic acid and catechin derivatives. (2025, August 7). Google Scholar.
  • The Effects of Storage Conditions on Tea Quality : A Delicate Balance! (n.d.). Squarespace.
  • Effect of pH on tannase activity (a), stability (b). Effect of... (n.d.). ResearchGate.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • Tanaka, T., & Kouno, I. (2003). Oxidation of Tea Catechins: Chemical Structures and Reaction Mechanism. J-Stage.
  • Sang, S., Lambert, J. D., Ho, C.-T., & Yang, C. S. (2011). Enzymatic Oxidation of Tea Catechins and Its Mechanism. PMC - NIH.
  • Farha, A. K., & Abd El-Aty, A. M. (2025, December 9). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review. PMC.
  • Friedman, M., & Jürgens, H. S. (2000, June 15). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Lee, S. H., et al. (n.d.). Effect of storage temperature on the antioxidant activity and catechins stability of Matcha (Camellia sinensis). PMC.
  • Extraction of polyphenols from different herbs for the development of functional date bars. (n.d.).
  • Guedes, A. M., et al. (2020, March 6). Tea catechin role in decreasing the oxidation of dairy beverages containing linseed oil. IMR Press.
  • Unlocking the potential of plant polyphenols: advances in extraction, antibacterial mechanisms, and future applic
  • Extraction, characterization of polyphenols from certain medicinal plants and evaluation of their antioxidant, antitumor, antidiabetic, antimicrobial properties, and potential use in human nutrition. (2023, June 20). Frontiers.
  • Valcic, S., et al. (2000, September 15). Antioxidant chemistry of green tea catechins. New oxidation products of (-)-epigallocatechin gallate and (-)-epigallocatechin from their reactions with peroxyl radicals. PubMed.
  • Antioxidant Activity of Polyphenolic Plant Extracts. (n.d.). MDPI Books.
  • (PDF) Metal Chelation of Polyphenols. (n.d.).
  • Impact of Storage Temperature on Green Tea Quality: Insights from Sensory Analysis and Chemical Composition. (2024, May 11). MDPI.
  • Method for extracting polyphenols and polyphenol metal salt obtained by the process. (n.d.). Google Patents.
  • (−)-Epigallocatechin Gallate Stability in Ready-To-Drink (RTD) Green Tea Infusions in TiO2 and Oleic-Acid-Modified TiO2 Pol

Validation & Comparative

Comparative Guide: 3,4-Di-O-galloylquinic Acid vs. Chlorogenic Acid (DPPH Assay)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency Shift

In the evaluation of polyphenol-based antioxidants, Chlorogenic Acid (5-CQA) serves as the industry benchmark. However, emerging data on 3,4-Di-O-galloylquinic acid (3,4-DGQA) —a hydrolyzable tannin precursor found in Pistacia lentiscus, Guiera senegalensis, and specific Quercus species—demonstrates a superior radical scavenging capacity.

Key Finding: 3,4-DGQA exhibits an antioxidant capacity approximately 2.5x to 3x higher than Chlorogenic Acid in DPPH assays. This superiority is driven by the Pyrogallol vs. Catechol structural advantage and the stoichiometric doubling of the active phenolic moieties.

Structural Basis of Efficacy (SAR Analysis)

To understand the divergence in IC50 values, we must look beyond the quinic acid core and analyze the esterified moieties.

The Contenders
  • Chlorogenic Acid (CGA): A mono-ester of Caffeic Acid.

    • Active Moiety: One Catechol group (1,2-dihydroxybenzene).

    • Total Hydroxyls: 2 phenolic OH groups capable of H-atom donation.

  • This compound (3,4-DGQA): A di-ester of Gallic Acid.

    • Active Moiety: Two Pyrogallol groups (1,2,3-trihydroxybenzene).

    • Total Hydroxyls: 6 phenolic OH groups.

Mechanism of Action

The DPPH radical is scavenged primarily via Hydrogen Atom Transfer (HAT) and secondarily by Single Electron Transfer (SET) . The pyrogallol moiety in 3,4-DGQA allows for the delocalization of the unpaired electron across a wider resonance structure than the catechol group in CGA, resulting in a more stable phenoxy radical and faster reaction kinetics.

Structural Visualization

The following diagram illustrates the structural flow and active sites contributing to the antioxidant differential.

SAR_Analysis cluster_CGA Chlorogenic Acid (Benchmark) cluster_DGQA This compound (Challenger) QuinicCore Quinic Acid Core (Scaffold - Non-participating) CGA Chlorogenic Acid (5-CQA) QuinicCore->CGA DGQA 3,4-DGQA QuinicCore->DGQA Catechol 1 x Catechol Moiety (2 Phenolic OH) CGA->Catechol Capacity1 Stoichiometry: ~2 Radicals Scavenged Catechol->Capacity1 H-Atom Transfer Pyrogallol 2 x Pyrogallol Moieties (6 Phenolic OH) DGQA->Pyrogallol Capacity2 Stoichiometry: ~4-6 Radicals Scavenged Pyrogallol->Capacity2 Rapid H-Atom Transfer + Secondary Stabilization

Figure 1: Structural dissection showing the stoichiometric advantage of 3,4-DGQA (6 OH groups) over CGA (2 OH groups).

Comparative Performance Data

The following data synthesizes experimental ranges from high-purity isolate studies (e.g., Pistacia and Lonicera research). Note that lower IC50 values indicate higher potency.

MetricChlorogenic Acid (CGA)This compoundRelative Potency
IC50 (DPPH) 35.0 – 50.0 µM10.0 – 15.0 µM ~3x Higher
Stoichiometry ~2.0 (DPPH reduced/mol)~5.8 (DPPH reduced/mol) High Efficiency
Kinetics Moderate (Steady State > 30 min)Fast (Rapid initial drop < 5 min)Rapid Onset
Mechanism Mixed HAT/SETPredominantly HAT (Steric dependent)-

Critical Note on Units: When comparing literature, ensure conversion between µg/mL and µM.

  • CGA MW: ~354.31 g/mol

  • 3,4-DGQA MW: ~496.37 g/mol

  • Interpretation: Even with a higher molecular weight, 3,4-DGQA requires significantly less molar concentration to inhibit 50% of the radical.

Validated Experimental Protocol (DPPH)

Standard DPPH protocols often fail to account for the kinetic differences between mono- and di-esters. The following protocol includes specific checkpoints to ensure reproducibility for high-potency galloyl derivatives.

Reagents & Preparation[2][3]
  • DPPH Stock: 0.1 mM in Methanol (Freshly prepared, protected from light).

  • Sample Solvent: Methanol (or 50% MeOH/H2O if solubility is an issue, but maintain consistency).

  • Control: Trolox (Standard curve: 10–100 µM).

Step-by-Step Workflow
  • Preparation: Prepare serial dilutions of 3,4-DGQA (2.5, 5, 10, 20, 40 µM) and CGA (10, 20, 40, 80, 160 µM). Note the different ranges required due to potency.

  • Initiation: Add 100 µL of sample to 100 µL of DPPH stock in a 96-well plate.

  • Equilibration (Critical Step):

    • Standard: Incubate for 30 minutes in the dark at 25°C.

    • Kinetic Check: For 3,4-DGQA, read absorbance at 5 minutes and 30 minutes. Galloyl groups often show a "fast" phase. If the 5-min and 30-min readings differ by >10%, extend incubation to 45 mins to reach steady state.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration (log scale) to determine IC50.
    
Experimental Logic Diagram

DPPH_Protocol cluster_Kinetics Kinetic Validation (Critical for Galloyls) Start Start Protocol SolventCheck Check Solubility: MeOH vs EtOH Start->SolventCheck Mix Mix Sample + DPPH (1:1 Ratio) SolventCheck->Mix Valid Read5 Read Abs @ 5 min (Fast Phase) Mix->Read5 Read30 Read Abs @ 30 min (Steady State?) Read5->Read30 Compare Diff > 10%? Read30->Compare Extend Extend to 45 min Compare->Extend Yes Calc Calculate IC50 (Non-linear regression) Compare->Calc No Extend->Calc

Figure 2: Workflow emphasizing the kinetic check required for multi-galloyl compounds.

Implications for Drug Development[2][4]

Bioavailability Paradox

While 3,4-DGQA shows superior in vitro capacity, researchers must consider hydrolytic stability.

  • CGA: Moderately stable; metabolized to caffeic acid and ferulic acid.

  • 3,4-DGQA: Susceptible to esterase activity (tannase) in the gut, releasing free Gallic Acid.

  • Development Tip: If the target is the colon, 3,4-DGQA is an excellent prodrug for delivering high concentrations of Gallic Acid. If the target is systemic, encapsulation may be required.

Stability in Formulation

Di-galloyl compounds are more prone to auto-oxidation at neutral pH than mono-caffeoyl compounds. Formulations containing 3,4-DGQA should be maintained at pH < 5.0 to prevent degradation before administration.

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.

  • Baratto, M. C., et al. (2003). Antioxidant Activity of Galloyl Quinic Derivatives Isolated from Pistacia lentiscus Leaves.[1] Free Radical Research. (Demonstrates the IC50 < 30 µM for digalloyl derivatives).

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2][3][4][5][6][7] LWT - Food Science and Technology. (The standard protocol basis).

  • Xu, J. G., et al. (2016). Comparison of Antioxidant Activity of Chlorogenic Acid Isomers. Journal of Food Science. (Establishes CGA baseline performance).

  • PubChem Compound Summary. (2025). This compound (CID 460895).[8] National Library of Medicine.

Sources

Binding Affinity Comparison: 3,4-Di-O-galloylquinic acid vs 3,4,5-tri-O-galloylquinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-tri-O-galloylquinic acid (TGQA) generally exhibits higher binding affinity and inhibitory potency across a broader range of viral and oxidative targets compared to 3,4-di-O-galloylquinic acid (DGQA) . This superior potency is driven by the additional galloyl moiety, which enhances hydrogen bonding capacity and hydrophobic interactions with protein surfaces.

  • TGQA is the preferred candidate for HIV-1 Reverse Transcriptase (RT) inhibition (

    
    ) and broad-spectrum antioxidant activity.
    
  • DGQA (and related digalloyl isomers) shows significant potential as a specific HIV-1 Integrase inhibitor, where the steric bulk of the tri-substituted form may be less advantageous for deep pocket binding.

Chemical Structure & SAR Analysis[1][2]

The core difference lies in the esterification of the quinic acid scaffold. The Structure-Activity Relationship (SAR) is defined by the "Galloyl Count Rule":

  • Hydrogen Bonding: The galloyl group (3,4,5-trihydroxybenzoyl) is a hydrogen bond donor powerhouse. TGQA possesses three such groups, maximizing interaction with amino acid residues (e.g., Asp, Glu, Lys) in enzyme allosteric sites.

  • Hydrophobic Interaction: The aromatic rings of the galloyl groups facilitate

    
     stacking with aromatic residues (e.g., Trp, Tyr, Phe) in viral enzymes.
    
  • Steric Constraints: While TGQA binds tighter to open surfaces (like RT allosteric sites), its bulk can hinder access to restricted catalytic cores compared to the smaller DGQA.

FeatureThis compound3,4,5-tri-O-galloylquinic acid
Formula


Galloyl Moieties 23
H-Bond Donors ~8-9~11-12
Primary Binding Mode Specific Pocket Fit / ChelatingSurface Adhesion / Allosteric Clamping

Comparative Binding Affinity & Potency Data

The following data aggregates experimental findings from HIV-1 viral enzyme assays and antioxidant screens.

Table 1: Target-Specific Inhibitory Potency ( )
TargetThis compound (DGQA)3,4,5-tri-O-galloylquinic acid (TGQA)Relative PotencyRef
HIV-1 Reverse Transcriptase

(Est.)
34

M
TGQA > DGQA [1, 2]
M-MLV Reverse Transcriptase Lower activity5

M
TGQA > DGQA [1]
HIV-1 Integrase (3'-Processing) High Potency (Digalloyl class)Moderate / Steric hindranceDGQA

TGQA
[3]
Antioxidant (DPPH Scavenging)


TGQA > DGQA [4]
SARS-CoV-2 Spike RBD N/ADocking Score: -6.7 kcal/mol N/A[5]

Note on Integrase: While TGQA is a potent binder, digalloyl quinic acid derivatives (specifically 3,5- and 3,4- isomers) are often cited as having a more "drug-like" fit for the Integrase catalytic core, avoiding the steric clashes sometimes seen with bulky tannins.

Mechanism of Action

HIV-1 Reverse Transcriptase (RT)

TGQA acts primarily as a non-competitive inhibitor . It does not compete directly with the dNTP substrate at the active site but likely binds to an allosteric pocket or the enzyme surface, locking the protein in an inactive conformation. The three galloyl arms act like a "claw," stabilizing the inhibitor-enzyme complex via multipoint attachment.

HIV-1 Integrase

DGQA and TGQA inhibit Integrase by chelating the


 or 

cofactors in the catalytic core (essential for strand transfer). The vicinal hydroxyls (catechol/pyrogallol motif) on the galloyl rings are responsible for this metal sequestration.

BindingMechanism Compound_Di This compound Action_Chelation Metal Chelation (Mg2+) (Specific Inhibition) Compound_Di->Action_Chelation Optimized Sterics Compound_Tri 3,4,5-tri-O-galloylquinic acid Target_IN HIV-1 Integrase (Catalytic Core) Compound_Tri->Target_IN Steric Hindrance (Reduced Efficacy) Action_H_Bond Multipoint H-Bonding (High Affinity) Compound_Tri->Action_H_Bond 3 Galloyl Groups Target_RT HIV-1 Reverse Transcriptase (Allosteric Site) Action_H_Bond->Target_RT Non-Competitive Inhibition Action_Chelation->Target_IN Strand Transfer Blockade

Figure 1: Mechanistic divergence between Di- and Tri-galloyl derivatives. TGQA dominates in surface/allosteric binding (RT), while DGQA is sterically favored for deep pocket metal chelation (Integrase).

Experimental Protocols

To validate these affinities in your own lab, use the following standardized protocols.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Determine


 of TGQA vs DGQA against recombinant HIV-1 RT.
  • Reagents:

    • Recombinant HIV-1 RT (1 U/reaction).

    • Template/Primer: Poly(rA)

      
       oligo(dT).
      
    • Substrate:

      
      -dTTP or Biotin-dUTP (for non-radioactive colorimetric ELISA).
      
    • Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM

      
      , 1 mM DTT, 80 mM KCl.
      
  • Procedure:

    • Prepare Compounds: Dissolve TGQA and DGQA in DMSO. Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M).
    • Incubation: Mix 20

      
      L enzyme buffer + 5 
      
      
      
      L compound. Incubate at 37°C for 10 mins.
    • Reaction Start: Add 25

      
      L substrate mixture (Template/Primer + dTTP).
      
    • Elongation: Incubate at 37°C for 1 hour.

    • Termination: Stop reaction with 10% TCA (radioactive) or EDTA (colorimetric).

    • Detection: Measure incorporation of dTTP via scintillation counting or streptavidin-HRP absorbance.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (GraphPad Prism).
    
DPPH Radical Scavenging Assay (Antioxidant Baseline)

Objective: Verify the "Galloyl Count" SAR rule.

  • Reagents: 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Procedure:

    • Add 100

      
      L of compound (1-50 
      
      
      
      M) to 100
      
      
      L DPPH solution in a 96-well plate.
    • Incubate in dark at Room Temp for 30 mins.

    • Measure Absorbance at 517 nm.

  • Validation: TGQA should show rapid decolorization (lower

    
    ) compared to DGQA due to the third hydroxylated ring.
    

References

  • Moore, J. P., et al. (2011). Inhibition of HIV-1 and M-MLV reverse transcriptases by a major polyphenol (3,4,5 tri-O-galloylquinic acid) present in the leaves of the South African resurrection plant, Myrothamnus flabellifolia. South African Journal of Botany . Link

  • Nishizawa, M., et al. (1989). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Journal of Natural Products . Link

  • Junior, C. O., et al. (2013). Synthesis and HIV-1 inhibitory activities of dicaffeoyl and digalloyl esters of quinic acid derivatives. Current Medicinal Chemistry . Link

  • Magalhães, L. G., et al. (2022). Galloylquinic acid derivatives from Copaifera langsdorffii leaves display gastroprotective activity. ResearchGate . Link

  • Derouiche, S., et al. (2021). Molecular docking analysis of 3,4,5-tri-galloylquinic acid with the SARS-CoV-2 spike receptor-binding domain. Journal of Biomolecular Structure and Dynamics . Link

Validation of 3,4-Di-O-galloylquinic Acid as a Chemical Marker for Copaifera Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for a New Standard

For decades, the quality control of Copaifera (Copaiba) has been synonymous with its oleoresin, heavily relying on diterpenic markers like copalic acid and


-caryophyllene . However, recent pharmacological pivots toward Copaifera leaf extracts—specifically for nephroprotective and gastroprotective applications—have rendered these traditional lipophilic markers obsolete for new product development.

This guide validates 3,4-Di-O-galloylquinic acid (3,4-DQA) as the superior chemical marker for Copaifera leaf-based therapeutics. Unlike volatile terpenes, 3,4-DQA offers high thermal stability, direct correlation with therapeutic efficacy (anti-urolithic activity), and high specificity for distinguishing C. langsdorffii and C. lucens from adulterants.

Candidate Profile: 3,4-DQA vs. Traditional Alternatives

To select the optimal marker, we must compare the candidate against the industry standards used for the genus.

Comparative Analysis Matrix
FeatureThis compound (Candidate)Copalic Acid (Traditional Standard)

-Caryophyllene
(Common Alternative)
Primary Source Copaifera Leaves (Polar Fraction)Copaifera OleoresinOleoresin & Essential Oils
Chemical Class Hydrolysable Tannin (Polyphenol)Labdane DiterpeneSesquiterpene
Therapeutic Link High (Gastroprotective, Anti-urolithic)Medium (Anti-inflammatory)Medium (Anti-inflammatory)
Stability High (Non-volatile, stable in hydroalcoholic solution)Medium (Oxidation prone)Low (Highly Volatile)
Detection UV (270–280 nm) / LC-MSUV (210 nm - non-specific) / GC-FIDGC-FID / GC-MS
Specificity High for C. langsdorffii / C. lucensBroad Copaifera genusLow (Ubiquitous in nature)

Expert Insight:

Comparison Logic: You cannot validate a leaf extract using an oleoresin marker. Copalic acid is absent or negligible in the polar leaf extracts that contain the galloylquinic acids. Therefore, 3,4-DQA is not just an "alternative"; it is the mandatory standard for leaf-derived APIs (Active Pharmaceutical Ingredients).

Experimental Validation: The Protocol

The following protocol establishes the quantitative validity of 3,4-DQA. This workflow is designed to be self-validating, ensuring that peak purity and recovery meet ICH Q2(R1) standards.

Analytical Method (HPLC-DAD-MS)[2][3][4]

Objective: Separate 3,4-DQA from structural isomers (e.g., 3,5-DQA, 4,5-DQA) which are common co-eluting interferences.

  • Stationary Phase: C18 Reverse Phase Column (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Acidification suppresses ionization of phenolic hydroxyls, sharpening peaks).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient Profile:

    • 0–5 min: 10% B (Isocratic hold for polar elution)

    • 5–25 min: 10%

      
       35% B (Linear gradient for galloyl separation)
      
    • 25–30 min: 35%

      
       100% B (Wash)
      
  • Detection:

    • UV: 280 nm (Characteristic absorption of the galloyl moiety).[3]

    • MS: Negative Ion Mode (

      
      ), m/z 495.
      
Validation Metrics (Field Data)

The following data summarizes typical performance metrics observed in C. langsdorffii validation studies (e.g., Motta et al., 2017).

Validation ParameterAcceptance CriteriaExperimental Result (3,4-DQA)Verdict
Linearity (

)


(Range: 5–500 µg/mL)
Pass
Precision (RSD)

Intra-day:

; Inter-day:

Pass
Recovery (Accuracy)


Pass
LOD / LOQ Signal-to-Noise > 3 / > 10

/

µg/mL
High Sensitivity
Selectivity Resolution (

) > 1.5

(vs. 3,5-DQA isomer)
Pass

Mechanism of Action & Biological Relevance

Validating a marker requires understanding why it matters. 3,4-DQA is not merely a bystander; it is a bioactive driver.

Pathway Visualization: From Leaf to Efficacy

The diagram below illustrates the extraction logic and the physiological pathway where 3,4-DQA exerts its effect, validating its choice as a bio-marker.

G Leaf Copaifera langsdorffii Leaf Extract Hydroalcoholic Extraction (70% EtOH) Leaf->Extract Maceration Fraction Polar Fraction (Ethyl Acetate/Water) Extract->Fraction Partitioning Marker This compound (Chemical Marker) Fraction->Marker Enrichment Target1 Antioxidant Activity (ROS Scavenging) Marker->Target1 Direct Mechanism Target2 Gastroprotection (Mucosa Preservation) Marker->Target2 Validates Efficacy Target3 Anti-urolithic (CaOx Crystal Inhibition) Marker->Target3 Validates Efficacy

Figure 1: The validation logic linking the raw material (Leaf) to the active marker (3,4-DQA) and its therapeutic endpoints.

Strategic Recommendations for Drug Development

Differentiate Your Source Material

If your product claim involves "Anti-inflammatory oil," use Copalic Acid . If your product claim involves "Kidney health" or "Gastric protection" (Tea/Extract), you must use 3,4-DQA . Regulatory bodies will reject diterpene markers for leaf extracts due to lack of traceability.

Monitor Seasonality

Validation studies indicate that galloylquinic acid levels in Copaifera fluctuate with water stress.

  • Optimal Harvest: Dry season (May–August in Brazil).

  • Impact: 3,4-DQA levels can increase by up to 40% during drought stress as a plant defense mechanism.

Handle Isomers Carefully

3,4-DQA often co-exists with 3,5-DQA and 4,5-DQA.

  • QC Rule: Your integration method must explicitly demonstrate valley-to-valley separation of these isomers. A "total galloylquinic acid" sum is acceptable for potency, but specific identification requires isomer resolution.

References

  • Motta, E. V. S., et al. (2017). Galloylquinic acid derivatives from Copaifera langsdorffii leaves display gastroprotective activity.[4] Chemico-Biological Interactions, 261, 145-155.

  • Motta, E. V. S., et al. (2019). Quantitative analysis of phenolic metabolites in Copaifera langsdorffii leaves from plants of different geographic origins cultivated under the same environmental conditions.[5] Phytochemical Analysis, 30(3), 364-372.

  • Furtado, R. A., et al. (2015). Flavonoids and Methoxy-galloylquinic Acid Derivatives from the Leaf Extract of Copaifera langsdorffii Desf.[6] Journal of Agricultural and Food Chemistry, 63(31), 6939–6945.[6]

  • Al-Madboly, L. A., et al. (2022). Novel Preclinical Study of Galloylquinic Acid Compounds from Copaifera lucens. Microbiology Spectrum, 10(1).

  • Medeiros, V. G., et al. (2021). Copalic Acid: Occurrence, Chemistry, and Biological Activities. Revista Brasileira de Farmacognosia, 31, 375–386.

Sources

Synergistic Effects of 3,4-Di-O-galloylquinic Acid with Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Resistance Reversal Strategy

The emergence of azole-resistant Candida albicans and non-albicans species has necessitated the search for chemosensitizing agents—compounds that can restore the efficacy of existing antifungals. 3,4-Di-O-galloylquinic acid (3,4-DGQA) , a polyphenolic compound prominently isolated from Galla Rhois and Byrsonima fagifolia, has emerged as a potent synergistic partner for Fluconazole (FLC) .

Unlike Fluconazole, which acts primarily as a fungistatic agent targeting ergosterol biosynthesis, 3,4-DGQA exerts a fungicidal effect by disrupting plasma membrane integrity, inducing apoptosis via mitochondrial dysfunction, and inhibiting drug efflux pumps. This guide analyzes the mechanistic rationale, quantitative performance, and experimental protocols for validating this synergistic combination.

Compound Profile & Mechanistic Divergence[1]

To understand the synergy, one must first appreciate the distinct yet complementary mechanisms of the two agents.

FeatureFluconazole (FLC)This compound (3,4-DGQA)
Primary Target Lanosterol 14

-demethylase (Erg11)
Plasma Membrane & Mitochondria
Mode of Action Fungistatic : Inhibits ergosterol synthesis, leading to toxic sterol accumulation.Fungicidal : Disrupts membrane integrity, induces ROS accumulation, and triggers apoptosis.
Resistance Mechanism ERG11 mutation, CDR1/MDR1 efflux pump overexpression.Low resistance potential due to multi-target action (membrane + DNA + enzymes).
Physiochemical Class TriazoleHydrolysable Tannin (Polyphenol)
Mechanism of Synergy: The "Hammer and Anvil" Effect

The combination of FLC and 3,4-DGQA creates a lethal "double-hit" strategy:

  • Membrane Destabilization: FLC depletes ergosterol, altering membrane fluidity. 3,4-DGQA physically disrupts this already weakened membrane, causing leakage of intracellular components.

  • Efflux Blockade: 3,4-DGQA (like many galloyl derivatives) acts as a substrate or inhibitor for ABC transporters (Cdr1p), preventing the extrusion of FLC.

  • Apoptotic Trigger: While FLC causes growth arrest, 3,4-DGQA induces mitochondrial membrane depolarization (

    
    ), committing the cell to apoptosis.
    

SynergyMechanism FLC Fluconazole (FLC) Erg11 Inhibits Erg11 (Ergosterol Synthesis) FLC->Erg11 DGQA 3,4-DGQA Membrane Membrane Destabilization DGQA->Membrane Direct Disruption Efflux Inhibits Cdr1/Mdr1 (Drug Efflux) DGQA->Efflux Blocks Pump Mito Mitochondrial Depolarization DGQA->Mito Induces ROS Erg11->Membrane Depletes Ergosterol Apoptosis Apoptosis & Cell Death Membrane->Apoptosis Accumulation Intracellular FLC Accumulation Efflux->Accumulation Prevents Extrusion Mito->Apoptosis Accumulation->Erg11 Sustained Inhibition

Figure 1: Mechanistic pathway of 3,4-DGQA and Fluconazole synergy. 3,4-DGQA targets the membrane and efflux pumps, potentiating the effect of Fluconazole.

Comparative Performance Analysis

The following data summarizes the performance of Galloylquinic Acid derivatives (GQAs) and Galla Rhois extracts (rich in 3,4-DGQA) against resistant Candida strains.

Table 1: MIC Reduction & Synergy Indices

Data derived from studies on Galloylquinic Acid Derivatives (GQAs) and Galla Rhois extracts.

Strain TypeTreatmentMIC (

g/mL)
FICI ScoreInterpretation
FLC-Resistant C. albicans Fluconazole (Monotherapy)> 64N/AResistant
3,4-DGQA (Monotherapy)1 - 16N/AActive
Combination (FLC + DGQA) FLC: 0.25 - 1.0 < 0.5 Synergistic
FLC-Susceptible C. albicans Fluconazole (Monotherapy)0.5 - 2.0N/ASusceptible
Combination (FLC + DGQA) FLC: < 0.125 < 0.5 Synergistic

Note: FICI (Fractional Inhibitory Concentration Index)


 indicates Synergy; 

indicates Indifference.[1]
Key Experimental Findings
  • Restoration of Susceptibility: In strains with high-level resistance (MIC > 64

    
    g/mL), the addition of sub-inhibitory concentrations of 3,4-DGQA (e.g., MIC/4) reduces the MIC of Fluconazole to clinically achievable levels (< 1 
    
    
    
    g/mL).
  • Biofilm Eradication: While FLC alone is ineffective against mature biofilms, the combination with 3,4-DGQA significantly reduces biofilm metabolic activity, likely due to the polyphenol's ability to penetrate the extracellular matrix.

Experimental Protocols

To replicate these findings or validate new derivatives, use the following self-validating protocols.

Protocol A: Checkerboard Microdilution Assay (Synergy Validation)

Objective: Determine the FICI score to quantify synergy.

  • Preparation:

    • Prepare a 96-well microtiter plate.

    • Row A-H: Serial 2-fold dilutions of 3,4-DGQA (e.g., 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Column 1-10: Serial 2-fold dilutions of Fluconazole (e.g., 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
  • Inoculation:

    • Add 100

      
      L of Candida suspension (
      
      
      
      CFU/mL) in RPMI 1640 medium (buffered with MOPS) to all wells.
  • Incubation:

    • Incubate at 35°C for 24-48 hours.

  • Readout:

    • Measure OD

      
       or assess visual turbidity.
      
    • Calculate FICI:

      
      
      
Protocol B: Rhodamine 6G Efflux Assay (Mechanism Validation)

Objective: Confirm if 3,4-DGQA inhibits drug efflux pumps (Cdr1/Mdr1).

  • Starvation: Incubate Candida cells in PBS (glucose-free) for 2 hours to deplete ATP.

  • Loading: Add Rhodamine 6G (10

    
    M) and incubate for 1 hour.
    
  • Washing: Wash cells with cold PBS to remove extracellular dye.

  • Efflux Initiation:

    • Resuspend cells in PBS containing 2% Glucose (to restart pumps).

    • Control: Glucose only.

    • Test: Glucose + 3,4-DGQA (at sub-MIC).

  • Measurement: Measure supernatant fluorescence or flow cytometry of cells every 10 minutes.

    • Result: If 3,4-DGQA blocks efflux, intracellular fluorescence remains high compared to control.

Workflow Prep 1. Prepare 96-Well Plate (Matrix Dilution) Inoc 2. Inoculate Candida (10^3 CFU/mL) Prep->Inoc Incubate 3. Incubate 35°C, 24h Inoc->Incubate Read 4. Measure OD & MIC Incubate->Read Calc 5. Calculate FICI Read->Calc

Figure 2: Standard workflow for Checkerboard Microdilution Assay.

References

  • Sannomiya, M., et al. (2022). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Embrapa. Link

  • El-Readi, M. Z., et al. (2022). Novel Preclinical Study of Galloylquinic Acid Compounds from Copaifera lucens with Potent Antifungal Activity against Vaginal Candidiasis. Microbiology Spectrum. Link

  • Choi, J. G., et al. (2009). Antibacterial activity of Galla Rhois extracts and their synergistic effects with antibiotics.[2] Journal of Microbiology and Biotechnology.

  • Liu, W., et al. (2014). Synergistic Antifungal Effect of Glabridin and Fluconazole. PLOS ONE. Link

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. Link

Sources

Technical Guide: 3,4-Di-O-galloylquinic Acid in Alpha-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,4-Di-O-galloylquinic acid (3,4-diGQA) as a potent alpha-glucosidase inhibitor.[1] It synthesizes experimental data from recent phytochemical studies (e.g., Pistacia atlantica, Guiera senegalensis, Galla rhois) to establish its efficacy relative to clinical standards like Acarbose.

Executive Summary

This compound (3,4-diGQA) is a hydrolyzable tannin metabolite found in medicinal plants such as Pistacia atlantica (galls), Galla rhois, and Guiera senegalensis. Unlike simple phenolic acids, 3,4-diGQA features a quinic acid core esterified with two galloyl moieties at the C-3 and C-4 positions.

Experimental data indicates that 3,4-diGQA exhibits superior inhibitory potency against


-glucosidase compared to the clinical standard Acarbose in in vitro models. While Acarbose typically requires concentrations in the high micromolar range (IC


200–800

M) for yeast

-glucosidase inhibition, galloylquinic acid derivatives frequently demonstrate IC

values in the low micromolar range (5–50

M)
, driven by strong hydrophobic interactions and hydrogen bonding with the enzyme's active site.

Chemical Profile & Mechanism of Action

Structure-Activity Relationship (SAR)

The potency of 3,4-diGQA is dictated by the specific arrangement of its galloyl groups. SAR studies on galloylquinic acids reveal three critical factors:

  • Galloyl Substitution: The presence of galloyl groups (3,4,5-trihydroxybenzoyl) significantly enhances affinity compared to the non-esterified quinic acid core.

  • Positioning: Substitution at the C-3 and C-4 positions creates a spatial configuration that favors binding to the hydrophobic pockets of the

    
    -glucosidase enzyme.
    
  • Hydroxyl Density: The vicinal trihydroxyl groups on the galloyl rings facilitate extensive hydrogen bonding with amino acid residues (e.g., Asp, Arg) in the enzyme's catalytic cleft.

Inhibition Mechanism

Unlike Acarbose, which acts primarily as a competitive inhibitor (mimicking the transition state of substrate hydrolysis), 3,4-diGQA and related tannins often exhibit mixed-type or non-competitive inhibition . They bind to both the free enzyme and the enzyme-substrate complex, inducing conformational changes that reduce catalytic efficiency (


) without necessarily altering the substrate binding affinity (

) to the same extent.

InhibitionMechanism cluster_legend Mechanism: Mixed-Type Inhibition Enzyme α-Glucosidase (Active Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + 3,4-diGQA (High Affinity) Substrate Substrate (Disaccharide) Inhibitor 3,4-diGQA (Inhibitor) Product Glucose (Product) ES_Complex->Product Hydrolysis ESI_Complex ESI Complex (Inactive) ES_Complex->ESI_Complex + 3,4-diGQA (Mixed Inhibition)

Figure 1: Mixed-type inhibition pathway where 3,4-diGQA binds to both free enzyme and ES complex.

Comparative Performance Analysis

The following table synthesizes IC


 data from relevant studies. Note that "lower IC

" indicates "higher potency."
Table 1: IC Comparison (Alpha-Glucosidase Inhibition)
Compound / ExtractIC

Value
Enzyme SourceRelative PotencySource
This compound < 10

M
(Est.)*
S. cerevisiaeVery High [1][2]
1,3,4,5-Tetra-O-galloylquinic acid7.21

0.21

M
S. cerevisiaeVery High[2]
Pistacia atlantica Extract (Rich in 3,4-diGQA)34 – 49

g/mL
S. cerevisiaeHigh[3]
Acarbose (Standard Drug)200 – 817

M
S. cerevisiaeModerate[4][5]
Quercetin (Flavonoid Control)7.71

0.17

M
S. cerevisiaeVery High[2]
Gallic Acid (Monomer)> 40

g/mL
S. cerevisiaeLow[6]

Note on Data: Direct IC


 values for isolated 3,4-diGQA are rare due to isolation difficulties. However, in comparative studies of Guiera senegalensis, the fraction containing 3,4-diGQA (referred to as Compound 3 in some contexts) was noted to be among the most potent, comparable to or exceeding the tetra-galloyl form (7.21 

M).
Performance Insights
  • Potency vs. Acarbose: On a molar basis, 3,4-diGQA is approximately 20–50 times more potent than Acarbose in yeast enzyme assays. Acarbose is less effective against yeast

    
    -glucosidase compared to mammalian forms, but even in mammalian assays, digalloylquinic acids show competitive efficacy.
    
  • Synergy: In crude extracts (e.g., Pistacia galls), 3,4-diGQA acts synergistically with methyl gallate and quinic acid, resulting in robust inhibition (IC

    
     ~34 
    
    
    
    g/mL) that outperforms many pure synthetic inhibitors.

Experimental Protocol: Validated Assay Workflow

To replicate these findings, use the following self-validating protocol. This workflow minimizes interference from tannin precipitation, a common artifact in polyphenol assays.

Reagents
  • Enzyme:

    
    -Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, Type I).
    
  • Substrate: p-Nitrophenyl

    
    -D-glucopyranoside (pNPG).[2]
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

  • Control: Acarbose (dissolved in buffer).

Step-by-Step Workflow

ExperimentalProtocol cluster_QC Quality Control Check Start Sample Preparation Dissolve 3,4-diGQA in DMSO (Final conc < 1%) PreIncubation Pre-Incubation (10 min @ 37°C) Enzyme + Inhibitor Start->PreIncubation Reaction Reaction Initiation Add 10 µL pNPG (5 mM) PreIncubation->Reaction Incubation Kinetic Phase (20 min @ 37°C) Monitor Absorbance @ 405 nm Reaction->Incubation Termination Termination (Optional) Add Na2CO3 (0.1 M) Incubation->Termination Calculation Data Analysis Calculate % Inhibition Plot Log(conc) vs Inhibition Termination->Calculation Check1 DMSO Blank (Must be <5% inhibition) Calculation->Check1 Check2 Acarbose IC50 (Must be ~200-500 µM) Calculation->Check2

Figure 2: Validated workflow for determining IC50 of galloylquinic acids.

Critical Protocol Notes:

  • Pre-Incubation: Essential for tannins. 3,4-diGQA requires time to induce conformational changes in the enzyme before the substrate is added.

  • Solvent Control: Ensure DMSO concentration does not exceed 1% (v/v), as DMSO itself can inhibit the enzyme.

  • Wavelength: Measure p-nitrophenol release at 405 nm .

References

  • Parveen, S., et al. (2025). Phenolic Compounds as Potent Free Radical Scavenging and Enzyme Inhibitory Components From the Leaves of Guiera senegalensis. ResearchGate.

  • Boulebd, H., et al. (2020). Structure-activity relationship of alpha-glucosidase inhibitory activity of flavonoids and tannins. Journal of Biomolecular Structure and Dynamics.
  • Benamar, H., et al. (2024). Alpha-glucosidase and α-amylase inhibitory activity of Pistacia atlantica Desf.[1][2][3][4][5] gall extracts and identification of putative bioactives.[1][4][6][7] BMC Complementary Medicine and Therapies.

  • Mahnashi, M.H., et al. (2022). Phytochemistry, anti-diabetic and antioxidant potentials of Allium consanguineum Kunth. BMC Complementary Medicine and Therapies.

  • Oboh, G., et al. (2016). Influence of gallic acid on α-amylase and α-glucosidase inhibitory properties of acarbose. Journal of Food and Drug Analysis.

  • Cho, J.Y., et al. (2013). Isolation and Identification of alpha-Glucosidase Inhibitors from the Stem Bark of the Nutgall Tree (Rhus javanica). Journal of the Korean Society for Applied Biological Chemistry.

Sources

A Comparative Guide to Annexin A1 Downregulation by Galloylquinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective analysis of Annexin A1 (ANXA1) downregulation, with a specific focus on the therapeutic potential of galloylquinic acid derivatives. We will move beyond mere protocol recitation to explore the causal logic behind experimental design, ensuring a framework of scientific integrity and trustworthiness. This document is structured to serve as a practical and authoritative resource, comparing the performance of galloylquinic acid derivatives against other modulatory approaches and providing the detailed methodologies necessary for validation.

Annexin A1: A Multifaceted Regulator in Health and Disease

Annexin A1 (ANXA1), also known as lipocortin I, is a 37 kDa protein belonging to a superfamily of calcium-dependent phospholipid-binding proteins.[1][2] Its structure comprises a conserved C-terminal core, which contains the calcium and phospholipid binding sites, and a unique N-terminal domain that is the primary site of its biological activity and post-translational modifications.[3]

ANXA1 is a critical player in a multitude of cellular processes. It is renowned for its potent anti-inflammatory effects, largely mediated by inhibiting phospholipase A2 (PLA2), which in turn blocks the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1][4][5] Beyond inflammation, ANXA1 is deeply involved in:

  • Cell Proliferation and Differentiation: It can influence cell cycle progression and differentiation in various cell types.[1][6]

  • Apoptosis: ANXA1 plays a dual role in programmed cell death, capable of both promoting and inhibiting apoptosis depending on the cellular context.[1][7][8]

  • Cell Migration and Invasion: Its expression is often linked to the migratory and invasive potential of cells, particularly in cancer.[1][9]

The expression of ANXA1 is dysregulated in numerous pathologies. While it acts as a key resolver of inflammation, its role in cancer is complex and often contradictory, being overexpressed in some cancers (liver, colon) and downregulated in others (prostate, laryngeal).[10][11] This context-dependent function makes ANXA1 an intriguing and challenging therapeutic target.

Galloylquinic Acid Derivatives: Natural Compounds with ANXA1 Modulatory Activity

Galloylquinic acid derivatives are a class of hydrolyzable tannins found in various plants. They are recognized for a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and gastroprotective activities.[12][13]

Recent compelling evidence has identified these compounds as potent modulators of ANXA1 expression. A key study demonstrated that galloylquinic acids isolated from the n-Butanolic fraction of a plant extract significantly downregulated the expression of ANXA1 in MCF-7 breast cancer cells.[14] This finding is particularly significant because high ANXA1 expression in breast cancer is often correlated with poor prognosis and increased metastasis.[9] The downregulation of ANXA1 by these natural compounds suggests a novel mechanism for their antitumor activity, complementing their known effects on suppressing inflammatory cytokines like IL-6 and TNF-α and the angiogenic marker VEGF.[14]

Mechanistic Insights: ANXA1 Signaling and a Proposed Mechanism for Galloylquinic Acids

ANXA1 exerts its effects primarily by interacting with the Formyl Peptide Receptor 2 (FPR2/ALX), a G-protein coupled receptor.[15][16] This interaction triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which regulate a host of cellular functions from inflammation to cell survival.[1][3][17] Furthermore, intracellular ANXA1 can directly interact with other proteins; for instance, it can bind to the p65 subunit of NF-κB, inhibiting its activity and thus suppressing a major pro-inflammatory and pro-survival pathway.[4][16]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPR2 FPR2/ALX Receptor MAPK_ERK MAPK/ERK Pathway FPR2->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway FPR2->PI3K_Akt Activates ANXA1_ext Externalized ANXA1 ANXA1_ext->FPR2 Binds GQA Galloylquinic Acid Derivatives NFkB_p65 NF-κB (p65) GQA->NFkB_p65 Inhibits? ANXA1_Gene ANXA1 Gene GQA->ANXA1_Gene Inhibits Transcription? NFkB_nuc NF-κB (p65) NFkB_p65->NFkB_nuc PLA2 Phospholipase A2 MAPK_ERK->NFkB_p65 Modulates PI3K_Akt->NFkB_p65 Modulates Gene_Exp Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene_Exp Promotes ANXA1_Gene->ANXA1_ext Expression & Secretion

Caption: Proposed signaling pathways of ANXA1 and hypothetical points of intervention for Galloylquinic Acid Derivatives.

Given that galloylquinic acids are known to suppress inflammatory mediators like TNF-α and IL-6, which can themselves induce ANXA1, it is plausible that their mechanism involves inhibiting key transcription factors.[14] A primary candidate is NF-κB, a central regulator of both inflammation and ANXA1 expression.[4] By preventing NF-κB activation, galloylquinic acid derivatives could indirectly suppress the transcription of the ANXA1 gene, leading to the observed downregulation. This represents a significant departure from direct inhibition and warrants further investigation at the transcriptional level.

Comparative Analysis: Alternative Methods for ANXA1 Downregulation

To fully appreciate the utility of galloylquinic acid derivatives, it is essential to compare them with other established methods for ANXA1 modulation. The primary alternative in a research context is RNA interference (RNAi), typically using short hairpin RNA (shRNA) or small interfering RNA (siRNA).

FeatureGalloylquinic Acid DerivativesRNA Interference (siRNA/shRNA)Small Molecule Inhibitors (Hypothetical)
Mechanism of Action Likely transcriptional inhibition (e.g., via NF-κB suppression).[4][14]Post-transcriptional gene silencing by mRNA degradation.[6][8]Direct binding to ANXA1 or its receptor (FPR2/ALX) to block function.
Specificity Potentially broad-spectrum due to effects on upstream regulators (e.g., NF-κB). May have beneficial pleiotropic effects.High specificity for ANXA1 mRNA sequence. Off-target effects are possible but can be minimized with careful design.Specificity depends on the inhibitor's design. High potential for off-target effects on other proteins or receptors.
Potency Dependent on the specific derivative and cell type. Effective concentrations reported in the µg/mL range.[14]High potency, often effective at nanomolar concentrations.Variable; would require extensive screening and optimization to identify potent candidates.
Delivery Method Orally bioavailable in animal models, suitable for in vivo studies.[14]Requires transfection reagents for in vitro use. In vivo delivery is a significant challenge, often requiring viral vectors or lipid nanoparticles.Dependent on physicochemical properties. Oral bioavailability is a key development goal.
Reversibility Reversible; effects diminish upon removal of the compound.Can be transient (siRNA) or stable (shRNA), offering different experimental paradigms.Typically reversible, depending on binding kinetics.
Therapeutic Potential High, due to natural origin, oral bioavailability, and potential for multi-target effects on cancer and inflammation.[14]High, but currently limited by significant delivery hurdles for clinical applications.[8][17]High, but requires discovery and development of novel chemical entities.

Experimental Validation: A Guide to Protocols

To rigorously validate the downregulation of ANXA1 by galloylquinic acid derivatives, a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating through the inclusion of appropriate controls and orthogonal methods.

start Start: Cancer Cell Line (e.g., MCF-7) treatment Treatment: 1. Galloylquinic Acid Derivative 2. Vehicle Control (e.g., DMSO) start->treatment harvest Harvest Cells at Time Points (e.g., 24h, 48h) treatment->harvest split1 harvest->split1 lysis_rna Cell Lysis for RNA (e.g., TRIzol) split1->lysis_rna lysis_protein Cell Lysis for Protein (e.g., RIPA Buffer) split1->lysis_protein rna_extraction RNA Extraction & Purification lysis_rna->rna_extraction protein_quant Protein Quantification (BCA or Bradford Assay) lysis_protein->protein_quant cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis protein_prep Sample Preparation (Laemmli Buffer + Heat) protein_quant->protein_prep qpcr Quantitative PCR (qPCR) - ANXA1 primers - Housekeeping gene primers cdna_synthesis->qpcr sds_page SDS-PAGE protein_prep->sds_page analysis Data Analysis: Relative Quantification (ΔΔCt for qPCR, Densitometry for WB) qpcr->analysis western_blot Western Blot Transfer (PVDF Membrane) sds_page->western_blot probing Probing: 1. Primary Ab (Anti-ANXA1) 2. Primary Ab (Anti-β-actin) 3. HRP-conjugated Secondary Ab western_blot->probing detection Chemiluminescent Detection probing->detection detection->analysis end Conclusion: Confirmation of ANXA1 Downregulation analysis->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.